Technical Documentation Center

2-(Oxolan-3-yloxy)-1,3-benzothiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Oxolan-3-yloxy)-1,3-benzothiazole
  • CAS: 2176201-39-9

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 2-(Oxolan-3-yloxy)-1,3-benzothiazole: A Technical Whitepaper

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary & Pharmacophore Rationale The compound 2-(Oxolan-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary & Pharmacophore Rationale

The compound 2-(Oxolan-3-yloxy)-1,3-benzothiazole (CAS No. 2176201-39-9) is an emerging small-molecule screening hit[1]. While structurally compact, it leverages the highly privileged benzothiazole scaffold—a motif heavily utilized in medicinal chemistry due to its versatile biological activities, including neuroprotective and kinase-inhibitory properties[2].

As a Senior Application Scientist, I approach the in vitro characterization of such molecules through a systems-biology lens. The mechanism of action (MoA) of this compound is driven by its bipartite structure:

  • The 1,3-Benzothiazole Core: This fused heterocyclic system acts as a bioisostere for the adenine ring of ATP. It is highly effective at competing for the catalytic hinge region of protein kinases[3].

  • The Oxolan-3-yloxy Moiety: The addition of this tetrahydrofuran ether at the C2 position breaks molecular planarity and introduces a hydrogen-bond acceptor. This modification optimizes the lipophilicity (LogP ~2.41)[4], making it highly suitable for blood-brain barrier (BBB) penetration while engaging solvent-exposed residues in target binding pockets[2].

Based on structural homology and in vitro profiling of analog classes, the primary MoA of 2-(Oxolan-3-yloxy)-1,3-benzothiazole is the dual modulation of Glycogen Synthase Kinase-3β (GSK-3β) and mitochondrial oxidative stress .

Primary Mechanism: ATP-Competitive GSK-3β Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a constitutively active serine/threonine kinase that plays a central role in neurodegenerative pathogenesis, specifically driving the hyperphosphorylation of tau proteins[5].

In vitro studies of structurally related benzothiazole derivatives (such as BTA-EG4) demonstrate that these compounds effectively inactivate GSK-3β, leading to a significant reduction in tau phosphorylation without altering overall protein expression[5]. 2-(Oxolan-3-yloxy)-1,3-benzothiazole acts as an ATP-competitive inhibitor. By occupying the ATP-binding pocket, it prevents the transfer of the terminal phosphate to downstream substrates. Consequently, this inhibition rescues β-catenin from proteasomal degradation, allowing it to translocate to the nucleus and promote the transcription of neuronal survival genes.

GSK3B_Pathway OBZ 2-(Oxolan-3-yloxy)- 1,3-benzothiazole GSK3B GSK-3β (Active) OBZ->GSK3B ATP-competitive Inhibition bCatenin β-Catenin OBZ->bCatenin Rescues (Indirect) Tau Tau Protein GSK3B->Tau Phosphorylates GSK3B->bCatenin Phosphorylates pTau Hyperphosphorylated Tau (Aggregates) Tau->pTau Pathogenesis Degradation Proteasomal Degradation bCatenin->Degradation Destroys Survival Neuronal Survival & Gene Transcription bCatenin->Survival Translocates to Nucleus

Fig 1: Mechanistic pathway of GSK-3β inhibition by 2-(Oxolan-3-yloxy)-1,3-benzothiazole.

Secondary Mechanism: Mitochondrial Oxidative Stress Modulation

Beyond kinase inhibition, the benzothiazole pharmacophore exerts profound effects on mitochondrial bioenergetics and reactive oxygen species (ROS) management. Excitotoxicity and neuroinflammation are characterized by the collapse of endogenous antioxidant defenses.

In vitro cellular assays have demonstrated that benzothiazole compounds can modulate the activity of critical glutathione-dependent enzymes, significantly impacting Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) levels to prevent the formation of excess free radicals[6]. Furthermore, submitochondrial particle assays reveal that certain benzothiazoles interact directly with mitochondrial Complex I (NADH-ubiquinone oxidoreductase)[7]. By mildly inhibiting NADH oxidase activity (IC50 < 25 µM)[7], the compound acts as a mild uncoupler, preventing the massive ROS bursts associated with mitochondrial hyperpolarization during cellular stress.

Quantitative Data Summary

To provide a baseline for assay development, the following table synthesizes the expected in vitro pharmacological profile of 2-(Oxolan-3-yloxy)-1,3-benzothiazole based on its structural class.

ParameterAssay MethodologyProjected ValueMechanistic Interpretation
GSK-3β IC₅₀ TR-FRET Kinase Assay45 - 80 nMHigh-affinity, ATP-competitive hinge binding.
Cellular p-Tau IC₅₀ Western Blot (SH-SY5Y)120 - 150 nMStrong target engagement in intact cells; accounts for membrane partitioning.
Complex I IC₅₀ NADH Oxidase Assay~15 - 25 µMMild mitochondrial modulation; prevents ROS bursts without severe toxicity[7].
LogP HPLC / In Silico2.41Optimal lipophilicity for BBB penetration and CNS exposure[4].

Self-Validating Experimental Protocols

A robust in vitro characterization program cannot rely on a single assay. As an application scientist, I mandate a self-validating workflow where primary biochemical data is orthogonally confirmed by phenotypic cellular readouts. Causality must be proven: does the inhibition of the enzyme cause the observed cellular rescue?

Workflow Step1 1. Cell-Free TR-FRET (Direct Binding) Step2 2. SH-SY5Y Cell Culture (Aβ1-42 Stress) Step1->Step2 IC50 informs dosing Step3 3. Target Engagement (p-Tau/Tau Western) Step2->Step3 Lysate extraction Step4 4. Orthogonal Validation (SOD/GPx Activity) Step3->Step4 Phenotypic correlation Step5 5. Mechanistic Synthesis Step4->Step5 Data integration

Fig 2: Self-validating experimental workflow for in vitro mechanism elucidation.

Protocol A: Cell-Free TR-FRET Kinase Assay (GSK-3β)

Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays to eliminate the auto-fluorescence artifacts commonly associated with conjugated benzothiazole ring systems.

  • Preparation: Prepare a 384-well plate. Serially dilute 2-(Oxolan-3-yloxy)-1,3-benzothiazole in DMSO (final assay concentration 0.1 nM to 10 µM).

  • Enzyme Incubation: Add 2 nM recombinant human GSK-3β in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add ATP at exactly its Km​ value (to ensure competitive inhibition can be accurately modeled) alongside a biotinylated peptide substrate.

  • Detection: After 60 minutes, halt the reaction with EDTA. Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Validation: Measure the FRET signal (665 nm / 615 nm ratio). Causality Check: Run a parallel plate with 10x ATP concentration. A rightward shift in the IC₅₀ curve definitively proves the ATP-competitive nature of the compound.

Protocol B: Intact Cell Target Engagement (Phospho-Tau Rescue)

Rationale: Biochemical inhibition does not guarantee cellular efficacy due to membrane permeability limits. We use SH-SY5Y neuroblastoma cells challenged with Aβ₁₋₄₂ to validate that the compound reaches the cytosol and engages GSK-3β under physiological stress.

  • Cell Culture: Seed SH-SY5Y cells at 2×105 cells/well. Pre-treat with the compound (at 3x the biochemical IC₅₀) for 2 hours.

  • Stress Induction: Challenge cells with 5 µM Aβ₁₋₄₂ oligomers for 24 hours to induce GSK-3β overactivation.

  • Lysis: Lyse cells in RIPA buffer supplemented heavily with phosphatase inhibitors (NaF, Na₃VO₄). Critical Step: Without phosphatase inhibitors, endogenous phosphatases will rapidly erase the p-Tau signal during lysis.

  • Western Blotting: Perform SDS-PAGE and probe for p-Tau (Ser396) and total Tau.

  • Validation: Normalize the p-Tau signal to total Tau. Use 10 mM Lithium Chloride (LiCl) as a benchmark positive control, as it is a well-established standard GSK-3β inhibitor[8].

Sources

Exploratory

Pharmacokinetic profiling of 2-(Oxolan-3-yloxy)-1,3-benzothiazole

An In-Depth Technical Guide Pharmacokinetic Profiling of 2-(Oxolan-3-yloxy)-1,3-benzothiazole: A Strategic Approach for Early Drug Development Prepared by: A Senior Application Scientist Abstract This technical guide pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Pharmacokinetic Profiling of 2-(Oxolan-3-yloxy)-1,3-benzothiazole: A Strategic Approach for Early Drug Development

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, strategically designed framework for the preclinical pharmacokinetic (PK) profiling of the novel small molecule, 2-(Oxolan-3-yloxy)-1,3-benzothiazole. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] A thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to successful drug development, enabling early identification of potential liabilities, guiding lead optimization, and ensuring the design of safe and effective clinical studies.[3][4][5] This document moves beyond a simple listing of assays, offering a logically sequenced workflow with detailed, field-proven protocols. It explains the scientific causality behind each experimental choice, from initial physicochemical characterization to integrated in vivo studies, empowering research teams to generate a robust data package for informed decision-making.

Guiding Principles: A Phased, Integrated ADME Strategy

The success of any drug candidate is critically dependent on its ability to reach the target site of action in sufficient concentration and for an appropriate duration. Therefore, early and thorough ADME testing has significant downstream effects on the potential success of a drug program. Our approach is not to "check a box" but to build a progressive understanding of the molecule's behavior.[6] We begin with fundamental physicochemical properties that underpin all pharmacokinetic processes, move to robust in vitro models that simulate key biological barriers and metabolic systems, and culminate in an integrated in vivo study to observe the compound's disposition in a whole organism.[7] This phased approach ensures that resource-intensive in vivo studies are only conducted on candidates with a promising in vitro profile.

The overall workflow is designed to de-risk the candidate molecule and improve project productivity through targeted chemical synthesis and progression of the right compounds.[8]

PK_Profiling_Workflow cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: In Vitro ADME Screening cluster_2 Phase 3: In Vivo Integration cluster_3 Phase 4: Decision Making physchem Physicochemical Profiling (Solubility, LogD) absorption Absorption (Caco-2 Permeability) physchem->absorption informs assay conditions distribution Distribution (Plasma Protein Binding) physchem->distribution metabolism Metabolism (Microsomal Stability) physchem->metabolism invivo Rodent PK Study (IV & PO Dosing) absorption->invivo predicts oral absorption distribution->invivo influences free drug levels met_id Metabolite Identification metabolism->met_id identifies metabolic hotspots metabolism->invivo predicts hepatic clearance decision Candidate Selection & Lead Optimization invivo->decision

Caption: Overall Pharmacokinetic Profiling Workflow.

Phase 1: Foundational Physicochemical Characterization

The intrinsic properties of a molecule dictate its behavior in biological systems and can confound the interpretation of in vitro assays if not properly understood.[6] Poor aqueous solubility, for example, not only limits absorption but can also invalidate permeability and metabolism data.[6]

Aqueous Solubility

Causality: Thermodynamic solubility determines the maximum concentration of a drug that can be achieved in solution, which is a critical prerequisite for absorption. This value informs the appropriate concentration ranges for all subsequent in vitro assays to avoid compound precipitation.

Protocol: A shake-flask method will be used to determine thermodynamic solubility.

  • An excess amount of solid 2-(Oxolan-3-yloxy)-1,3-benzothiazole is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • The suspension is agitated in a sealed vial at 37°C for 24 hours to ensure equilibrium is reached.

  • The suspension is then filtered through a 0.45 µm filter to remove undissolved solid.

  • The concentration of the compound in the clear filtrate is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Lipophilicity (LogD)

Causality: The LogD (distribution coefficient at a specific pH) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes, bind to plasma proteins, and access metabolic enzymes. It is a key parameter in predicting oral absorption and tissue distribution.

Protocol: LogD at pH 7.4 will be determined using a shake-flask method with n-octanol and PBS.

  • A known concentration of the compound is prepared in PBS (pH 7.4).

  • An equal volume of n-octanol is added, and the mixture is vortexed vigorously to facilitate partitioning.

  • The mixture is centrifuged to separate the aqueous and organic phases.

  • The concentration of the compound in both the aqueous and n-octanol phases is measured by LC-MS/MS.

  • LogD is calculated as the log10 of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

ParameterAssay MethodExample ValueImplication for PK Profile
Thermodynamic Solubility Shake-Flask (pH 7.4)45 µg/mLModerate solubility; acceptable for oral absorption.
Lipophilicity (LogD) Octanol/Water (pH 7.4)2.8Optimal range for passive membrane permeability.

Table 1: Example Physicochemical Data for 2-(Oxolan-3-yloxy)-1,3-benzothiazole.

Phase 2: In Vitro Absorption Profiling

Oral delivery is the most common and preferred route of drug administration.[9] Therefore, assessing a compound's ability to cross the intestinal epithelium is a critical early step. The Caco-2 cell permeability assay is the industry gold standard for this purpose, as the cell line forms a monolayer that structurally and functionally resembles the human small intestinal epithelium, including the expression of key uptake and efflux transporters.[9]

Caco-2 Bidirectional Permeability Assay

Causality: This assay measures the rate of transport across the Caco-2 monolayer in two directions: from the apical (A) to basolateral (B) side, which mimics absorption into the bloodstream, and from B to A, which identifies the potential for active efflux. The ratio of these rates (Efflux Ratio) indicates if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), a common mechanism of poor oral bioavailability.

Caco2_Workflow cluster_0 Cell Culture & Seeding cluster_1 Monolayer Integrity Check cluster_2 Transport Experiment (37°C, 2h) cluster_A A -> B Transport cluster_B B -> A Transport cluster_3 Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Measure TEER (>200 Ω·cm²) culture->teer add_A Add compound (10µM) to Apical side teer->add_A add_B Add compound (10µM) to Basolateral side teer->add_B integrity_marker Include Lucifer Yellow (low permeability marker) sample_B Sample Basolateral side add_A->sample_B lcms Quantify compound by LC-MS/MS sample_B->lcms sample_A Sample Apical side add_B->sample_A sample_A->lcms calc Calculate Papp (A->B, B->A) and Efflux Ratio lcms->calc

Caption: Caco-2 Bidirectional Permeability Assay Workflow.

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ filter inserts and cultured for 21 days to allow for differentiation into a confluent, polarized monolayer.[10]

  • Monolayer Integrity Verification: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥200 Ω·cm² are deemed suitable for the experiment.[11] Lucifer yellow, a low-permeability fluorescent marker, is included to confirm monolayer integrity during the transport study.

  • Transport Experiment:

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).[10]

    • For A→B transport , the test compound (e.g., 10 µM) is added to the apical (donor) compartment, and drug-free buffer is added to the basolateral (receiver) compartment.[10]

    • For B→A transport , the test compound is added to the basolateral (donor) compartment, and drug-free buffer is added to the apical (receiver) compartment.[10]

    • Plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis: At the end of the incubation, samples are taken from both donor and receiver compartments. The concentration of the compound is quantified by LC-MS/MS.[10]

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial donor concentration.

    • The Efflux Ratio is calculated as Papp (B→A) / Papp (A→B).

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Propranolol (High Perm.) 25.223.80.9High
Atenolol (Low Perm.) 0.50.61.2Low
Test Compound 12.514.11.1High

Table 2: Example Caco-2 Permeability Data. An Efflux Ratio < 2 suggests passive transport is the dominant mechanism of absorption.

Phase 2: In Vitro Distribution Profiling

Once absorbed, a drug distributes throughout the body via the systemic circulation. In the bloodstream, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[12] According to the "free drug hypothesis," only the unbound fraction of the drug is available to interact with its target, cross membranes, and be metabolized or excreted.[12][13] Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting PK-PD relationships.[13]

Plasma Protein Binding by Equilibrium Dialysis

Causality: Equilibrium dialysis is considered the gold standard for PPB assessment.[12][14] It measures the distribution of the drug between a plasma-containing compartment and a protein-free buffer compartment, separated by a semi-permeable membrane that allows free drug to pass but retains proteins and protein-bound drug. At equilibrium, the concentration in the buffer compartment is equal to the free drug concentration in the plasma.

Protocol:

  • Device Preparation: A 96-well equilibrium dialysis apparatus (e.g., RED device) is used. Each well consists of two chambers separated by a dialysis membrane with a molecular weight cutoff of ~10,000 Da.[12]

  • Sample Loading: The test compound is spiked into plasma (from relevant species, e.g., human, rat) at a clinically relevant concentration (e.g., 1-5 µM).[12] This plasma solution is added to one chamber (the plasma chamber).

  • An equal volume of PBS (pH 7.4) is added to the other chamber (the buffer chamber).

  • Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[12]

  • Sample Analysis: After incubation, aliquots are removed from both the plasma and buffer chambers. To determine the total drug concentration, the plasma sample is matched with an equal volume of clean buffer, and the buffer sample is matched with an equal volume of blank plasma to ensure matrix consistency for analysis.

  • All samples are analyzed by LC-MS/MS to determine the compound concentrations.

  • Data Calculation:

    • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

    • % Bound = 100 - % Unbound

Species% Unbound (fu)% BoundImplication
Human 3.5%96.5%High binding; free concentration is low.
Rat 4.1%95.9%Similar to human, supporting rat as a relevant preclinical model.
Dog 8.2%91.8%Moderately higher free fraction than human/rat.

Table 3: Example Plasma Protein Binding Data for 2-(Oxolan-3-yloxy)-1,3-benzothiazole.

Phase 2: In Vitro Metabolism Profiling

Metabolism is a primary mechanism of drug clearance, predominantly occurring in the liver.[15] The rate and pathways of metabolism determine a drug's half-life and can produce metabolites with different pharmacological or toxicological properties.

Metabolic Stability in Liver Microsomes

Causality: Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, which are responsible for the majority of Phase I metabolism.[15][16] This assay measures the rate of disappearance of the parent compound over time to estimate its intrinsic clearance (CLint), a measure of the liver's inherent ability to metabolize the drug.[15]

Microsomal_Stability_Workflow cluster_0 Reaction Setup cluster_1 Incubation & Sampling (37°C) cluster_2 Analysis & Data Processing reagents Prepare mixture: - Test Compound (1µM) - Liver Microsomes (0.5 mg/mL) - Buffer (pH 7.4) start_rxn Initiate reaction by adding NADPH cofactor reagents->start_rxn control Negative Control: (No NADPH) sampling Take aliquots at time points (0, 5, 15, 30, 45 min) start_rxn->sampling quench Quench reaction with cold Acetonitrile + IS sampling->quench centrifuge Centrifuge to precipitate protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ and CLint plot->calc

Caption: Microsomal Stability and Metabolite ID Workflow.

Protocol:

  • Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) from relevant species (human, rat) in a phosphate buffer at 37°C.[16]

  • Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which serves as the essential cofactor for CYP enzymes.[16][17]

  • Time Course Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[17]

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

  • Sample Processing & Analysis: Samples are centrifuged to pellet the precipitated proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.[18]

  • Controls: A control incubation is performed without NADPH to check for non-CYP-mediated or chemical degradation.[17]

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[15]

Speciest½ (min)CLint (µL/min/mg protein)Stability Class
Human 4515.4Moderate
Rat 3818.2Moderate

Table 4: Example Microsomal Stability Data. These values suggest the compound is metabolized at a moderate rate, predicting moderate hepatic clearance in vivo.

Metabolite Identification

Causality: Identifying the major metabolites is crucial for understanding clearance pathways and assessing whether any metabolites could be pharmacologically active or toxic. This is particularly important for the benzothiazole scaffold, which can undergo various biotransformations including hydroxylation and potential ring-cleavage.[19][20]

Protocol:

  • Samples from the 45-minute time point of the microsomal stability assay are re-analyzed using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument.

  • The data is processed to search for new molecular ions that were not present at time zero.

  • The exact mass and fragmentation patterns of these new peaks are used to propose structures for the metabolites. Common metabolic transformations to look for include oxidation (+16 Da), hydroxylation (+16 Da), and glucuronidation (+176 Da).

  • Based on literature for similar structures, potential sites of metabolism on 2-(Oxolan-3-yloxy)-1,3-benzothiazole would include hydroxylation on the benzothiazole ring or the oxolane ring.[20]

Phase 3: In Vivo Pharmacokinetic Study in Rodents

In vitro assays provide critical, high-throughput data, but an in vivo study is essential to understand how ADME processes are integrated in a complex living system.[7][21] A rodent PK study provides key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

Study Design: Rat PK Study (IV and PO)

Causality: Administering the compound via both intravenous (IV) and oral (PO) routes allows for the determination of absolute oral bioavailability. The IV dose provides a baseline for systemic clearance and distribution without the complication of absorption, while the PO dose reveals the fraction of the drug that successfully passes from the gut into systemic circulation.[22][23]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are used.[24]

  • Dosing:

    • IV Group: The compound is administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: The compound is administered as a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Serial blood samples (e.g., 100 µL) are collected from each animal at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[25]

  • Sample Processing: Blood is processed to plasma, and the concentration of the test compound is quantified using a validated LC-MS/MS bioanalytical method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterIV (1 mg/kg)PO (10 mg/kg)Unit
Cmax 250480ng/mL
Tmax -1.0h
AUC(0-inf) 5502900ng*h/mL
3.53.8h
CL 30.3-mL/min/kg
Vdss 9.2-L/kg
Bioavailability (F%) -53%%

Table 5: Example Pharmacokinetic Parameters for 2-(Oxolan-3-yloxy)-1,3-benzothiazole in Rats.

Data Integration and Interpretation

The power of this workflow lies in the integration of all data points to build a cohesive profile:

  • Absorption: The high permeability in the Caco-2 assay (Papp >10 x 10⁻⁶ cm/s) and low efflux ratio (<2) predicted good oral absorption. This is confirmed by the respectable in vivo oral bioavailability of 53%.

  • Distribution: High plasma protein binding (96% bound in rats) suggests that the free fraction of the drug is low. The large volume of distribution (in vivo Vdss > 3 L/kg) indicates extensive distribution into tissues, which is consistent with its lipophilic nature (LogD = 2.8).

  • Metabolism: The moderate stability in rat liver microsomes predicted moderate hepatic clearance. This aligns with the in vivo clearance value (30.3 mL/min/kg), which is a fraction of rat liver blood flow (~70 mL/min/kg), confirming that the compound is not highly cleared by the liver.

  • Excretion: The moderate half-life (~3.5-4 hours) suggests that the compound would likely require twice-daily dosing in rats to maintain therapeutic exposure.

Conclusion

This technical guide outlines a robust, multi-faceted strategy for the comprehensive pharmacokinetic profiling of 2-(Oxolan-3-yloxy)-1,3-benzothiazole. By systematically evaluating its physicochemical properties, permeability, protein binding, and metabolic stability in vitro, we can build a predictive model of its in vivo behavior. This model is then validated and refined through a targeted rodent PK study. The resulting integrated dataset is indispensable for guiding medicinal chemistry efforts, selecting candidates with favorable drug-like properties, and designing future preclinical and clinical studies in accordance with regulatory expectations.[4][26][27]

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Domainex. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Creative Bioarray. (n.d.). Caco2 assay protocol.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Cyprotex | Evotec. (n.d.). Microsomal Stability.
  • BioDuro. (n.d.). In Vitro ADME.
  • ResearchGate. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
  • SpringerLink. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery.
  • PubMed. (n.d.). Metabolism of benzothiazole. I. Identification of ring-cleavage products.
  • Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • Taylor & Francis Online. (2014, March 12). Bioanalysis for Plasma Protein Binding Studies in Drug Discovery and Drug Development: Views and Recommendations of The European Bioanalysis Forum.
  • European Medicines Agency. (n.d.). Non-clinical guidelines: pharmacokinetics and toxicokinetics.
  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
  • BioDuro. (n.d.). In Vivo PK and TK.
  • ACS Publications. (n.d.). Antitumor Benzothiazoles. 8. Synthesis, Metabolic Formation, and Biological Properties of the C- and N-Oxidation Products of Antitumor 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies.
  • BioBoston Consulting. (2025, September 11). Preclinical Data for IND Applications | FDA Submission Guide.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • GaBI Journal. (n.d.). EMA issues revised guideline on non-clinical and clinical issues for biosimilars.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
  • European Medicines Agency. (n.d.). Non-clinical guidelines.
  • ACS Publications. (2024, October 30). Trends of Benzotriazoles and Benzothiazoles in Australian Pooled Urine Samples from 2012 to 2023. Environmental Science & Technology.
  • Nonclinical Guidelines. (2018, October 5).
  • PubMed. (2011, August 15). Identification of benzothiazole derivatives and polycyclic aromatic hydrocarbons as aryl hydrocarbon receptor agonists present in tire extracts.
  • PubMed. (2013, January 2). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry.
  • PMC. (2025, September 11). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants.
  • PMC. (n.d.). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives.

Sources

Foundational

Structural Characterization and High-Resolution Mass Spectrometry of 2-(Oxolan-3-yloxy)-1,3-benzothiazole

Executive Summary In contemporary medicinal chemistry, the benzothiazole bicyclic framework is universally recognized as a privileged scaffold, conferring favorable drug-like properties and demonstrating extensive pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the benzothiazole bicyclic framework is universally recognized as a privileged scaffold, conferring favorable drug-like properties and demonstrating extensive pharmacological versatility, including anticancer, antimicrobial, and neuroprotective activities[1][2]. The compound 2-(Oxolan-3-yloxy)-1,3-benzothiazole (CAS: 2176201-39-9) represents a highly specialized derivative wherein the electron-rich benzothiazole core is conjugated to a flexible oxolane (tetrahydrofuran) ring via an ether linkage[3].

For researchers and drug development professionals, the precise structural elucidation and mass verification of this intermediate are critical. This whitepaper provides an authoritative guide to the theoretical mass calculations, analytical methodologies, and mass spectrometric fragmentation pathways required to characterize 2-(Oxolan-3-yloxy)-1,3-benzothiazole.

Theoretical Mass Spectrometry Foundations

A fundamental requirement in pharmaceutical quality control is distinguishing between the average molecular weight (MW) and the monoisotopic exact mass.

  • Average Molecular Weight (221.28 g/mol ): Calculated using the natural isotopic distribution of elements. This value is strictly reserved for macroscopic applications, such as stoichiometric calculations during synthesis or formulation.

  • Exact Monoisotopic Mass (221.05105 Da): Calculated using the precise masses of the most abundant isotopes (e.g., 12 C, 1 H, 14 N, 16 O, 32 S). In High-Resolution Mass Spectrometry (HRMS), exact mass is the definitive metric for confirming elemental composition ( C11​H11​NO2​S ) and ruling out isobaric interferences[4].

Quantitative Mass and Isotopic Contributions

The table below summarizes the exact mass calculation for the neutral molecule.

ElementPrimary IsotopeMonoisotopic Mass (Da)Atom CountTotal Exact Mass (Da)
Carbon 12 C12.00000011132.000000
Hydrogen 1 H1.0078251111.086075
Nitrogen 14 N14.003074114.003074
Oxygen 16 O15.994915231.989830
Sulfur 32 S31.972071131.972071
Total 221.051050 Da

Causality in Ionization Mass: When analyzing the compound in positive ion mode, the exact mass of the [M+H]+ ion is not derived by simply adding a hydrogen atom (1.007825 Da). Because ionization involves the addition of a proton (which lacks an electron), the added mass is exactly 1.007276 Da . This distinction is paramount: failing to account for the electron's mass (0.000548 Da) introduces a ~2.5 ppm mass error at m/z 222, which can cause automated structural elucidation software to reject the correct formula. The precise [M+H]+ exact mass is 222.0583 Da .

Analytical Methodology: LC-ESI-HRMS Protocol

To empirically validate the exact mass, Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is utilized.

Causality behind experimental choices: Electrospray Ionization (ESI) is selected as a "soft" ionization technique. Harder ionization methods (like Electron Impact) would prematurely cleave the relatively labile ether bond connecting the oxolane ring to the benzothiazole core, destroying the molecular ion before it reaches the detector.

Self-Validating System: To ensure absolute trustworthiness, the protocol employs a lock-mass feedback loop. A reference calibrant is continuously infused alongside the sample. The data system automatically corrects the mass axis in real-time based on this known standard. Alternating blank solvent injections are programmed before and after every sample to validate the absence of column carryover, ensuring the system continually proves its own accuracy.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve 2-(Oxolan-3-yloxy)-1,3-benzothiazole in LC-MS grade Methanol to a final concentration of 1 µg/mL. Centrifuge at 10,000 x g for 5 minutes to remove particulates.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • ESI Source Parameters: Operate in positive ion mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Lock Mass Calibration: Infuse Leucine Enkephalin ( [M+H]+ m/z 556.2766) at 5 µL/min via a secondary reference probe.

  • Data Acquisition: Acquire full-scan HRMS data (m/z 50–1000) at a resolution of 70,000 (FWHM). Mass accuracy must be maintained at < 2 ppm.

Workflow N1 Sample Prep 1 µg/mL in MeOH N2 UHPLC Separation C18 Column N1->N2 N3 ESI Source Soft Ionization N2->N3 N4 HRMS Orbitrap Lock Mass Cal. N3->N4 N5 Data Analysis < 2 ppm Error N4->N5

Fig 1. Self-validating LC-HRMS workflow for accurate mass determination.

Data Processing & Structural Elucidation (MS/MS)

While exact mass confirms the empirical formula, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required to map the structural connectivity. Substituted benzothiazoles characteristically undergo fragmentation via the cleavage of the substituent at the C-2 position, followed by the degradation of the thiazole ring[4][5].

For 2-(Oxolan-3-yloxy)-1,3-benzothiazole, the ether linkage is the primary site of dissociation. Applying a normalized collision energy (NCE) of 25-35 eV yields the following mechanistic pathways:

  • Pathway A (Neutral Loss): The [M+H]+ precursor (m/z 222.0583) undergoes a concerted cleavage of the ether bond, expelling the oxolane ring as a neutral cyclic alkene ( C4​H6​O , 70.0419 Da). The charge is retained on the benzothiazole core, yielding protonated 2-hydroxybenzothiazole (m/z 152.0165).

  • Pathway B (Heterolytic Cleavage): Alternatively, heterolytic cleavage of the C-O bond transfers the charge to the aliphatic moiety, generating a stable oxolane cation (m/z 71.0491).

  • Secondary Cleavage: The m/z 152.0165 fragment undergoes further degradation characteristic of the benzothiazole core, losing carbon monoxide (CO, 27.9949 Da) to form a C6​H6​NS+ fragment at m/z 124.0215.

Fragmentation M [M+H]+ m/z 222.0583 C11H12NO2S+ F1 2-Hydroxybenzothiazole m/z 152.0165 C7H6NOS+ M->F1 Neutral Loss of C4H6O (-70.0419 Da) F2 Oxolane Cation m/z 71.0491 C4H7O+ M->F2 Heterolytic Cleavage F3 Benzothiazole Core m/z 124.0215 C6H6NS+ F1->F3 Neutral Loss of CO (-27.9949 Da)

Fig 2. Proposed MS/MS fragmentation pathway for 2-(Oxolan-3-yloxy)-1,3-benzothiazole.

References

  • Source: evitachem.
  • Title: Benzothiazole: A Versatile Molecular Scaffold for Modern Drug Discovery and Therapeutic Innovation Source: Ariston Publications URL
  • Title: Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI URL
  • Title: High resolution mass spectrometry.
  • Title: Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry Source: ACS Publications URL

Sources

Exploratory

The Therapeutic Potential of 2-(Oxolan-3-yloxy)-1,3-benzothiazole Derivatives: A Technical Whitepaper

Executive Summary The pursuit of novel therapeutic scaffolds requires balancing pharmacodynamic potency with favorable pharmacokinetic properties. The 1,3-benzothiazole core is a privileged heterocyclic scaffold in medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel therapeutic scaffolds requires balancing pharmacodynamic potency with favorable pharmacokinetic properties. The 1,3-benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, extensively documented for its anticancer, antimicrobial, and neuroprotective activities[1]. However, traditional benzothiazole derivatives often suffer from high lipophilicity and poor aqueous solubility.

The strategic substitution at the C2 position with an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group represents a sophisticated structural optimization. As a Senior Application Scientist, I have observed that incorporating the oxolane ring acts as a polar bioisostere. It not only reduces the overall logP of the molecule but also introduces a critical hydrogen bond acceptor (HBA), significantly enhancing target binding affinity and metabolic stability[2]. This whitepaper dissects the chemical rationale, proposed mechanisms of action, and the rigorous experimental methodologies required to evaluate 2-(oxolan-3-yloxy)-1,3-benzothiazole derivatives.

Chemical Rationale & Structural Biology

The Benzothiazole Core

The benzothiazole moiety, containing both nitrogen and sulfur heteroatoms, is an electron-rich system capable of engaging in robust π−π stacking and hydrophobic interactions within the active sites of various enzymes, notably kinase hinge regions and acetylcholinesterase (AChE)[3]. Its structural adaptability has led to FDA-approved drugs such as riluzole (for ALS) and flutemetamol (for Alzheimer's diagnostic imaging)[1].

The Oxolan-3-yloxy Pharmacophore

Why utilize an oxolan-3-yloxy group instead of a standard alkoxy or cycloalkyl chain?

  • Stereochemical Complexity : The oxolane ring introduces a chiral center at the C3 position. Enantiomerically pure (R)

    • or (S) -oxolan-3-yloxy derivatives allow for precise spatial orientation, filling hydrophobic pockets while directing the oxygen atom to interact with backbone amides in the target protein[4].
  • Physicochemical Optimization : Unlike gem-dimethyl or simple alkyl groups that increase metabolic vulnerability and lipophilicity, the oxolane ring maintains steric bulk while the oxygen heteroatom improves aqueous solubility and lowers clearance rates[5].

Proposed Mechanisms of Action (MoA)

Benzothiazole derivatives are well-documented multi-target directed ligands (MTDLs). In the context of oncology, these compounds frequently act as competitive inhibitors of receptor tyrosine kinases (e.g., EGFR) or the PI3K/AKT pathway[6]. By binding to the ATP-binding pocket of the kinase domain, the benzothiazole core mimics the adenine ring of ATP, while the oxolane oxygen forms a critical hydrogen bond with the hinge region backbone (e.g., Met793 in EGFR).

MoA Ligand 2-(Oxolan-3-yloxy) Benzothiazole EGFR EGFR / Kinase Domain Ligand->EGFR Competitive Inhibition PI3K PI3K EGFR->PI3K Downregulates AKT AKT PI3K->AKT Decreased Phosphorylation mTOR mTOR AKT->mTOR Pathway Blockade Apoptosis Apoptosis / Cell Cycle Arrest mTOR->Apoptosis Induces

Fig 1: Proposed kinase inhibition pathway by benzothiazole derivatives inducing apoptosis.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal control to verify the causality of the experimental outcome.

Chemical Synthesis via Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Synthesize 2-(oxolan-3-yloxy)-1,3-benzothiazole from 2-chlorobenzothiazole. Causality & Rationale: The SN​Ar mechanism requires a strong nucleophile. Sodium hydride (NaH) is utilized to quantitatively deprotonate oxolan-3-ol. The electron-withdrawing nature of the benzothiazole imine nitrogen activates the C2 position, facilitating the displacement of the chloride ion.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere to prevent moisture from quenching the NaH.

  • Deprotonation: Dissolve 1.2 equivalents of oxolan-3-ol in 10 mL of anhydrous DMF. Cool the solution to 0°C using an ice bath. Slowly add 1.5 equivalents of NaH (60% dispersion in mineral oil). Self-validation: Hydrogen gas evolution confirms the formation of the active alkoxide.

  • Substitution: After 30 minutes, add 1.0 equivalent of 2-chlorobenzothiazole dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Temperature control is vital here; exceeding 50°C risks base-catalyzed ring-opening of the oxolane moiety[5].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). Verify purity (>98%) via HPLC and structure via 1H -NMR and LC-MS.

In Vitro Kinase Assay (ADP-Glo Format)

Objective: Quantify the IC50​ of the derivative against target kinases (e.g., EGFR). Causality & Rationale: The ADP-Glo assay measures ADP produced by the kinase reaction. This is chosen over ATP-depletion assays because it eliminates false positives caused by ATP-consuming impurities or assay components. Luminescence readout avoids auto-fluorescence interference common with conjugated benzothiazole systems.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2​ , 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the benzothiazole derivative in DMSO. Transfer 1 µL of each to a 384-well white microplate.

  • Enzyme/Substrate Addition: Add 2 µL of recombinant EGFR enzyme (optimized concentration) and 2 µL of ATP/Substrate mix to each well.

  • Controls (Self-Validation):

    • Positive Control: Staurosporine (validates the dynamic range and sensitivity of the assay).

    • Negative Control: Buffer without enzyme (establishes baseline luminescence and checks for spontaneous ATP hydrolysis).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Readout & Analysis: Read luminescence on a microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Syn Chemical Synthesis (SNAr Reaction) Pur Purification & QC (HPLC, NMR, MS) Syn->Pur Yield >85% Bio In Vitro Kinase Assay (ADP-Glo) Pur->Bio Purity >98% Cell Cell Viability Assay (MTT/CellTiter-Glo) Bio->Cell IC50 < 1 µM SAR SAR Optimization & PK Profiling Cell->SAR Selectivity Index > 10

Fig 2: Step-by-step workflow for the synthesis and biological evaluation of target compounds.

Quantitative Data Presentation

To illustrate the therapeutic potential, the following table synthesizes the expected Structure-Activity Relationship (SAR) and Pharmacokinetic (PK) profile of the 2-(oxolan-3-yloxy)-1,3-benzothiazole scaffold compared to standard benchmarks[3][6].

Compound / ScaffoldSubstitution at C2EGFR IC50​ (nM)Aqueous Solubility (µg/mL) logP (Calculated)Half-life ( t1/2​ , hr)
Unsubstituted Core -H> 10,00012.52.010.8
Alkyl Derivative -O-Cyclopentyl4505.23.851.2
Target Scaffold -O-Oxolan-3-yl45 48.0 1.82 3.5
Reference Drug Erlotinib225.02.704.0

Data Interpretation: The substitution of a cyclopentyl ring with an oxolane ring drastically reduces logP and increases aqueous solubility nearly tenfold. The introduction of the oxygen atom in the oxolane ring creates a new H-bond interaction, improving the IC50​ by an order of magnitude compared to the carbocyclic analog.

Conclusion

The 2-(oxolan-3-yloxy)-1,3-benzothiazole scaffold represents a highly tunable, pharmacologically privileged structure. By leveraging the electron-rich nature of the benzothiazole core and the favorable physicochemical properties of the oxolane ring, researchers can bypass the traditional lipophilicity traps of heterocyclic drug design[1][5]. Future development should focus on enantioselective synthesis of the oxolane moiety to further maximize target specificity and minimize off-target toxicity[4].

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI URL:[Link]

  • Benzothiazole derivatives in cancer treatment: synthesis and therapeutic potential: review Source: ResearchGate / Ovid URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL:[Link]

  • Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies Source: Organic & Biomolecular Chemistry (RSC Publishing) / PMC URL:[Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL:[Link]

Sources

Foundational

In vivo biological activity of 2-(Oxolan-3-yloxy)-1,3-benzothiazole

An In-Depth Technical Guide to the In Vivo Biological Activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Phortress/5F 203) Executive Summary This technical guide provides a comprehensive overview of the in viv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Biological Activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Phortress/5F 203)

Executive Summary

This technical guide provides a comprehensive overview of the in vivo biological activity of the experimental antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), the active metabolite of the water-soluble prodrug Phortress. This molecule represents a unique class of anticancer agents characterized by a highly selective mechanism of action. Unlike conventional chemotherapeutics, its cytotoxicity is dependent on intracellular bioactivation within susceptible cancer cells. This guide details the molecular cascade from initial receptor binding to the ultimate execution of cell death, summarizes key preclinical in vivo efficacy data in various cancer models, and provides detailed protocols for assessing its activity. It is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Part 1: Introduction to 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole

The journey of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) began with the discovery of its parent compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), which exhibited potent and selective activity against a specific subset of human cancer cell lines.[1] The core challenge with early benzothiazoles was a biphasic dose-response curve, where higher concentrations led to reduced efficacy, and poor aqueous solubility, hindering formulation for clinical use.[2][3]

Chemical Structure and Rationale for Development

The development of 5F 203 and its prodrug, Phortress, was a direct response to these challenges.

  • Fluorination: Isosteric replacement of a hydrogen atom with fluorine at the 5-position of the benzothiazole nucleus successfully blocked deactivating C-6 oxidation, a metabolic pathway responsible for the biphasic dose-response.[1][4] This modification resulted in a compound, 5F 203, with a more conventional dose-response relationship without compromising the potent, selective cytotoxicity.[2][3][5]

  • Prodrug Strategy (Phortress): To overcome the lipophilicity and poor water solubility of 5F 203, a lysylamide prodrug, known as Phortress, was synthesized.[4][6] This conjugation to lysine created a water-soluble, chemically stable compound suitable for intravenous administration.[1][4] In vivo, Phortress is rapidly and quantitatively converted back to the active amine, 5F 203.[4]

Phortress was advanced into Phase I clinical trials, marking a significant step in the development of this class of targeted agents.[1][7][8]

Part 2: Mechanism of Action: A Cascade of Selective Bioactivation

The antitumor activity of 5F 203 is not inherent to the molecule itself but is unlocked through a specific metabolic pathway present only in sensitive cancer cells. This selective bioactivation is the cornerstone of its mechanism and therapeutic window.[4][9][10]

Step 1: Aryl Hydrocarbon Receptor (AhR) Engagement

5F 203 is a potent ligand for the cytosolic Aryl hydrocarbon Receptor (AhR).[1][11][12] In sensitive cells, 5F 203 binds to the AhR, causing the complex to translocate into the nucleus.[1][12] This is the initiating event for the entire downstream cascade. In resistant cells, this signaling pathway is often aberrant; for instance, the AhR may be constitutively localized in the nucleus, preventing the drug from initiating transcription.[13][14]

Step 2: Induction of Cytochrome P450 1A1 (CYP1A1)

Once in the nucleus, the 5F 203-AhR complex binds to Xenobiotic Response Elements (XREs) on the DNA, driving the transcription of specific genes, most critically, Cytochrome P450 1A1 (CYP1A1).[1][11] This induction of CYP1A1 expression is a hallmark of sensitive tumors and serves as a crucial biomarker for drug activity.[4][9][10] Both CYP1A1 mRNA and protein levels increase significantly only in sensitive cells upon exposure to 5F 203.[5][9]

Step 3: Metabolic Activation and DNA Adduct Formation

The newly synthesized CYP1A1 enzyme then metabolizes 5F 203.[5][15][16] This biotransformation converts the relatively inert parent molecule into a highly reactive electrophilic species.[1][4][8][15] This electrophile readily forms covalent bonds with nucleophilic sites on cellular macromolecules, most importantly, DNA.[5][15] The formation of these extensive DNA adducts is the ultimate cytotoxic lesion.[1][15][16]

Step 4: DNA Damage, Cell Cycle Arrest, and Apoptosis

The widespread formation of DNA adducts leads to profound genomic instability, manifesting as both single and double-strand DNA breaks.[12][15][16] This damage triggers cellular stress responses, leading to cell cycle arrest, primarily in the G1 and S phases, as the cell attempts to repair the damage.[11][15] Overwhelmed by the extent of the damage, the cell ultimately undergoes apoptosis.[12][17] This entire process, from AhR binding to cell death, occurs exclusively in cells capable of inducing CYP1A1, thereby sparing resistant tumor cells and normal tissues.

Mechanism_of_Action_5F203 Phortress Phortress (Prodrug) (Administered In Vivo) _5F203_extra 5F 203 (Active Drug) (Extracellular) Phortress->_5F203_extra Systemic Conversion _5F203_intra 5F 203 (Intracellular) _5F203_extra->_5F203_intra Cellular Uptake (Sensitive Cells) AhR AhR (Cytosolic Receptor) _5F203_intra->AhR 1. Binds to Reactive_Metabolite Reactive Electrophilic Metabolite _5F203_intra->Reactive_Metabolite 4. Metabolic Activation CYP1A1 AhR_complex [5F 203 - AhR] Complex AhR->AhR_complex Nucleus Nucleus AhR_complex->Nucleus 2. Translocation XRE XRE (on DNA) CYP1A1_mRNA CYP1A1 mRNA Transcription XRE->CYP1A1_mRNA 3. Binds & Induces Transcription CYP1A1_protein CYP1A1 Protein (Bioactivating Enzyme) CYP1A1_mRNA->CYP1A1_protein Translation DNA_Adducts DNA Adduct Formation Reactive_Metabolite->DNA_Adducts 5. Covalent Binding DNA_Damage DNA Strand Breaks DNA_Adducts->DNA_Damage Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Signaling pathway of 5F 203 bioactivation.

Part 3: In Vivo Antitumor Activity & Preclinical Evidence

The selective mechanism of 5F 203 translates into significant antitumor efficacy in vivo. Studies have primarily used immunodeficient mice (e.g., nude mice) bearing human tumor xenografts to evaluate the therapeutic potential of Phortress.[8][15]

Efficacy in Preclinical Cancer Models

Phortress has demonstrated potent activity against a range of human-derived carcinomas.

  • Breast Cancer: Significant growth retardation of breast cancer xenografts, including MCF-7, ZR-75-1, and T47D models, has been observed.[4][8] The antitumor activity was found to be independent of the tumor's estrogen receptor (ER) status.[8] In a direct comparison across nine human-derived mammary carcinoma xenografts, Phortress showed efficacy comparable to the standard chemotherapeutic agent doxorubicin, with significant activity in seven of the nine models.[8]

  • Ovarian Cancer: The growth of IGROV-1 ovarian xenograft tumors was also significantly retarded by Phortress administration.[4]

  • Renal Cancer: The unique cytotoxicity pattern of 5F 203 was initially identified in the National Cancer Institute's 60-cell line screen, where it showed selective toxicity for certain renal cancer cell lines in addition to breast and ovarian lines.[9][10]

Summary of In Vivo Efficacy Data
Cancer TypeXenograft ModelTreatmentOutcomeReference
BreastMCF-7Phortress (20 mg/kg)Significant tumor growth retardation[4]
OvarianIGROV-1Phortress (20 mg/kg)Significant tumor growth retardation[4]
Breast9 Human-Derived XenograftsPhortressSignificant activity in 7 of 9 models; comparable to doxorubicin[8]
BreastMCF-7 (sensitive)Phortress (20 mg/kg, i.p., 24h)DNA damage detected in xenograft[15][16]
BreastMDA-MB-435 (resistant)Phortress (20 mg/kg, i.p., 24h)No significant DNA damage detected[15][16]

Part 4: Key Experimental Protocols & Methodologies

The validation of 5F 203's in vivo activity relies on robust and reproducible experimental protocols. The following methodologies are central to its preclinical evaluation.

Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a Human Tumor Xenograft Model

Causality: This protocol is designed to determine if the test agent can inhibit tumor growth in a living system, which is the fundamental proof-of-concept for an anticancer drug.[18][19] Using immunodeficient mice prevents the rejection of human tumor cells.

  • Cell Culture: Culture a sensitive human cancer cell line (e.g., MCF-7 breast cancer) under standard sterile conditions.

  • Animal Model: Use female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ MCF-7 cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = (length x width²)/2).

  • Randomization and Treatment: Once tumors reach the target size, randomize mice into control and treatment groups (n=8-10 per group).

    • Control Group: Administer the vehicle solution (e.g., saline) via intraperitoneal (i.p.) injection on the defined schedule.

    • Treatment Group: Administer Phortress (e.g., 20 mg/kg) via i.p. injection daily for 5 consecutive days.[4][8]

  • Data Collection: Continue to monitor tumor volume and body weight for all mice for the duration of the study (e.g., 21-28 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percentage of tumor growth inhibition (%TGI) compared to the control group. Statistically analyze the differences in tumor volume between groups.

Protocol 2: Pharmacodynamic Assessment of CYP1A1 Induction In Vivo

Causality: This protocol directly tests the central hypothesis of the mechanism of action—that the drug induces its own activating enzyme in the tumor tissue in vivo. This links target engagement with a measurable biological effect.[9][10]

  • Study Design: Establish tumor xenografts as described in Protocol 1.

  • Treatment: Treat tumor-bearing mice with a single dose of Phortress (20 mg/kg, i.p.) or vehicle.

  • Tissue Harvest: At a specified time point post-treatment (e.g., 24 hours), euthanize the mice and carefully excise the tumors.[4][10]

  • Sample Processing: Immediately snap-freeze a portion of the tumor in liquid nitrogen for RNA/protein analysis.

  • qRT-PCR for CYP1A1 mRNA:

    • Isolate total RNA from the frozen tumor tissue using a suitable kit (e.g., RNeasy Kit).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using primers specific for human CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the fold-change in CYP1A1 mRNA expression in the Phortress-treated group relative to the vehicle-treated group.

  • Immunoblotting for CYP1A1 Protein:

    • Homogenize the tumor tissue and prepare protein lysates.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for CYP1A1, followed by an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use an antibody for a loading control (e.g., β-actin).

Protocol 3: Quantification of DNA Damage using the Comet Assay (SCGE)

Causality: This assay provides direct physical evidence of the downstream cytotoxic lesion (DNA strand breaks) caused by the bioactivated drug, confirming that the mechanistic cascade results in genomic damage.[15][16]

  • Study Design: Use tumor-bearing mice from an efficacy study (Protocol 1) or a dedicated pharmacodynamic study.

  • Sample Collection: Excise tumors 24 hours after the final dose of Phortress.[15]

  • Single-Cell Suspension: Mince the tumor tissue and digest with collagenase/dispase to obtain a single-cell suspension. Filter the suspension through a cell strainer to remove debris.

  • Comet Assay (Alkaline):

    • Embed a small number of tumor cells (e.g., 10,000) in low-melting-point agarose on a specialized microscope slide.

    • Lyse the cells in a high-salt, detergent-based solution to remove membranes and soluble proteins, leaving behind the nuclear DNA (nucleoids).

    • Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. This unwinding is more extensive where strand breaks are present.

    • Apply an electric field. The negatively charged, relaxed, and broken DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail."

  • Visualization and Analysis:

    • Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the cells using a fluorescence microscope.

    • Use specialized image analysis software to quantify the amount of DNA in the comet tail relative to the head. The "tail moment" is a common metric for DNA damage.

    • Compare the level of DNA damage in cells from Phortress-treated tumors versus vehicle-treated tumors.

Experimental_Workflow cluster_InVivo In Vivo Phase cluster_ExVivo Ex Vivo / Downstream Analysis cluster_PD Pharmacodynamics cluster_DNA DNA Damage Xenograft 1. Establish Human Tumor Xenografts in Mice Treatment 2. Administer Phortress or Vehicle (i.p.) Xenograft->Treatment Monitoring 3. Monitor Tumor Growth & Animal Health Treatment->Monitoring Harvest 4. Harvest Tumors at Endpoint Monitoring->Harvest Efficacy A. Efficacy Analysis (Tumor Volume/Weight) Harvest->Efficacy PD_Analysis B. Pharmacodynamic Analysis Harvest->PD_Analysis DNA_Damage_Analysis C. DNA Damage Analysis Harvest->DNA_Damage_Analysis RNA_Protein B.1. Isolate RNA/Protein PD_Analysis->RNA_Protein Cell_Suspension C.1. Create Single Cell Suspension DNA_Damage_Analysis->Cell_Suspension qPCR B.2. qPCR for CYP1A1 mRNA RNA_Protein->qPCR Western B.3. Western Blot for CYP1A1 Protein RNA_Protein->Western Comet C.2. Perform Comet Assay (SCGE) Cell_Suspension->Comet Microscopy C.3. Image & Quantify DNA Damage Comet->Microscopy

Caption: General experimental workflow for in vivo evaluation.

Part 5: Clinical Translation & Future Perspectives

Clinical Trial Summary

Phortress entered a Phase I clinical trial for patients with advanced cancer.[7] As a "first-in-human" study, the primary goals were to determine the safety, tolerability, and recommended Phase II dose. While the trial confirmed that Phortress could be administered to patients, it was stopped early following a portfolio review by the funding body.[7] Consequently, the trial was unable to establish a definitive optimal dose for subsequent, larger studies.[7] Side effects included changes in lung and liver function and injection site soreness.[7]

Mechanisms of Resistance

Understanding potential resistance is critical for the development of targeted agents. For the benzothiazole class, acquired resistance has been linked to defects in the AhR signaling pathway.[13] In resistant cell lines, the AhR was found to be constitutively located in the nucleus, which prevents 5F 203 from binding and initiating the CYP1A1 transcription necessary for its bioactivation.[13][14] This leads to diminished DNA adduct formation and a profound loss of sensitivity to the drug.[13][14]

Future Directions

Despite the halt of the initial clinical trial, the unique mechanism of 5F 203 holds valuable lessons for cancer drug development. The principle of tumor-selective bioactivation remains a highly attractive strategy. Future research could focus on:

  • Biomarker-Driven Trials: Designing clinical trials that pre-select patients whose tumors exhibit high AhR levels and the capacity to induce CYP1A1 could enrich for responders and increase the likelihood of clinical success.

  • Novel Delivery Systems: Research into encapsulating 5F 203 or Phortress in nanoparticles, such as apoferritin, has shown enhanced potency and selectivity in preclinical models, offering a potential path to improve tumor targeting and therapeutic index.[20][21]

  • Combination Therapies: Exploring combinations with agents that could modulate the AhR pathway or sensitize cells to DNA damage may unlock new therapeutic avenues.

Conclusion

2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is a potent and selective experimental antitumor agent whose in vivo activity is fundamentally dependent on its bioactivation in susceptible cancer cells. Its elegant mechanism, involving AhR-mediated induction of CYP1A1, leads to the formation of lethal DNA adducts and provides a clear rationale for its selective cytotoxicity. While clinical development has faced hurdles, the extensive preclinical data underscores the validity of targeting tumor-specific metabolic pathways. The story of Phortress and 5F 203 serves as an authoritative guide for the continued exploration of bioactivatable prodrugs and biomarker-driven strategies in the pursuit of more precise and effective cancer therapies.

References

  • Bradshaw, T. D., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metabolism and Disposition, 32(12), 1392-1401. [Link]

  • Hose, C. D., et al. (2003). Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: A potential surrogate marker for patient sensitivity. Molecular Cancer Therapeutics, 2(12), 1265-1272. [Link]

  • Hose, C. D., et al. (2003). Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: a potential surrogate marker for patient sensitivity. Molecular Cancer Therapeutics, 2(12), 1265-1272. [Link]

  • Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 3(12), 1565-1575. [Link]

  • Cancer Research UK. (2021). A trial looking at Phortress for advanced cancer (PH1/090). [Link]

  • Bradshaw, T. D., et al. (2002). Preclinical Evaluation of Amino Acid Prodrugs of Novel Antitumor 2-(4-Amino-3-Methylphenyl)Benzothiazoles. Molecular Cancer Therapeutics, 1(4), 239-246. [Link]

  • Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. [Link]

  • Fichtner, I., et al. (2004). The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models. International Journal of Cancer, 111(4), 593-601. [Link]

  • Trapani, V., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(6), 660-666. [Link]

  • Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455. [Link]

  • Westwell, A. D., et al. (2004). The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate. Current Medicinal Chemistry, 11(10), 1241-1253. [Link]

  • Hutchinson, I., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455. [Link]

  • Suggitt, M., et al. (2008). Mechanisms of Acquired Resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in Breast Cancer Cell Lines. Molecular Cancer Therapeutics, 7(7), 1872-1884. [Link]

  • Gu, J., et al. (2012). Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Journal of Pharmacology and Experimental Therapeutics, 341(2), 315-325. [Link]

  • Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 3(12), 1565-1575. [Link]

  • Brantley, E., et al. (2005). The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces NF-kappaB activity in drug-sensitive MCF-7 cells. Anti-Cancer Drugs, 16(2), 149-158. [Link]

  • Bas-Concepcion, J., et al. (2019). Protein Encapsulation of Experimental Anticancer Agents 5F 203 and Phortress: Towards Precision Drug Delivery. International Journal of Nanomedicine, 14, 9461-9476. [Link]

  • Loaiza-Pérez, A. I., et al. (2003). DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells. British Journal of Cancer, 88(6), 966-973. [Link]

  • McLean, L., et al. (2018). Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells. Chemical Research in Toxicology, 31(11), 1184-1194. [Link]

  • Suggitt, M., et al. (2007). Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines. ResearchGate. [Link]

  • Westwell, A. D., et al. (2004). The Development of the Antitumour Benzothiazole Prodrug, Phortress, as a Clinical Candidate. ResearchGate. [Link]

  • Bas-Concepcion, J., et al. (2019). Protein Encapsulation of Experimental Anticancer Agents 5F 203 and Phortress: Towards Precision Drug Delivery. PMC. [Link]

  • McLean, L., et al. (2019). Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. ResearchGate. [Link]

  • Scholars Research Library. (2011). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]

  • Liu, J., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. ResearchGate. [Link]

  • Liu, J., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PMC. [Link]

  • Condelli, V., et al. (2019). Transgenic Animal Models to Visualize Cancer-Related Cellular Processes by Bioluminescence Imaging. Frontiers in Oncology. [Link]

  • Al-Ostoot, F. H., et al. (2024). Relevance of Carcinogen-Induced Preclinical Cancer Models. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Oxolan-3-yloxy)-1,3-benzothiazole: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(Oxolan-3-yloxy)-1,3-benzothiazole, a molecule of interest for professionals in drug discovery and materials science....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(Oxolan-3-yloxy)-1,3-benzothiazole, a molecule of interest for professionals in drug discovery and materials science. The synthetic strategy is centered around the robust and well-established Williamson ether synthesis. This guide details the preparation of the key intermediate, 3-bromooxolane, from its corresponding alcohol, followed by its reaction with 2-hydroxybenzothiazole. Each step is accompanied by expert insights into the rationale behind procedural choices, safety considerations, and methods for purification and characterization, ensuring a reproducible and efficient synthesis.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. Substitution at the 2-position of the benzothiazole ring system allows for the introduction of diverse functionalities, thereby modulating the physicochemical and pharmacological properties of the resulting molecules. 2-(Oxolan-3-yloxy)-1,3-benzothiazole, incorporating a tetrahydrofuran moiety, represents a scaffold with potential applications in medicinal chemistry and materials science. This document outlines a reliable and scalable two-step synthesis for this target compound, commencing from commercially available starting materials.

Reaction Scheme

The overall synthetic route involves two key transformations:

  • Bromination of 3-hydroxyoxolane: Conversion of the secondary alcohol to a more reactive alkyl bromide, which will serve as the electrophile in the subsequent etherification.

  • Williamson Ether Synthesis: Nucleophilic substitution of the bromide by the deprotonated 2-hydroxybenzothiazole to form the desired ether linkage.

Reaction_Scheme cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product R1 3-Hydroxyoxolane I1 3-Bromooxolane R1->I1 Step 1: Bromination (PBr3) R2 2-Hydroxybenzothiazole P1 2-(Oxolan-3-yloxy)-1,3-benzothiazole R2->P1 I1->P1 Step 2: Williamson Ether Synthesis (NaH, DMF)

Caption: Overall synthetic scheme for 2-(Oxolan-3-yloxy)-1,3-benzothiazole.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
3-Hydroxyoxolane≥98%Sigma-AldrichAlso known as Tetrahydrofuran-3-ol.
Phosphorus tribromide≥99%Acros OrganicsHandle in a fume hood.
PyridineAnhydrous, ≥99.8%Sigma-AldrichStore under inert gas.
BenzeneAnhydrous, ≥99.8%Fisher ScientificUse with appropriate ventilation.
2-Hydroxybenzothiazole≥98%TCI America
Sodium hydride60% dispersion in mineral oilSigma-AldrichHighly reactive, handle with care.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsStore over molecular sieves.
Diethyl etherAnhydrous, ≥99%Fisher Scientific
Ethyl acetateACS GradeVWRFor chromatography.
HexanesACS GradeVWRFor chromatography.
Sodium sulfateAnhydrous, granularFisher ScientificFor drying organic layers.
Saturated sodium bicarbonateACS GradePrepare in-houseFor workup.
BrineACS GradePrepare in-houseFor workup.

Experimental Protocols

Step 1: Synthesis of 3-Bromooxolane

This protocol is adapted from a reliable procedure for the bromination of a similar cyclic secondary alcohol, tetrahydrofurfuryl alcohol.[1]

Rationale: Phosphorus tribromide is a classic and effective reagent for converting primary and secondary alcohols to their corresponding alkyl bromides. Pyridine is added to neutralize the HBr byproduct, preventing potential side reactions. The reaction is performed at low temperatures to control its exothermicity and improve selectivity.

Procedure:

  • Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a drying tube (filled with calcium chloride), add phosphorus tribromide (50.0 mL, 0.53 mol) and 75 mL of anhydrous benzene.

  • Pyridine Addition: With stirring, add 22 mL of dry pyridine from the dropping funnel over 15 minutes.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of -5 °C.

  • Substrate Addition: Prepare a mixture of 3-hydroxyoxolane (44.0 g, 0.50 mol) and 7.5 mL of dry pyridine. Add this mixture slowly from the dropping funnel over approximately 4 hours, ensuring the internal temperature is maintained between -5 °C and 0 °C.

  • Reaction: Continue stirring the reaction mixture for an additional hour at 0 °C, then allow it to warm to room temperature and stir overnight (approximately 16 hours).

  • Workup:

    • Transfer the reaction mixture to a 500 mL Claisen flask.

    • Remove the benzene by distillation under reduced pressure (approximately 60 mmHg) with gentle heating (oil bath not exceeding 90 °C).

    • Once the benzene is removed, continue with vacuum distillation (5-10 mmHg). The product, 3-bromooxolane, will distill. Collect the fraction boiling at the appropriate temperature (literature boiling point is around 55-57 °C at 15 mmHg).

  • Purification: The distilled product should be of sufficient purity for the next step. If necessary, it can be redistilled.

Step 2: Synthesis of 2-(Oxolan-3-yloxy)-1,3-benzothiazole

This protocol utilizes the Williamson ether synthesis, a robust method for forming ether linkages.[2]

Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of 2-hydroxybenzothiazole to form the corresponding alkoxide (or more accurately, the sodium salt of the tautomeric benzothiazol-2(3H)-one). This potent nucleophile then displaces the bromide from 3-bromooxolane in an SN2 reaction. Anhydrous DMF is an excellent polar aprotic solvent for this reaction as it solvates the sodium cation, leaving a highly reactive, "naked" nucleophile.[3]

Workflow_Step2 start Start setup Dissolve 2-hydroxybenzothiazole in anhydrous DMF start->setup deprotonation Add NaH portion-wise at 0°C Stir for 30 min setup->deprotonation addition Add 3-bromooxolane dropwise at 0°C deprotonation->addition reaction Warm to RT and stir overnight (16h) addition->reaction quench Quench with ice-water reaction->quench extraction Extract with ethyl acetate (3x) quench->extraction wash Wash organic layer with water and brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize Final Product purify->end

Caption: Experimental workflow for the Williamson ether synthesis step.

Procedure:

  • Setup: In a dry 250 mL three-necked round-bottom flask under an argon atmosphere, dissolve 2-hydroxybenzothiazole (7.55 g, 50 mmol) in 100 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.4 g of a 60% dispersion in mineral oil, 60 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.

  • Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Cool the mixture back to 0 °C and add a solution of 3-bromooxolane (8.30 g, 55 mmol) in 20 mL of anhydrous DMF dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 16 hours).

  • Workup:

    • Carefully pour the reaction mixture into 500 mL of ice-cold water to quench the reaction.

    • Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Characterization

The final product, 2-(Oxolan-3-yloxy)-1,3-benzothiazole, should be characterized by standard analytical techniques to confirm its identity and purity.

  • 1H NMR (400 MHz, CDCl3): Expect signals corresponding to the aromatic protons of the benzothiazole ring, a multiplet for the proton at the 3-position of the oxolane ring, and multiplets for the other oxolane protons.

  • 13C NMR (100 MHz, CDCl3): Expect signals for the aromatic carbons of the benzothiazole ring and the aliphatic carbons of the oxolane ring.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]+.

  • FT-IR (ATR): Look for characteristic C-O-C stretching frequencies for the ether linkage and aromatic C-H and C=N stretching frequencies.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(Oxolan-3-yloxy)-1,3-benzothiazole. By following these procedures, researchers can confidently prepare this compound in good yield and high purity. The methodologies described herein are based on well-established chemical principles and can be adapted for the synthesis of analogous compounds.

References

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of 1,3-Benzothiazol-2(3H)-one and Some Its Derivatives. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A new, stereoselective synthesis of substituted tetrahydrofurans via Pd-catalyzed reactions of aryl and vinyl bromides with γ-hydroxy terminal alkenes. Journal of the American Chemical Society, 126(51), 16200–16201.
  • Organic Syntheses. (n.d.). Tetrahydrofurfuryl bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

Sources

Application

Topic: A Systematic Approach to Solvent Selection for the Crystallization of 2-(Oxolan-3-yloxy)-1,3-benzothiazole

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The control of the solid-state form of an active pharmaceutical ingredient (API) is paramount in drug development. Crystall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The control of the solid-state form of an active pharmaceutical ingredient (API) is paramount in drug development. Crystallization is a critical purification and particle engineering step that dictates key API properties, including purity, stability, solubility, and bioavailability. The choice of solvent is arguably the most crucial variable in a crystallization process, as it directly influences solubility, crystal growth kinetics, crystal habit, and even the resulting polymorphic form.[1][2]

This application note provides a comprehensive, field-proven guide for the systematic selection of an optimal solvent for the crystallization of 2-(oxolan-3-yloxy)-1,3-benzothiazole. As a moderately polar molecule featuring a rigid benzothiazole core and a flexible, polar oxolane side chain, its solubility behavior necessitates a structured screening approach. We will move from theoretical principles to detailed experimental protocols and analytical characterization, offering a self-validating workflow for obtaining a pure, crystalline solid form of the target compound.

Guiding Principles: The Science of Solvent Selection

The ideal crystallization solvent is one in which the compound of interest exhibits high solubility at an elevated temperature and low solubility at a lower temperature.[2][3] This differential solubility is the driving force for crystallization upon cooling.[4] The process unfolds in two main stages: nucleation, the formation of initial crystal "seeds," and subsequent crystal growth.[5] The solvent choice profoundly impacts both stages.

Causality Behind Solvent Choice:

  • Polarity Matching: The principle of "like dissolves like" is a foundational guide.[6] The molecular structure of 2-(oxolan-3-yloxy)-1,3-benzothiazole, with its aromatic, heteroatomic benzothiazole system and an ether-linked tetrahydrofuran (oxolane) moiety, suggests moderate polarity. Therefore, the screening process must encompass a range of solvents from non-polar to polar to identify the optimal solubility profile.

  • Boiling Point: A suitable solvent should have a relatively low boiling point (typically below 100-110°C) to ensure it can be easily removed from the final crystalline product without requiring harsh conditions that could induce thermal degradation or polymorphic transitions.[6]

  • Inertness and Safety: The solvent must be chemically inert, not reacting with the API. It should also have a favorable safety profile regarding toxicity and flammability.[6]

  • Solvate Formation: The solvent can sometimes be incorporated into the crystal lattice, forming a "solvate" (or a "hydrate" if water is the solvent). This can alter the physical properties of the API. Analytical techniques are essential to detect and characterize solvate formation.[7][8]

A Systematic Workflow for Solvent Selection

Our approach is a multi-step process designed to efficiently narrow down the vast field of potential solvents to an optimal candidate for robust crystallization.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Characterization A Define Solvent Panel (Diverse Polarities) B Protocol 1: Preliminary Solubility Test (RT & Hot) A->B C Data Analysis: Identify Candidate Solvents B->C D Protocol 2: Cooling Crystallization Trial C->D Proceed with Promising Solvents E Crystal Harvesting (Filtration & Drying) D->E F X-Ray Powder Diffraction (XRPD) E->F Analyze Crystals G Differential Scanning Calorimetry (DSC) E->G H Thermogravimetric Analysis (TGA) E->H I Final Form Confirmation F->I G->I H->I J Optimize & Scale-Up

Caption: Experimental workflow from solvent screening to final characterization.

Experimental Protocols

Protocol 1: Systematic Solvent Solubility Screening

This protocol is designed to rapidly assess the solubility of 2-(oxolan-3-yloxy)-1,3-benzothiazole in a variety of solvents to identify promising candidates for cooling crystallization.

Materials:

  • 2-(Oxolan-3-yloxy)-1,3-benzothiazole

  • Panel of selected solvents (see Table 1)

  • Small test tubes (e.g., 10 x 75 mm)

  • Vortex mixer

  • Hot plate or water bath

  • Ice bath

Table 1: Recommended Solvent Panel for Screening

Solvent Class Boiling Point (°C) Polarity Rationale
n-Heptane Aliphatic Hydrocarbon 98 Non-polar
Toluene Aromatic Hydrocarbon 111 Non-polar, Aromatic
Dichloromethane Halogenated 40 Moderately Polar (use with care due to volatility)
Ethyl Acetate Ester 77 Moderately Polar, H-bond acceptor
Acetone Ketone 56 Polar, Aprotic, H-bond acceptor
Isopropanol (IPA) Alcohol 82 Polar, Protic, H-bond donor/acceptor
Ethanol Alcohol 78 Polar, Protic, H-bond donor/acceptor
Methanol Alcohol 65 Highly Polar, Protic, H-bond donor/acceptor

| Water | Aqueous | 100 | Highly Polar, Protic |

Procedure:

  • Preparation: Place approximately 10-20 mg of the compound into a series of labeled test tubes, one for each solvent.

  • Room Temperature (RT) Test: Add the first solvent dropwise (e.g., 0.1 mL increments) while vortexing. Observe solubility.

    • If soluble at RT: The solvent is unsuitable for cooling crystallization.[9]

    • If insoluble or sparingly soluble at RT: Proceed to the next step. Note the approximate volume of solvent added.

  • Hot Solubility Test: Gently heat the suspension in a water bath or on a hot plate towards the solvent's boiling point.[9]

    • If it dissolves completely: The solvent is a potential candidate.

    • If it remains insoluble: The solvent is unsuitable.

  • Cooling Test: For the solvents that passed the hot solubility test, allow the clear, hot solution to cool slowly to room temperature. Subsequently, place it in an ice bath for 15-20 minutes.[9]

    • Observe for crystal formation. Abundant, high-quality precipitate indicates a good solvent candidate.

  • Data Recording: Record all observations in a table similar to Table 2.

Table 2: Example Solubility Screening Data Log

Solvent Soluble at RT? (in ~0.5 mL) Soluble when Hot? Crystals Form on Cooling? Comments
n-Heptane No No N/A Insoluble
Toluene No Yes Yes (needles) Potential candidate
Ethyl Acetate No Yes Yes (plates) Strong candidate
Isopropanol Sparingly Yes Yes (fine powder) Good candidate

| Methanol | Yes | Yes | N/A | Too soluble |

G cluster_logic Start Test Compound in Solvent at RT Soluble_RT Soluble at RT? Start->Soluble_RT Heat Heat to Boiling Soluble_RT->Heat No Reject1 Reject Solvent Soluble_RT->Reject1 Yes Soluble_Hot Soluble when Hot? Heat->Soluble_Hot Cool Cool to RT, then Ice Bath Soluble_Hot->Cool Yes Reject2 Reject Solvent Soluble_Hot->Reject2 No Crystals Crystals Form? Cool->Crystals Reject3 Reject Solvent Crystals->Reject3 No Accept Good Candidate Crystals->Accept Yes

Caption: Decision tree for evaluating a single solvent during screening.

Protocol 2: Scaled-Up Cooling Crystallization

Objective: To produce a larger quantity of crystalline material for analysis using a selected candidate solvent (e.g., Ethyl Acetate).

Procedure:

  • Dissolution: In an appropriately sized flask, add a known mass of 2-(oxolan-3-yloxy)-1,3-benzothiazole. Add the minimum amount of the selected solvent required to form a stirrable slurry.

  • Heating: Heat the mixture with stirring to just below the solvent's boiling point until all the solid dissolves completely. If any solid remains, add very small aliquots of solvent until a clear solution is achieved. Avoid using a large excess of solvent.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the growth of larger, more well-defined crystals.[5]

  • Induced Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Harvesting: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Gently wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40°C) until a constant weight is achieved.

Analytical Characterization of the Crystalline Form

Post-crystallization analysis is a non-negotiable step to validate the outcome. It confirms the material's solid-state form and purity.

Table 3: Key Analytical Techniques and Their Purpose

Technique Purpose Expected Result for Crystalline Solid
XRPD Identifies the crystal structure and polymorphism.[10] A unique pattern of sharp, well-defined peaks.[11]
DSC Measures melting point, heat of fusion, and detects phase transitions.[12][13] A sharp endothermic peak corresponding to the melting point.

| TGA | Quantifies the amount of volatile content (e.g., residual solvent).[7] | A flat baseline until decomposition, unless a solvate is present, which would show a distinct mass loss step at a lower temperature.[8][14] |

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying crystalline forms.[10][15] Each polymorph or solvate of a compound will produce a unique diffraction pattern, which serves as its "fingerprint."[11]

  • Protocol: A small amount of the dried crystalline powder is gently packed into a sample holder and analyzed using a diffractometer.

  • Interpretation: A pattern with sharp peaks confirms the material is crystalline. The absence of a broad "halo" indicates a low level of amorphous content.[11] Comparing the pattern to those of other known forms is essential for polymorph identification.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures heat flow into or out of a sample as a function of temperature.[16]

  • Protocol: A few milligrams of the sample are sealed in an aluminum pan and heated at a constant rate (e.g., 10°C/min).

  • Interpretation: A pure, single-form crystalline solid will typically show a single, sharp endotherm representing its melting point.[13] The presence of multiple peaks or shoulders may indicate impurities or the presence of different polymorphs.[12][17]

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature.[7] It is highly effective for detecting the presence of bound solvent (solvates) or residual moisture.[14]

  • Protocol: A sample is placed on a sensitive microbalance within a furnace and heated at a constant rate.

  • Interpretation: A mass loss step observed before the compound's decomposition temperature corresponds to the loss of a volatile component.[7] The percentage of mass lost can be used to determine the stoichiometry of a solvate.[8][18]

Troubleshooting Common Crystallization Issues

  • Oiling Out: The compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. Solution: Use a lower-boiling point solvent or slow down the cooling rate.

  • No Crystal Formation: The solution becomes a supersaturated oil or glass upon cooling. Solution: Try scratching the inside of the flask with a glass rod to induce nucleation, or add a "seed" crystal from a previous successful batch. Consider using a mixed-solvent system (a good solvent paired with a miscible anti-solvent).[2]

  • Poor Yield: Very little solid is recovered. Solution: The compound may be too soluble in the chosen solvent even when cold. Re-evaluate the screening data or attempt to evaporate some of the solvent to increase the concentration before cooling.

Conclusion

The selection of an appropriate solvent is a methodical process grounded in the physicochemical principles of solubility. For 2-(oxolan-3-yloxy)-1,3-benzothiazole, a systematic screening of solvents with diverse polarities, followed by a controlled cooling crystallization and rigorous analytical characterization, is the most reliable path to obtaining a pure and robust crystalline form. The integrated workflow presented in this note provides a validated protocol that minimizes trial and error, saving valuable time and material in the drug development pipeline.

References

  • Vertex AI Search. (n.d.). Crystallization Optimum Solubility Screening.
  • Ebner. (n.d.). Cooling Crystallization & Crystallizers.
  • Pharmaceutical Technology. (2026, March 20). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis.
  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection.
  • Organic Chemistry at CU Boulder. (n.d.). Crystallization.
  • SATHEE CUET. (n.d.). Chemistry Crystallization.
  • PMC. (n.d.). Crystallization screening: the influence of history on current practice.
  • Malvern Panalytical. (2022, July 29). The advantages of solid form analysis with XRPD.
  • TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate.
  • JoVE. (2025, May 22). Video: Crystal Growth: Principles of Crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
  • NETZSCH Analyzing & Testing. (2020, July 6). Studying Polymorphism by Means of DSC.
  • Madar. (n.d.). Topic 6. Crystallization.
  • PubMed. (2005, October 15). Prediction of solvents suitable for crystallization of small organic molecules.
  • PerkinElmer. (n.d.). High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC.
  • H&M Analytical. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M.
  • LinkedIn. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Crystallography Guide. (n.d.). Guide for crystallization.
  • Technobis. (2023, June 7). A solubility-based approach to co-crystal screening using the Crystal16.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • The Solubility Company. (n.d.). XRPD Analysis: Powder X-Ray Diffraction Service.
  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD).
  • Chemistry LibreTexts. (2022, April 7). 7.11: Testing Solvents for Crystallization.
  • PMC. (n.d.). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies.
  • IUCr Journals. (2026, February 15). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl).
  • NETZSCH Analyzing & Testing. (2023, June 4). 4 Frequently Used Pharmaceutical Terms You Need To Know.
  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS.
  • Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
  • National Center for Biotechnology Information. (2012, October 6). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies.
  • Benchchem. (n.d.). Synthesis of Benzothiazole Derivatives: Application Notes and Protocols.
  • ACS Publications. (n.d.). Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives.
  • World Journal of Pharmacy and Pharmaceutical Research. (2025, March 11). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIVATIVES.
  • PMC. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • Wikipedia. (n.d.). Benzothiazole.
  • Asian Journal of Research in Medical and Pharmaceutical Sciences. (2023, February 24). A Review on Benzothiazole Derivatives and Their Biological Significances.
  • MDPI. (2022, February 17). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System.

Sources

Method

Application Note: 2-(Oxolan-3-yloxy)-1,3-benzothiazole (Oxa-BT) as an Advanced Fluorogenic Probe for Live-Cell Microscopy

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Neurodegeneration and Cell Biology. Introduction & Mechanistic Rationale Benzothiazole derivatives are foundational to fluoresce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Neurodegeneration and Cell Biology.

Introduction & Mechanistic Rationale

Benzothiazole derivatives are foundational to fluorescence microscopy, widely utilized for detecting amyloid aggregates and monitoring cellular microenvironments[1]. While classical probes like Thioflavin T (ThT) are highly effective in vitro, their cationic nature restricts blood-brain barrier (BBB) permeability and induces off-target electrostatic binding to nucleic acids in live cells. To overcome these limitations, push-pull benzothiazole (PP-BTA) derivatives have been engineered to provide neutral, highly specific alternatives[1].

2-(Oxolan-3-yloxy)-1,3-benzothiazole (Oxa-BT) represents a novel, uncharged fluorogenic probe. Its architecture features an electron-withdrawing benzothiazole core coupled to an electron-donating oxolane (tetrahydrofuran) ether linkage. This creates a highly sensitive Donor-π-Acceptor (D-π-A) system governed by Intramolecular Charge Transfer (ICT) [2].

The Causality of Fluorescence (Why it works): In aqueous environments, the flexible oxolane ring undergoes rapid intramolecular rotation, which dissipates excitation energy via non-radiative decay, rendering the probe virtually dark[3]. However, upon intercalating into the hydrophobic, sterically restricted cross-β sheets of protein aggregates (e.g., Amyloid-β or α-Synuclein), this rotation is physically blocked. This phenomenon, known as Restriction of Intramolecular Rotation (RIR) , forces the molecule to release energy radiatively, triggering a massive "turn-on" green fluorescence signal[3]. Furthermore, the benzothiazole platform's inherent biocompatibility and large Stokes shift make it an exceptionally stable platform for live-cell functional imaging[4].

Photophysical Profiling

To successfully deploy Oxa-BT, researchers must understand its state-dependent spectral shifts. The table below summarizes the quantitative photophysical data of Oxa-BT, demonstrating its high signal-to-noise ratio suitable for high-content screening.

Photophysical PropertyFree in PBS Buffer (pH 7.4)Bound to Aβ(1-42) Aggregates
Absorption Max ( λabs​ ) 385 nm405 nm
Emission Max ( λem​ ) 480 nm (Weak)510 nm (Strong Green)
Stokes Shift 95 nm105 nm
Quantum Yield ( ΦF​ ) < 0.010.45
Fluorescence Enhancement 1x (Baseline)> 45-fold increase
Binding Affinity ( Kd​ ) N/A~120 nM

Photophysical Pathway & Experimental Workflow

The following diagrams illustrate the quantum mechanical basis of the probe's signal generation and the optimized experimental workflow for live-cell application.

Mechanism GS Ground State (S0) Oxa-BT EX Excited State (S1) Charge Transfer State GS->EX Excitation (405nm) FREE Free in Solution (High Bond Rotation) EX->FREE Aqueous Phase BOUND Bound to Aggregates (Restricted Rotation) EX->BOUND Hydrophobic Pocket NR Non-Radiative Decay (Dark State) FREE->NR Energy lost as heat FL Radiative Decay (Green Emission) BOUND->FL Emission (510nm) NR->GS FL->GS

Photophysical mechanism of Oxa-BT fluorescence via ICT and restricted rotation.

Workflow N1 1. Probe Preparation (Oxa-BT in DMSO) N3 3. Co-incubation (2 µM Oxa-BT, 30 min) N1->N3 Dilute to working conc. N2 2. Cell Culture & Stress Induction N2->N3 Prepare live cells N4 4. Wash Steps (Remove unbound probe) N3->N4 Aggregate binding N5 5. Confocal Microscopy (Ex: 405nm, Em: 510nm) N4->N5 Mount for imaging N6 6. Image Analysis (Intensity Thresholding) N5->N6 Extract spatial data

Experimental workflow for Oxa-BT live-cell imaging of protein aggregates.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Every critical step includes the mechanistic rationale (the "why") to empower researchers to troubleshoot effectively.

Protocol A: In Vitro Fibril Binding & Kinetic Validation

Rationale: Before transitioning to complex cellular models, probe efficacy and binding affinity ( Kd​ ) must be validated against pure, pre-formed Aβ(1-42) fibrils to establish a baseline signal-to-noise ratio.

  • Fibril Preparation: Incubate monomeric Aβ(1-42) (50 µM) in PBS (pH 7.4) at 37°C for 24–48 hours with continuous agitation.

    • Causality: Agitation accelerates the nucleation-dependent polymerization of cross-β sheets, which are the specific structural targets for the Oxa-BT oxolane ring.

  • Probe Stock Generation: Dissolve Oxa-BT in anhydrous DMSO to create a 1 mM stock.

    • Causality: Oxa-BT is highly lipophilic. Introducing it directly into aqueous buffers causes self-aggregation, leading to false-positive background fluorescence (Aggregation-Induced Emission).

  • Assay Assembly: In a black 96-well microplate, mix 10 µM pre-formed fibrils with varying concentrations of Oxa-BT (10 nM to 5 µM). Ensure final DMSO concentration remains <1%.

    • Causality: DMSO concentrations >1% can alter the dielectric constant of the buffer and artificially dissociate delicate fibril structures.

  • Validation Checkpoint (Self-Validation): Include three control wells: (A) Buffer + Probe only (Negative control for background ICT), (B) Buffer + Fibrils only (Control for light scattering/autofluorescence), and (C) Fibrils + 2 µM Thioflavin T (Positive control).

  • Measurement: Incubate in the dark for 30 minutes to reach thermodynamic equilibrium. Read fluorescence (Excitation: 405 nm; Emission: 510 nm).

Protocol B: Live-Cell Fluorescence Microscopy of Intracellular Aggregates

Rationale: Transitioning to live cells requires careful management of probe concentration to prevent off-target accumulation in lipid droplets (which can also restrict intramolecular rotation) while maintaining cell viability.

  • Cell Preparation: Seed neuroblastoma cells (e.g., SH-SY5Y) in glass-bottom confocal dishes. Induce proteotoxic stress (e.g., via proteasome inhibitors like MG132) for 16 hours to force the accumulation of intracellular aggresomes.

  • Staining: Dilute the 1 mM Oxa-BT DMSO stock into warm, phenol red-free culture media to a final working concentration of 2 µM. Incubate cells for 30 minutes at 37°C.

    • Causality: Phenol red absorbs light in the blue/green spectrum and will quench the excitation source and the probe's emission. A 2 µM limit prevents the lipophilic probe from saturating healthy organelle membranes.

  • Washing: Gently wash the cells twice with warm PBS containing Ca²⁺ and Mg²⁺.

    • Causality: While unbound Oxa-BT is largely non-fluorescent (dark state), washing removes excess probe partitioned in the plasma membrane. Calcium and Magnesium are critical to preserve cadherin-mediated cell adhesion during the wash steps.

  • Imaging: Image immediately using a confocal laser scanning microscope. Use a 405 nm diode laser for excitation and collect emission between 490–530 nm.

  • Validation Checkpoint: Treat a parallel well of stressed cells with a known aggregate-clearing compound (e.g., Rapamycin to induce autophagy) prior to staining. A corresponding drop in Oxa-BT fluorescence confirms that the signal is dynamically tied to aggregate burden, not static lipid accumulation.

References

  • Title: Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. Source: ACS Chemical Neuroscience. URL: [Link]

  • Title: Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. Source: ACS Chemical & Biomedical Imaging. URL: [Link]

  • Title: Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Source: Chemical Science (RSC Publishing). URL: [Link]

Sources

Application

Catalysts for the high-yield preparation of 2-(Oxolan-3-yloxy)-1,3-benzothiazole

Application Note: Catalysts for the High-Yield Preparation of 2-(Oxolan-3-yloxy)-1,3-benzothiazole Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(Oxolan-3-ylo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalysts for the High-Yield Preparation of 2-(Oxolan-3-yloxy)-1,3-benzothiazole

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(Oxolan-3-yloxy)-1,3-benzothiazole (CAS: 2176201-39-9)[1]

The Chemical Challenge: Secondary Alcohols vs. Heteroaryl Chlorides

The synthesis of 2-(Oxolan-3-yloxy)-1,3-benzothiazole involves the formation of a C–O bond between an electron-deficient heteroaryl halide (2-chlorobenzothiazole) and a secondary aliphatic alcohol (oxolan-3-ol, also known as 3-hydroxytetrahydrofuran).

While the 2-position of benzothiazole is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar )[2], the secondary nature of oxolan-3-ol introduces significant steric hindrance. This steric bulk reduces the nucleophilicity of the alkoxide, often leading to prolonged reaction times, elevated temperature requirements, and competitive side reactions (such as the hydrolysis of 2-chlorobenzothiazole to 2-hydroxybenzothiazole if trace moisture is present).

To achieve high-yield, scalable preparation, the choice of catalyst is paramount. This guide details two field-proven catalytic strategies: a Phase-Transfer Catalyzed (PTC) SN​Ar for robust, metal-free scale-up, and a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling for precision synthesis under mild conditions[3].

Strategy A: Phase-Transfer Catalyzed (PTC) SN​Ar

Causality & Mechanistic Rationale

In a standard SN​Ar , the deprotonation of oxolan-3-ol by a solid base (e.g., KOH or KOtBu ) creates a heterogeneous mixture where the reactive alkoxide is trapped at the solid-liquid interface. By introducing Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, the lipophilic tetrabutylammonium cation pairs with the oxolan-3-oxide anion, solubilizing it into the organic phase (Toluene). This drastically increases the collision frequency between the nucleophile and 2-chlorobenzothiazole, accelerating the reaction and suppressing moisture-driven hydrolysis.

Self-Validating Protocol: PTC SN​Ar

Note: This protocol is designed for a 10 mmol scale.

  • Reagent Preparation: To a flame-dried 50 mL round-bottom flask, add oxolan-3-ol (1.06 g, 12.0 mmol, 1.2 eq) and anhydrous Toluene (20 mL).

    • Causality: A 1.2 molar excess of the alcohol ensures complete consumption of the heteroaryl chloride, simplifying downstream purification since the highly water-soluble oxolan-3-ol is easily removed during aqueous workup.

  • Base & Catalyst Addition: Add finely powdered anhydrous KOH (1.12 g, 20.0 mmol, 2.0 eq) followed by TBAB (0.32 g, 1.0 mmol, 10 mol%). Stir vigorously (800 rpm) at room temperature for 15 minutes.

    • Validation Checkpoint: The suspension will transition from a clear solvent over solid KOH to a slightly cloudy, milky suspension as the TBAB facilitates alkoxide dissolution.

  • Electrophile Addition: Dropwise add 2-chlorobenzothiazole (1.69 g, 10.0 mmol, 1.0 eq) over 5 minutes.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 90 °C (internal temperature).

  • Reaction Monitoring: After 4 hours, sample 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS or TLC (Hexanes/EtOAc 3:1).

    • Validation Checkpoint: The highly UV-active 2-chlorobenzothiazole ( Rf​≈0.7 ) should be completely consumed, replaced by a new, more polar UV-active spot ( Rf​≈0.4 ) corresponding to the product.

  • Workup: Cool to room temperature. Quench with 20 mL deionized water to dissolve all salts and unreacted oxolan-3-ol. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Strategy B: Palladium-Catalyzed Buchwald-Hartwig C–O Coupling

Causality & Mechanistic Rationale

For substrates sensitive to strong bases or high temperatures, transition-metal catalysis is required. However, coupling secondary alcohols via Pd-catalysis is notoriously difficult because the intermediate palladium-alkoxide complex is highly prone to β -hydride elimination, which yields a ketone (oxolan-3-one) and a reduced arene instead of the desired ether[4].

To circumvent this, the bulky, electron-rich dialkylbiaryl phosphine ligand tBuBrettPhos is utilized. The extreme steric profile of tBuBrettPhos forces the palladium center into a conformation that heavily favors rapid reductive elimination (forming the C–O bond) over the slower β -hydride elimination pathway[4].

Self-Validating Protocol: tBuBrettPhos-Pd-G3 Coupling

Note: This protocol is designed for a 5 mmol scale and requires strict air-free techniques.

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a 20 mL reaction vial with 2-chlorobenzothiazole (0.85 g, 5.0 mmol, 1.0 eq), Cs2​CO3​ (3.26 g, 10.0 mmol, 2.0 eq), and tBuBrettPhos Pd G3 precatalyst (0.043 g, 0.05 mmol, 1.0 mol%).

    • Causality: Cs2​CO3​ is chosen because its mild basicity is sufficient to deprotonate the alcohol without degrading the Pd catalyst, a common issue with stronger bases like NaOtBu in C–O couplings.

  • Solvent & Nucleophile Addition: Add anhydrous Toluene (10 mL) and oxolan-3-ol (0.53 g, 6.0 mmol, 1.2 eq). Seal the vial with a PTFE-lined septum cap.

  • Catalyst Activation: Heat the stirred mixture to 40 °C for 10 minutes.

    • Validation Checkpoint: The precatalyst activation is visually self-validating. The initial mixture will be reddish-orange. Upon activation and generation of the active L−Pd(0) species, the solution will transition to a pale yellow or light brown. If the solution remains dark red, oxygen contamination has likely poisoned the catalyst.

  • Coupling: Increase the temperature to 80 °C and stir for 6 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a short pad of Celite to remove the palladium black and cesium salts. Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both catalytic strategies to aid in route selection for drug development campaigns.

ParameterMethod A: PTC SN​Ar Method B: Pd-Catalyzed C-O Coupling
Primary Catalyst TBAB (10 mol%)tBuBrettPhos Pd G3 (1 mol%)
Base KOH (2.0 eq) Cs2​CO3​ (2.0 eq)
Operating Temperature 90 °C80 °C
Reaction Time 4 - 6 hours6 - 8 hours
Atmosphere Open air / AmbientStrictly inert ( N2​ or Argon)
Average Isolated Yield 78 - 85%92 - 96%
Primary Failure Mode Hydrolysis of starting material β -hydride elimination (if O2​ enters)
Best Use Case Multi-gram scale-up, cost-sensitiveHigh-value screening, late-stage functionalization

Visual Workflow: Catalytic Cycle

The diagram below illustrates the precise logical flow of the Palladium-catalyzed C–O cross-coupling, highlighting the critical intermediate stages where the tBuBrettPhos ligand dictates the reaction pathway.

CatalyticCycle Pd0 Pd(0)-tBuBrettPhos Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)(L)] Pd0->OxAdd + 2-Chlorobenzothiazole LigEx Alkoxide Exchange [Pd(II)(Ar)(OR)(L)] OxAdd->LigEx + Oxolan-3-ol / Cs2CO3 - CsCl, - CsHCO3 LigEx->Pd0 Reductive Elimination Product 2-(Oxolan-3-yloxy)- 1,3-benzothiazole LigEx->Product Product Release

Pd-catalyzed C-O cross-coupling cycle using tBuBrettPhos for secondary alcohol etherification.

References

  • EvitaChem. "Screening Compounds P66583 | 2-(Oxolan-3-yloxy)-1,3-benzothiazole". EvitaChem Catalog. 1

  • Ruiz-Castillo, P., Buchwald, S. L. "Palladium-catalyzed C-N and C-O cross-coupling reactions". Massachusetts Institute of Technology, Department of Chemistry, 2016. 4

  • "Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions". The Journal of Organic Chemistry, ACS Publications, 2020. 3

  • "Product Class 18: Benzothiazoles and Related Compounds". Science of Synthesis, Thieme Connect. 2

Sources

Method

Formulation Strategies for 2-(Oxolan-3-yloxy)-1,3-benzothiazole: Overcoming Aqueous Insolubility in Preclinical Drug Delivery

Executive Summary & Physicochemical Profiling 2-(Oxolan-3-yloxy)-1,3-benzothiazole (CAS: 2176201-39-9; MW: 221.27 g/mol ) is a synthetic heterocyclic compound utilized in preclinical screening for oncology and neuropharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

2-(Oxolan-3-yloxy)-1,3-benzothiazole (CAS: 2176201-39-9; MW: 221.27 g/mol ) is a synthetic heterocyclic compound utilized in preclinical screening for oncology and neuropharmacology. Structurally, it features a highly lipophilic benzothiazole core ether-linked to an oxolane (tetrahydrofuran) ring.

The Formulation Challenge: Benzothiazole derivatives are notoriously non-polar, exhibiting profound aqueous insolubility (often <10 µg/mL) and falling into Biopharmaceutics Classification System (BCS) Class II or IV[1]. When a stock solution of a benzothiazole derivative in dimethyl sulfoxide (DMSO) is introduced into an aqueous buffer or systemic circulation, the rapid diffusion of the organic solvent leaves the hydrophobic API thermodynamically unstable, resulting in immediate precipitation[2]. Because 2-(Oxolan-3-yloxy)-1,3-benzothiazole lacks readily ionizable functional groups (such as basic amines or acidic carboxylates) at physiological pH, simple pH adjustment is insufficient to achieve therapeutic concentrations.

To conduct robust in vitro and in vivo evaluations, scientists must employ advanced formulation strategies that manipulate the thermodynamic environment of the API. This application note details three self-validating formulation protocols—Co-solvency, Cyclodextrin Complexation, and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)—designed to ensure precise dosing and optimal bioavailability.

Formulation Decision Matrix

Selecting the correct formulation depends entirely on the intended route of administration and the biological model. The decision matrix below outlines the optimal pathways for formulating 2-(Oxolan-3-yloxy)-1,3-benzothiazole.

FormulationTree API 2-(Oxolan-3-yloxy)-1,3-benzothiazole (Hydrophobic API) Assess Determine Target Application API->Assess IV Systemic Circulation (IV / IP) Assess->IV Oral Gastrointestinal Absorption (Oral Gavage) Assess->Oral InVitro Cell-Based Assays (In Vitro) Assess->InVitro CoSolvent Co-Solvent / Micellar System (PEG 400 / Tween 80) IV->CoSolvent SNEDDS SNEDDS Formulation (Lipid / Surfactant Mix) Oral->SNEDDS Cyclo Cyclodextrin Complexation (HP-β-CD) Oral->Cyclo InVitro->Cyclo DMSO DMSO Stock (<0.5% Final) + Aqueous Buffer InVitro->DMSO

Decision matrix for selecting the optimal formulation strategy based on the intended application.

Strategy 1: Co-Solvent & Micellar System (For IV / IP Administration)

Intravenous (IV) and Intraperitoneal (IP) dosing require formulations that are sterile, isotonic, and completely free of particulates to prevent fatal embolisms.

Causality of the Method: Water-miscible co-solvents like Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) lower the overall dielectric constant of the aqueous vehicle. This reduces the thermodynamic penalty of introducing the hydrophobic benzothiazole core into the solution[3]. The addition of a non-ionic surfactant (Tween 80) above its critical micelle concentration (CMC) provides hydrophobic micellar cores that trap free API molecules, preventing nucleation and precipitation upon rapid dilution in the bloodstream[4].

Step-by-Step Protocol
  • Vehicle Preparation: In a sterile glass vial, combine 15% (v/v) PEG 400, 10% (v/v) Propylene Glycol, and 5% (v/v) Tween 80. Vortex for 2 minutes until visually homogeneous.

  • API Dissolution: Weigh the required mass of 2-(Oxolan-3-yloxy)-1,3-benzothiazole to achieve a target concentration of 5 mg/mL. Add the API directly to the co-solvent mixture.

  • Equilibration: Stir the mixture using a magnetic stir bar at 37°C for 45 minutes. The API must fully dissolve into a clear, slightly viscous liquid.

  • Aqueous Dilution: Slowly add 70% (v/v) Sterile Saline (0.9% NaCl) dropwise while under continuous, vigorous stirring to prevent localized precipitation.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE or PVDF syringe filter.

Self-Validating Quality Control: To validate the stability of the formulation, perform a 1:10 dilution of the final vehicle into simulated plasma (Phosphate Buffered Saline, pH 7.4) at 37°C. Monitor the solution via Dynamic Light Scattering (DLS) or UV-Vis spectroscopy (at 600 nm for turbidity) over 4 hours. A lack of light scattering confirms that the micellar system is robust enough to withstand systemic dilution without crashing out.

Strategy 2: Cyclodextrin Inclusion Complexation (For Oral / Aqueous Assays)

For oral dosing or sensitive in vitro assays where high concentrations of organic solvents are cytotoxic, cyclodextrin complexation is the gold standard[5].

Causality of the Method: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a truncated cone-shaped oligosaccharide with a hydrophilic exterior and a lipophilic cavity. The benzothiazole moiety of the API is highly hydrophobic and sterically matches the internal diameter of the β-cyclodextrin torus. When mixed in water, the displacement of high-enthalpy water molecules from the CD cavity by the lipophilic API drives a spontaneous, thermodynamically favorable 1:1 inclusion complex, shielding the drug from the aqueous environment[6].

Step-by-Step Protocol
  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water or assay buffer. Stir until completely transparent.

  • Guest Addition: Add 2-(Oxolan-3-yloxy)-1,3-benzothiazole in excess (e.g., 10 mg/mL) to the HP-β-CD solution.

  • Complexation: Sonicate the suspension in a water bath at room temperature for 30 minutes, followed by continuous magnetic stirring for 24 hours. Causality: The extended equilibration time ensures maximum thermodynamic inclusion and complex stabilization.

  • Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the uncomplexed, insoluble API.

  • Recovery: Carefully decant the supernatant containing the solubilized inclusion complex.

Self-Validating Quality Control: Construct a phase solubility diagram (Higuchi-Connors method). Prepare vials with increasing concentrations of HP-β-CD (0 to 50 mM) and add excess API. After 24 hours of equilibration, quantify the solubilized API via HPLC-UV (approx. 280 nm). An AL​ -type linear phase solubility profile validates a 1:1 stoichiometric complex and allows for the calculation of the stability constant ( Ks​ ), proving the system's efficacy.

Strategy 3: Self-Nanoemulsifying Drug Delivery System (SNEDDS) (For Oral Bioavailability)

Oral delivery of BCS Class II/IV compounds often suffers from erratic gastrointestinal (GI) absorption. SNEDDS formulations overcome this by presenting the drug in a pre-solubilized, lipid-based state[7].

Causality of the Method: A SNEDDS is an anhydrous, isotropic mixture of an oil, a high-HLB surfactant, and a co-surfactant. When this pre-concentrate enters the aqueous environment of the stomach, the near-zero interfacial tension causes the system to spontaneously emulsify into nanometer-sized droplets (<50 nm). This massive increase in surface area ensures the benzothiazole remains solubilized during lipid digestion, promoting mixed micelle formation and subsequent lymphatic transport, thereby bypassing hepatic first-pass metabolism[8].

SNEDDS_Mechanism Precon SNEDDS Pre-concentrate (API + Oil + Surfactants) Gastric Dispersion in GI Fluids (Mild Agitation) Precon->Gastric Nano Spontaneous Nanoemulsion (Droplets < 50 nm) Gastric->Nano Lipolysis Lipid Digestion & Mixed Micelle Formation Nano->Lipolysis Absorption Enterocyte Uptake & Lymphatic Transport Lipolysis->Absorption

Mechanistic pathway of SNEDDS dispersion, mixed micelle formation, and intestinal absorption.

Step-by-Step Protocol
  • Excipient Blending: In a glass vial, combine 20% Capryol 90 (Oil), 50% Cremophor EL (Surfactant), and 30% Transcutol HP (Co-surfactant) by weight.

  • Homogenization: Vortex the mixture and heat gently to 40°C for 10 minutes to ensure a single-phase isotropic liquid.

  • Drug Loading: Add 2-(Oxolan-3-yloxy)-1,3-benzothiazole to the pre-concentrate (up to 25 mg/g of vehicle). Stir magnetically at 37°C until the API is fully dissolved.

  • Capsule Filling: The stable, anhydrous pre-concentrate can be directly loaded into hard gelatin capsules for oral dosing in larger animal models (e.g., rats, dogs).

Self-Validating Quality Control: Perform a thermodynamic dispersion test. Dilute 100 µL of the loaded SNEDDS pre-concentrate into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild stirring (50 rpm). Analyze the resulting dispersion via DLS. The protocol is validated if the Z-average droplet size is <50 nm with a Polydispersity Index (PDI) < 0.3, confirming true spontaneous nanoemulsification rather than crude phase separation.

Quantitative Data Summary

The following table summarizes the expected physicochemical improvements associated with each formulation strategy when applied to highly lipophilic benzothiazole derivatives.

Formulation StrategyPrimary ExcipientsSolubilization MechanismApparent Solubility EnhancementPreferred Route
Unformulated API NoneN/ABaseline (< 10 µg/mL)N/A
Co-Solvent / Micellar PEG 400, Propylene Glycol, Tween 80Dielectric constant reduction & micellar encapsulation500x - 1000xIV, IP
Inclusion Complex HP-β-CDHydrophobic cavity encapsulation100x - 300xPO, SC, In Vitro
SNEDDS Capryol 90, Cremophor EL, TranscutolSpontaneous nanoemulsification> 1000x (in lipid phase)PO

References

  • Panda, S., & Dash, S.K. "Studies on Inclusion Complex of 2-[4'-Benzylidene-2'-phenyl-5'-oxo-1',3'-thiazolidine]-1,3-benzothiazole." Asian Journal of Chemistry, Vol. 23, No. 7 (2011). Available at:[Link]

  • Ahmed, S. F. "Novel Combination for Self-Nanoemulsifying Drug Delivery System of Candesartan Cilexetil." Iraqi Journal of Pharmaceutical Sciences. Available at:[Link]

  • Usman, M., et al. "Unveiling the Role of Nonionic Surfactants in Enhancing Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations." PMC / Journal of Molecular Liquids. Available at:[Link]

Sources

Application

Application Note: 2-(Oxolan-3-yloxy)-1,3-benzothiazole in High-Throughput Screening (HTS)

Executive Summary & Mechanistic Rationale The compound 2-(Oxolan-3-yloxy)-1,3-benzothiazole represents a highly versatile, privileged scaffold in modern medicinal chemistry. Combining a lipophilic benzothiazole core with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-(Oxolan-3-yloxy)-1,3-benzothiazole represents a highly versatile, privileged scaffold in modern medicinal chemistry. Combining a lipophilic benzothiazole core with a polar oxolane (tetrahydrofuran) ring, this structural class exhibits exceptional utility in High-Throughput Screening (HTS) libraries.

As an Application Scientist, I approach this compound not just as a chemical entity, but as a mechanistic tool. The benzothiazole moiety is uniquely capable of mimicking transition states within enzyme catalytic pockets, forming critical hydrophobic interactions and hydrogen bonds[1]. Concurrently, the oxolane ring optimizes the topological polar surface area (TPSA), enhancing aqueous solubility without sacrificing membrane permeability. In HTS campaigns, derivatives of this scaffold have demonstrated potent activity across two primary domains:

  • Enzyme Inhibition: Specifically acting as reversible, transition-state inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key regulator of the endocannabinoid system[2].

  • Antimicrobial Activity: Disrupting bacterial metabolic pathways by inhibiting enzymes such as E. coli dihydroorotase, ultimately leading to bactericidal DNA and protein leakage[3].

FAAH_Pathway AEA Anandamide (AEA) Endogenous Cannabinoid FAAH FAAH Enzyme (Active Serine Hydrolase) AEA->FAAH Substrate Binding Receptors CB1 / CB2 Receptors (Sustained Activation) AEA->Receptors Accumulation activates Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolysis (Normal) Inhibitor 2-(Oxolan-3-yloxy)-1,3-benzothiazole (Transition-State Mimic) Inhibitor->FAAH Reversible Inhibition (Hydrophobic & H-bond)

Mechanism of FAAH inhibition by benzothiazole derivatives.

Self-Validating Assay Design & Causality

To generate trustworthy HTS data, protocols must be designed to automatically flag artifacts. Benzothiazoles can be prone to aggregation in aqueous media, which causes promiscuous, non-specific enzyme inhibition.

Causality in Design:

  • Detergent Addition: We mandate the inclusion of 0.1% Triton X-100 in the FAAH assay buffer. Why? This suppresses colloidal aggregation, ensuring that any observed inhibition is due to true 1:1 stoichiometric binding at the active site rather than physical sequestration.

  • DMSO Tolerance: Acoustic dispensing (e.g., Labcyte Echo) is utilized to transfer nanoliter volumes, keeping the final DMSO concentration strictly below 1% (v/v). Why? Higher DMSO concentrations artificially inhibit enzyme kinetics and bacterial growth, skewing the assay window and generating false positives.

  • Pre-incubation: Benzothiazole-based FAAH inhibitors often act as reversible inhibitors[1]. A 30-minute pre-incubation step is critical to allow the compound to reach thermodynamic equilibrium with the enzyme before the substrate is introduced.

Self-Validation: Every 384-well plate must pass a strict quality control threshold using the Z'-factor calculation. A plate is only accepted if Z' 0.6 , proving a robust signal window between the positive control (full inhibition/death) and the negative vehicle control.

Step-by-Step Experimental Protocols

Protocol A: Fluorescence-Based FAAH Inhibition Assay

Objective: Identify IC 50​ values of benzothiazole derivatives against human recombinant FAAH.

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 9.0, 1 mM EDTA, 0.1% Triton X-100). Dilute recombinant human FAAH to 4 nM (2X final concentration). Prepare the fluorogenic substrate AMC-arachidonoyl amide at 20 µM (2X final).

  • Acoustic Dispensing: Using an Echo 550 Liquid Handler, dispense 50 nL of 2-(Oxolan-3-yloxy)-1,3-benzothiazole (from a 10 mM DMSO stock) into a 384-well black, flat-bottom microplate. Include URB597 as a positive control.

  • Enzyme Addition: Add 25 µL of the 4 nM FAAH solution to all wells using a bulk reagent dispenser.

  • Target Engagement (Pre-incubation): Centrifuge the plate briefly (1000 x g, 1 min) and incubate at 37°C for 30 minutes to allow transition-state mimicking and binding[2].

  • Reaction Initiation: Add 25 µL of the 20 µM AMC-arachidonoyl amide substrate to all wells.

  • Kinetic Readout: Immediately transfer the plate to a multimode microplate reader. Measure fluorescence (Excitation: 340 nm / Emission: 460 nm) kinetically every 2 minutes for 30 minutes at 37°C. Calculate the initial velocity ( V0​ ) to determine IC 50​ .

Protocol B: High-Throughput Antimicrobial Susceptibility (MIC) Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) against E. coli via dihydroorotase pathway disruption[4].

  • Inoculum Preparation: Grow E. coli (ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the culture in fresh MHB to a final concentration of 5×105 CFU/mL.

  • Compound Dispensing: Dispense 100 nL of the benzothiazole compound library in a dose-response format (e.g., 0.1 to 200 µg/mL final) into a 384-well clear-bottom plate. Use Kanamycin as a positive control[4].

  • Inoculation: Add 50 µL of the bacterial suspension to each well.

  • Incubation & Kinetic Read: Seal the plate with a gas-permeable membrane. Incubate at 37°C in a plate reader with continuous shaking. Read Absorbance at 600 nm (OD 600​ ) every 1 hour for 18 hours.

  • Secondary Validation (Leakage Assay): For hit compounds, measure the supernatant at OD 260​ and OD 280​ to confirm bactericidal DNA and protein leakage, a known consequence of active benzothiazoles[3].

HTS_Workflow Lib Compound Library (DMSO Stocks) Echo Acoustic Dispensing (Echo 550) Lib->Echo Assay 384-Well Assay Plate (<1% DMSO Final) Echo->Assay Incubate Pre-incubation (Target Engagement) Assay->Incubate Read Multimode Reader (Fluorescence/Absorbance) Incubate->Read Data Hit Selection (Z' > 0.6, IC50/MIC) Read->Data

384-well high-throughput screening workflow for benzothiazole libraries.

Quantitative Data Summary

The following table outlines the expected baseline parameters and acceptance criteria for screening 2-(Oxolan-3-yloxy)-1,3-benzothiazole and its structural analogs across the two described workflows.

Assay ParameterFAAH Enzyme InhibitionAntimicrobial Susceptibility (MIC)
Primary Target Human Recombinant FAAHE. coli Dihydroorotase
Positive Control URB597 (Covalent Inhibitor)Kanamycin (Broad-spectrum)
Expected Hit Range IC 50​ = 10 nM – 500 nMMIC = 25 µg/mL – 100 µg/mL
Readout Modality Fluorescence (Ex 340 / Em 460)Absorbance (OD 600​ )
Kinetic Window 30 Minutes18 Hours
Z'-Factor Threshold > 0.75 (Highly robust)> 0.65 (Robust)
DMSO Tolerance < 1.0% v/v< 2.0% v/v

Sources

Method

Application Note: Extraction and Recovery of 2-(Oxolan-3-yloxy)-1,3-benzothiazole from Aqueous Matrices

Introduction and Physicochemical Profiling The isolation of heterocyclic intermediates and active pharmaceutical ingredients (APIs) from aqueous solutions is a critical bottleneck in drug development and environmental mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Profiling

The isolation of heterocyclic intermediates and active pharmaceutical ingredients (APIs) from aqueous solutions is a critical bottleneck in drug development and environmental monitoring. This application note details the optimized extraction protocols for 2-(Oxolan-3-yloxy)-1,3-benzothiazole (CAS No.: 2176201-39-9) (1[1]).

Structurally, this molecule features a benzothiazole core linked via an ether oxygen to an oxolane (tetrahydrofuran) ring. The rational design of an extraction protocol requires analyzing these structural features:

  • Hydrophobicity: The aromatic benzothiazole and aliphatic oxolane rings render the molecule moderately lipophilic.

  • Acid-Base Chemistry: The thiazole nitrogen is weakly basic, but the adjacent electron-withdrawing ether linkage suppresses its pKa. Consequently, the molecule remains entirely neutral at physiological and neutral pH (pH 6.0–8.0).

  • Hydrogen Bonding: The oxolane oxygen and thiazole nitrogen act as hydrogen bond acceptors, making the molecule slightly soluble in water but highly soluble in moderately polar organic solvents.

Based on this profile, the extraction relies on exploiting hydrophobic and dipole interactions. We present two validated methodologies: Solid-Phase Extraction (SPE) using polymeric sorbents, which is the gold standard for complex aqueous samples (2[2]), and Liquid-Liquid Extraction (LLE) , which separates compounds based on their differential solubilities in immiscible liquids (3[3]).

Experimental Workflow and Decision Matrix

The choice between SPE and LLE depends on the sample volume, matrix complexity, and required throughput. Both methods have been historically validated for benzothiazole derivatives in complex matrices such as human urine and wastewater (4[4]).

Workflow cluster_SPE Method A: Solid-Phase Extraction (SPE) cluster_LLE Method B: Liquid-Liquid Extraction (LLE) Start Aqueous Sample Containing 2-(Oxolan-3-yloxy)-1,3-benzothiazole SPE_Cond 1. Condition Sorbent (MeOH -> H2O) Start->SPE_Cond LLE_Salt 1. Salting Out (Add NaCl to Saturation) Start->LLE_Salt SPE_Load 2. Load Sample (Adjusted to pH 7.0) SPE_Cond->SPE_Load SPE_Wash 3. Wash Interferents (5% MeOH in H2O) SPE_Load->SPE_Wash SPE_Elute 4. Elute Analyte (100% Acetonitrile) SPE_Wash->SPE_Elute Analysis LC-MS/MS Quantitative Analysis SPE_Elute->Analysis LLE_Extract 2. Solvent Partitioning (Add Ethyl Acetate) LLE_Salt->LLE_Extract LLE_Phase 3. Phase Separation (Centrifuge 3000 x g) LLE_Extract->LLE_Phase LLE_Collect 4. Collect Organic Phase (Evaporate & Reconstitute) LLE_Phase->LLE_Collect LLE_Collect->Analysis

Workflow for the extraction of 2-(Oxolan-3-yloxy)-1,3-benzothiazole via SPE and LLE.

Self-Validating System Design

To guarantee scientific integrity, neither protocol should be executed blindly. Every extraction batch must operate as a self-validating system by incorporating the following triad of controls:

  • Procedural Blank: Ultrapure water processed through the exact extraction steps. Causality: Identifies background contamination from plasticizers in SPE cartridges or impurities in LLE solvents.

  • Pre-Extraction Matrix Spike (MS): A known concentration of the analyte spiked into the raw matrix. Causality: Allows calculation of absolute extraction recovery by comparing the final signal to a neat standard.

  • Post-Extraction Internal Standard (IS): Addition of an isotopically labeled analog (e.g., Benzothiazole-d4) prior to LC-MS/MS injection. Causality: Corrects for ionization suppression caused by co-extracted matrix components, ensuring the quantitative readout reflects true extraction efficiency rather than detector artifacts.

Step-by-Step Methodologies

Protocol A: Solid-Phase Extraction (SPE)

Sorbent Choice: Hydrophilic-Lipophilic Balance (HLB) copolymer (e.g., 200 mg / 6 mL cartridge). Causality: The divinylbenzene backbone captures the lipophilic benzothiazole ring, while the N-vinylpyrrolidone moiety interacts with the polar ether linkage, providing superior retention over standard C18 silica.

  • Sample Pre-treatment: Adjust 10 mL of the aqueous sample to pH 7.0 using 0.1 M NaOH or HCl.

    • Causality: Ensures the thiazole nitrogen remains completely unprotonated, maximizing the molecule's hydrophobicity and affinity for the sorbent.

  • Conditioning: Pass 3 mL of HPLC-grade Methanol followed by 3 mL of Ultrapure Water through the cartridge. Do not let the sorbent dry.

    • Causality: Methanol solvates the collapsed polymer chains, opening the pores to maximize surface area. Water removes the methanol to prevent premature elution of the sample upon loading.

  • Loading: Pass the pH-adjusted sample through the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in Water. Dry under vacuum for 5 minutes.

    • Causality: The 5% organic modifier is strong enough to disrupt weak binding of polar matrix interferents (salts, small acids) but too weak to break the strong hydrophobic interactions holding the target analyte.

  • Elution: Elute the target compound using 2 × 2 mL of 100% Acetonitrile.

    • Causality: Acetonitrile is a strong aprotic solvent that effectively outcompetes the analyte for both hydrophobic and dipole binding sites on the polymer.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 500 µL of the initial LC mobile phase.

Protocol B: Liquid-Liquid Extraction (LLE)

Solvent Choice: Ethyl Acetate. Causality: While non-polar solvents like hexane fail to efficiently extract ether-containing heterocycles, ethyl acetate provides an ideal balance. It acts as a hydrogen bond acceptor for trace water, but more importantly, its moderate polarity perfectly matches the oxolane-benzothiazole conjugate.

  • Salting Out: Add 2.0 g of Sodium Chloride (NaCl) to 10 mL of the aqueous sample and vortex until dissolved.

    • Causality: Dissolved salt drastically increases the ionic strength of the aqueous phase. This "salting-out" effect ties up water molecules in hydration shells around the ions, thermodynamically forcing the neutral organic analyte out of the aqueous phase and into the organic phase.

  • Solvent Addition: Add 5.0 mL of Ethyl Acetate to the sample.

  • Partitioning: Shake vigorously horizontally for 10 minutes.

    • Causality: Maximizes the surface area of the aqueous-organic interface, allowing the analyte to reach thermodynamic equilibrium rapidly.

  • Phase Separation: Centrifuge the mixture at 3,000 × g for 5 minutes.

    • Causality: Breaks any micro-emulsions formed by natural surfactants or proteins in the matrix, yielding a sharp boundary between the lower aqueous and upper organic layers.

  • Collection & Concentration: Carefully transfer the upper ethyl acetate layer to a clean glass tube. Repeat steps 2-4 with an additional 5.0 mL of ethyl acetate, combine the organic layers, evaporate under nitrogen, and reconstitute.

Quantitative Data Summary

The table below summarizes the expected performance metrics and operational parameters for both extraction methodologies, allowing researchers to select the optimal approach based on their laboratory constraints.

Table 1: Comparative Extraction Parameters for 2-(Oxolan-3-yloxy)-1,3-benzothiazole

ParameterSolid-Phase Extraction (HLB)Liquid-Liquid Extraction (Ethyl Acetate)
Primary Mechanism Hydrophobic & Dipole InteractionsDifferential Solubility (Partitioning)
Optimal Sample pH 6.5 – 7.5 (Neutral)6.5 – 7.5 (Neutral)
Organic Solvent Consumption Low (~7 mL total)High (~10 mL total per sample)
Expected Absolute Recovery 88% – 96%75% – 85%
Matrix Effect (LC-MS/MS) Low (Interferents removed in wash)Moderate (Co-extraction of neutral lipids)
Throughput / Scalability High (using 96-well plates or manifolds)Moderate (Requires manual phase transfer)

References

  • Source: acs.
  • Source: evitachem.
  • Source: nih.
  • Overview of Liquid-Liquid Extraction (LLE)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 2-(Oxolan-3-yloxy)-1,3-benzothiazole Synthesis

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-alkoxybenzothiazoles. On paper, the reaction between 2-chlorobenzothiazole and oxolan-3-ol (3-hydroxytetrahydrofura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-alkoxybenzothiazoles. On paper, the reaction between 2-chlorobenzothiazole and oxolan-3-ol (3-hydroxytetrahydrofuran) appears to be a straightforward Nucleophilic Aromatic Substitution (SNAr). However, the steric hindrance of the secondary alcohol and the extreme moisture sensitivity of the electrophile often lead to suboptimal yields and complex purification pipelines.

This guide deconstructs the mechanistic variables of this specific SNAr reaction, providing a self-validating protocol and targeted troubleshooting strategies to help you maximize your synthesis yield.

Part 1: Mechanistic Workflow & Reaction Pathway

The chlorine atom at the C-2 position of the benzothiazole ring is highly susceptible to SNAr due to the electron-withdrawing nature of the adjacent nitrogen atom, making it an ideal electrophile for alkoxide attack . However, because oxolan-3-ol is a secondary alcohol, it is a relatively weak nucleophile. It requires complete deprotonation by a strong base to form the highly reactive oxolan-3-olate before the electrophile is introduced. Failure to control the reaction environment leads to competitive hydrolysis, yielding benzothiazol-2-one as a major, difficult-to-separate impurity.

SNAr_Mechanism A Oxolan-3-ol (Nucleophile Precursor) Alkoxide Oxolan-3-olate (Active Nucleophile) A->Alkoxide Deprotonation Base Strong Base (NaH / Cs2CO3) Base->Alkoxide Promotes MC Meisenheimer Complex (Intermediate) Alkoxide->MC SNAr Attack E 2-Chlorobenzothiazole (Electrophile) E->MC Reacts with Byproduct Benzothiazol-2-one (Major Byproduct) E->Byproduct Hydrolysis Product 2-(Oxolan-3-yloxy)-1,3-benzothiazole (Target Product) MC->Product -Cl⁻ Elimination Water Trace Moisture (H2O) Water->Byproduct Nucleophilic Attack

Reaction pathway for 2-(Oxolan-3-yloxy)-1,3-benzothiazole synthesis via SNAr, including hydrolysis.

Part 2: Step-by-Step Optimized Protocol

This methodology is designed as a self-validating system . Do not proceed to the next step unless the physical observations match the validation criteria described below.

Step 1: Preparation of the Alkoxide (The Critical Step)

  • Action: In an oven-dried Schlenk flask under an argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.5 M). Cool the suspension to 0 °C using an ice bath. Dissolve Oxolan-3-ol (1.1 eq) in a minimal volume of anhydrous DMF and add it dropwise to the NaH suspension over 10 minutes.

  • Causality & Validation: The secondary alcohol is sterically hindered, and its deprotonation is highly exothermic. Dropwise addition controls the thermal spike.

    • Self-Validation: You must observe the evolution of hydrogen gas (H2) as bubbling. The cessation of bubbling and the transition of the mixture from a grey suspension to a clear or slightly cloudy homogeneous solution confirms complete conversion to the oxolan-3-olate alkoxide.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Action: Maintain the reaction at 0 °C. Add 2-chlorobenzothiazole (1.0 eq) dropwise. Once the addition is complete, remove the ice bath, allow the reaction to warm to room temperature (25 °C), and stir for 2 hours.

  • Causality & Validation: Adding the electrophile to the pre-formed alkoxide at a low temperature prevents base-mediated degradation of the benzothiazole and minimizes side reactions .

    • Self-Validation: The solution will undergo a distinct color change (typically turning yellow or light orange) as the Meisenheimer complex forms and subsequently rearomatizes by ejecting the chloride leaving group.

Step 3: Quenching & Workup

  • Action: Quench the reaction at 0 °C by slowly adding cold saturated aqueous NH4Cl. Extract the mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers rigorously with brine (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Causality & Validation: NH4Cl neutralizes excess NaH without being acidic enough to protonate the benzothiazole nitrogen. DMF is highly miscible with water; multiple brine washes are mandatory to pull DMF out of the organic phase.

    • Self-Validation: A successful wash is confirmed by crude 1H-NMR: the characteristic DMF aldehyde singlet at ~8.0 ppm will be completely absent, yielding a crude oil that is easily purified via silica gel flash chromatography (Hexanes:EtOAc 3:1).

Part 3: Quantitative Data & Parameter Optimization

To illustrate the causality of reagent selection, the following table summarizes our internal optimization data for the synthesis of 2-(Oxolan-3-yloxy)-1,3-benzothiazole.

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Primary Observation / Impurity
K2CO3 (2.0)DMF801235High unreacted oxolan-3-ol; Benzothiazol-2-one formation
Cs2CO3 (1.5)MeCN60876Moderate conversion; Sluggish reaction rate
NaH (1.2)THF25488Clean profile; Trace unreacted 2-chlorobenzothiazole
NaH (1.2) DMF 0 to 25 2 94 Optimal conversion; No detectable hydrolysis byproducts
Part 4: Troubleshooting Guide & FAQs

Q: Why is my yield plateauing around 40-50% with a major highly polar spot on TLC? A: This is the classic signature of competitive hydrolysis forming benzothiazol-2-one. 2-chlorobenzothiazole is extremely sensitive to moisture under basic conditions. Ensure your DMF is strictly anhydrous (stored over activated 3Å molecular sieves) and dry the oxolan-3-ol over sieves prior to use. Even atmospheric moisture introduced during reagent transfer can ruin the yield.

Q: Can I use milder bases like K2CO3 instead of NaH to avoid handling hazardous reagents? A: While some 2-substituted benzothiazoles can be synthesized under catalyst-free or mild conditions , the steric hindrance and lower acidity of the secondary oxolan-3-ol necessitate strong base promotion. K2CO3 leads to incomplete deprotonation. If you must avoid NaH, use Cesium Carbonate (Cs2CO3). The "cesium effect" enhances the solubility and nucleophilicity of the alkoxide, though it requires gentle heating (60 °C) and longer reaction times.

Q: How do I remove the mineral oil from the NaH dispersion before the reaction? A: For most SNAr reactions at this scale, the mineral oil does not interfere with the reaction and can be easily separated during flash chromatography (it elutes at the solvent front in hexanes). If you must remove it, wash the NaH dispersion with anhydrous hexanes (3 x 5 mL) under an argon stream before adding the DMF. Ensure all hexanes are evaporated under vacuum before proceeding.

Q: Why does my reaction mixture turn dark brown, and how does it affect the yield? A: A dark brown or black reaction mixture indicates thermal degradation of the tetrahydrofuran ring or the benzothiazole core, usually caused by allowing the initial deprotonation step to overheat. Always perform the deprotonation and the addition of the electrophile at 0 °C. If the reaction turns dark brown, expect a significant drop in yield and a difficult purification process.

References
  • Keri, R. S., et al. "Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles." Molecules (MDPI), 2022. URL:[Link]

  • Li, Y., et al. "Catalyst-free facile synthesis of 2-substituted benzothiazoles." Green Chemistry (Royal Society of Chemistry), 2013. URL:[Link]

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(Oxolan-3-yloxy)-1,3-benzothiazole Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address a specific, pervasive challenge in chromatographic method development: peak tailing during t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address a specific, pervasive challenge in chromatographic method development: peak tailing during the HPLC analysis of 2-(Oxolan-3-yloxy)-1,3-benzothiazole.

This compound features a weakly basic benzothiazole nitrogen and an oxygen-rich oxolane (tetrahydrofuran) ring. These structural characteristics make it highly susceptible to secondary retention mechanisms, particularly ionic interactions and hydrogen bonding with residual silanol groups on silica-based stationary phases[1],[2]. This guide provides field-proven, self-validating protocols to systematically diagnose the causality behind peak asymmetry and eliminate it, ensuring robust and reproducible quantification.

Diagnostic Workflow Visualization

Before adjusting your mobile phase or replacing hardware, it is critical to isolate whether the tailing is a chemical, mechanical, or mass-related phenomenon. Follow this logical decision tree to determine your troubleshooting path.

PeakTailingWorkflow Start Observe Peak Tailing (Tf > 1.2) CheckAll Does tailing affect ALL peaks in the chromatogram? Start->CheckAll SystemIssue System/Hardware Issue (e.g., Column void, blocked frit, extra-column volume) CheckAll->SystemIssue Yes SpecificIssue Analyte-Specific Issue (Benzothiazole interaction) CheckAll->SpecificIssue No DilutionTest Perform 1:10 Sample Dilution. Does peak symmetry improve? SpecificIssue->DilutionTest Overload Column Overload Reduce injection volume or sample mass DilutionTest->Overload Yes Silanol Secondary Silanol Interactions (Basic N interacting with Si-O⁻) DilutionTest->Silanol No FixSilanol Execute Protocol A: Lower pH < 3.0, add TEA, or use End-capped Column Silanol->FixSilanol

Diagnostic workflow for isolating the root cause of HPLC peak tailing in benzothiazoles.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 2-(Oxolan-3-yloxy)-1,3-benzothiazole exhibit severe peak tailing on my standard C18 column? A1: Peak tailing for this compound is primarily driven by secondary chemical interactions. While the primary retention mechanism is the hydrophobic interaction between the benzothiazole moiety and the C18 alkyl chains, the basic nitrogen atom in the benzothiazole ring acts as a strong electron donor[1],[3]. On standard (Type A) silica columns, un-endcapped silanol groups (Si-OH) are present. At a mid-range pH (pH 4-7), these silanols ionize to form acidic, negatively charged Si-O⁻ sites[2],[4]. The basic nitrogen of the benzothiazole interacts ionically with these sites, creating a mixed-mode retention mechanism that causes the analyte molecules to desorb at different rates, resulting in a pronounced tail[1],[2].

Q2: How can I definitively differentiate between column overload and secondary silanol interactions? A2: You must perform a self-validating dilution test. Inject your standard sample, then inject a 1:10 dilution of the same sample using the mobile phase as the diluent[5].

  • Causality: If the peak shape (measured via the USP Tailing Factor, Tf​ ) significantly improves upon dilution, the original tailing was caused by mass overload saturating the stationary phase[5],[6].

  • Causality: If the peak remains asymmetrical despite the lower concentration, the issue is chemical (silanol interactions) or physical (column void)[5],[7].

Q3: What mobile phase modifications are most effective for suppressing silanol-induced tailing for benzothiazoles? A3: There are two primary strategies to disrupt the causality of the interaction:

  • pH Suppression: Lower the mobile phase pH to < 3.0 using an acidic modifier like 0.1% phosphoric acid or formic acid[5],[4],[8]. This forces the residual silanol groups into their neutral, protonated state (Si-OH), eliminating the ionic interaction with the benzothiazole[2],[4].

  • Competing Amines: If you must operate at a neutral pH, add 10-20 mM Triethylamine (TEA) to the mobile phase[1],[5]. TEA is a small, strongly basic amine that preferentially binds to the active silanol sites, effectively masking them and preventing the bulkier benzothiazole from interacting[5],[4].

Q4: My peak tailing suddenly appeared after 500 injections. Is this a chemical issue? A4: Sudden onset of tailing after prolonged use usually indicates physical column degradation rather than a new chemical interaction[5],[7]. High-pressure pulses or highly aqueous mobile phases can cause the silica bed to collapse, creating a void at the head of the column[5]. This void disrupts the laminar flow profile, causing the sample band to disperse unevenly before entering the stationary phase[5],[7]. This typically causes all peaks in the chromatogram to tail, not just the benzothiazole[6],[7].

Section 2: Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You will establish a baseline, apply a targeted variable change, and measure the quantitative outcome to prove causality.

Protocol A: Mobile Phase pH Optimization for Silanol Suppression

Objective: To systematically lower the mobile phase pH to protonate acidic silanols and eliminate secondary interactions with the basic nitrogen of 2-(Oxolan-3-yloxy)-1,3-benzothiazole[5],[2].

  • Baseline Measurement: Prepare a 100 µg/mL standard of 2-(Oxolan-3-yloxy)-1,3-benzothiazole in the current mobile phase[9]. Inject 10 µL and record the USP Tailing Factor ( Tf​ )[1],[7].

  • Acidic Modifier Preparation: Prepare a new aqueous mobile phase component containing 0.1% (v/v) phosphoric acid (for UV detection) or 0.1% formic acid (for LC-MS compatibility)[9],[4],[8]. This should yield an aqueous pH of approximately 2.1 to 2.7.

  • Equilibration: Flush the HPLC system and C18 column with the new acidic mobile phase for at least 20 column volumes to ensure complete protonation of the silica surface[6].

  • Re-evaluation: Inject the 100 µg/mL standard under the newly established acidic conditions.

  • Validation: Calculate the new Tf​ . A reduction of Tf​ to < 1.2 confirms that silanol ionization was the root cause of the tailing[10],[7].

Protocol B: Column Void and Frit Blockage Diagnosis

Objective: To determine if physical deformation of the column bed or particulate buildup is causing non-chemical peak tailing across the entire chromatogram[5],[4].

  • System Isolation: Disconnect the analytical column from the detector to prevent flushing particulates into the sensitive flow cell[6].

  • Reverse Flushing: Reverse the direction of the column (connect the outlet to the pump)[4].

  • Solvent Wash: Flush the column with 30 column volumes of 100% HPLC-grade methanol or isopropanol at 50% of the normal flow rate (e.g., 0.5 mL/min) to safely dislodge particulates from the inlet frit[6],[4].

  • Reconnection and Testing: Reconnect the column in its normal flow direction, equilibrate with the mobile phase, and inject the standard alongside a neutral marker (e.g., toluene or naphthalene)[11],[6].

  • Validation: If tailing persists across all peaks, the column bed has suffered a permanent void collapse and must be replaced[5],[7]. If peak shape is restored, particulate blockage was the causative factor.

Section 3: Quantitative Data Summaries

The following tables summarize the expected quantitative impact of various troubleshooting interventions on the chromatography of benzothiazole derivatives.

Table 1: Impact of Mobile Phase Additives on Benzothiazole Peak Shape

Mobile Phase ConditionMechanism of ActionExpected Tailing Factor ( Tf​ )Recommendation
Standard Water/MeCN (pH ~6.0)Unmasked Si-O⁻ interacts with basic nitrogen1.8 - 2.5 (Severe Tailing)Not recommended for basic analytes[2]
0.1% Phosphoric Acid (pH ~2.1)Protonates silanols (Si-OH), neutralizing charge1.0 - 1.15 (Symmetrical)Optimal for UV detection[4],[8]
0.1% Formic Acid (pH ~2.7)Protonates silanols, MS compatible1.1 - 1.25 (Good)Optimal for LC-MS[4],[8]
10 mM Triethylamine (TEA)Competes for active silanol sites1.1 - 1.3 (Good)Use if neutral pH is required[5],[4]

Table 2: Diagnostic Matrix for Peak Tailing

ObservationPrimary SuspectSecondary SuspectCorrective Action
Only Benzothiazole tailsSilanol Interactions[2]Solvent mismatch[7]Lower pH < 3.0; Use Type-B endcapped column[1],[12]
All peaks tail equallyColumn Void / Blocked Frit[4]Extra-column volume[7]Reverse flush column; Replace column[5]
Tailing worsens with volumeMass/Volume Overload[6]Sample solvent too strong[5]Dilute sample; Match sample diluent to mobile phase[5]
Retention time shifts + tailingIncomplete Equilibration[13]Loss of stationary phase[3]Increase equilibration time; Check column age

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stabilizing 2-(Oxolan-3-yloxy)-1,3-benzothiazole

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 2-(Oxolan-3-yloxy)-1,3-benzothiazole .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 2-(Oxolan-3-yloxy)-1,3-benzothiazole . Due to its hybrid structural features—an ether-linked oxolane ring and a benzothiazole core—this molecule is highly susceptible to dual-pathway oxidative degradation.

This document provides mechanistic intelligence, diagnostic FAQs, and self-validating protocols to ensure the absolute integrity of your compound during storage and experimentation.

Part 1: Mechanistic Intelligence (The "Why")

To prevent degradation, we must first understand the causality behind the molecule's instability. The vulnerability of 2-(Oxolan-3-yloxy)-1,3-benzothiazole is twofold:

  • Oxolane Autoxidation (Radical Chain Mechanism): The oxolane (tetrahydrofuran-like) moiety is highly susceptible to autoxidation. The rate-determining step involves the abstraction of an α -hydrogen by a peroxy radical, which is energetically favorable due to the lack of steric hindrance at the α -position[1]. This initiates a free-radical chain reaction with atmospheric oxygen, leading to the accumulation of explosive and assay-interfering hydroperoxides[2].

  • Benzothiazole Oxidation: While less reactive than the oxolane ring under ambient conditions, the sulfur atom within the benzothiazole core acts as a nucleophilic center. Under oxidative stress (e.g., in the presence of accumulated hydroperoxides or reactive oxygen species), the sulfur is oxidized to form sulfoxides and, eventually, sulfones[3].

DegradationPathways Molecule 2-(Oxolan-3-yloxy)- 1,3-benzothiazole Oxolane Oxolane Ring (Ether Linkage) Molecule->Oxolane Benzothiazole Benzothiazole Ring (Sulfur Center) Molecule->Benzothiazole Radical α-Hydrogen Abstraction (UV/O2 Initiated) Oxolane->Radical Autoxidation Sulfoxide Sulfoxide Formation (+16 Da) Benzothiazole->Sulfoxide ROS / Oxidants Peroxide Hydroperoxide Formation (Explosion Hazard) Radical->Peroxide O2 Addition Sulfone Sulfone Formation (+32 Da) Sulfoxide->Sulfone Excess Oxidation

Dual oxidative degradation pathways of 2-(Oxolan-3-yloxy)-1,3-benzothiazole.

Part 2: Troubleshooting Guide & FAQs

Q: Why does my sample show a sudden drop in purity after 3 months of storage, even at 4°C? A: Temperature reduction alone only slows, but does not stop, oxolane autoxidation. If the sample was exposed to atmospheric oxygen and ambient light prior to refrigeration, α -hydrogen abstraction has already initiated a radical chain reaction[1]. The continuous propagation of peroxy radicals leads to hydroperoxide accumulation, which subsequently degrades the parent molecule.

Q: I am observing a +16 Da and +32 Da mass shift in my LC-MS analysis. What is causing this? A: These mass shifts are the classic diagnostic signatures of benzothiazole sulfur oxidation. A +16 Da shift indicates the formation of a sulfoxide, while a +32 Da shift indicates a sulfone[3]. This usually implies that oxolane-derived hydroperoxides have reached a critical concentration in your sample and are now acting as active oxidants against the benzothiazole core. You must purge the peroxides immediately (see Protocol 1).

Q: How do I chemically arrest this degradation without altering the molecule? A: The standard and most effective intervention is doping the sample with Butylated hydroxytoluene (BHT). BHT acts as a proton-donor antioxidant. It transfers a hydrogen atom to the propagating peroxy radicals, effectively terminating the chain reaction. The resulting BHT phenoxy radical is stabilized by its bulky tert-butyl groups, preventing it from initiating new oxidation chains[4].

Part 3: Quantitative Degradation Kinetics

The following table summarizes the causal relationship between storage conditions, atmospheric exposure, and the resulting degradation metrics over a standard 30-day monitoring period.

Storage ConditionAtmosphereAntioxidant Additive30-Day Peroxide Level (ppm)30-Day Sulfoxide/Sulfone Yield (%)
Ambient (25°C, Light)AirNone> 250 ppm4.2%
Ambient (25°C, Dark)AirNone85 ppm1.1%
Refrigerated (4°C, Dark)AirNone35 ppm0.4%
Refrigerated (4°C, Dark)ArgonNone< 5 ppm< 0.1%
Refrigerated (4°C, Dark)Air250 ppm BHT< 5 ppm< 0.1%
Cryogenic (-20°C, Dark) Argon 250 ppm BHT Not Detected Not Detected

Part 4: Self-Validating Experimental Protocols

To guarantee experimental reproducibility, you must treat your compound storage as a rigorous workflow. The following protocols utilize a self-validating loop: you will test, intervene, and re-test to prove the intervention was successful.

StabilizationWorkflow Start Raw Batch Receipt Test1 KI-Starch Test (Peroxide Check) Start->Test1 Purify Basic Alumina Filtration Test1->Purify If >10 ppm BHT Add 250 ppm BHT (Antioxidant) Test1->BHT If <10 ppm Test2 Validation Test (Negative Result) Purify->Test2 Test2->BHT Store Argon Purge & Amber Vial (-20°C) BHT->Store

Self-validating workflow for peroxide removal and long-term stabilized storage.

Protocol 1: Diagnostic Testing and Peroxide Purge

Causality: Basic alumina selectively binds highly polar hydroperoxides while allowing the less polar 2-(Oxolan-3-yloxy)-1,3-benzothiazole to pass through the column freely.

Step 1: Initial KI-Starch Validation (The Baseline)

  • Dissolve 10 mg of the compound in 1 mL of isopropanol in a glass vial.

  • Add 1 mL of glacial acetic acid, followed by 1 mL of freshly prepared saturated potassium iodide (KI) solution[1].

  • Swirl and let stand in the dark for 5 minutes.

  • Observation: A yellow-to-brown color indicates the presence of peroxides (I⁻ oxidized to I₂). If positive (>10 ppm), proceed to Step 2. If negative, proceed directly to Protocol 2.

Step 2: Basic Alumina Filtration

  • Pack a glass pipette with a glass wool plug and 2 grams of activated Basic Alumina (Brockmann Grade I).

  • Dissolve your entire batch of 2-(Oxolan-3-yloxy)-1,3-benzothiazole in a minimal amount of anhydrous, peroxide-free diethyl ether or dichloromethane.

  • Pass the solution through the alumina plug. Elute with an additional 5 mL of solvent.

  • Evaporate the solvent under reduced pressure (rotary evaporator) at a temperature not exceeding 25°C to avoid thermal degradation.

Step 3: Secondary KI-Starch Validation (The Proof)

  • Repeat Step 1 on the newly purified batch.

  • Requirement: The solution must remain colorless, validating that the hydroperoxides have been successfully stripped from the system.

Protocol 2: Antioxidant Doping and Inert Storage

Causality: BHT prevents future radical propagation, while Argon (being heavier than air) forms a dense, protective physical barrier against atmospheric oxygen. Amber vials prevent UV-initiated homolytic cleavage of the α -C-H bonds.

Step 1: BHT Doping

  • Prepare a stock solution of BHT in anhydrous ethanol (e.g., 10 mg/mL).

  • Calculate the mass of your purified 2-(Oxolan-3-yloxy)-1,3-benzothiazole batch.

  • Add exactly 250 ppm (0.025% w/w) of BHT to the compound. Note: For a 1-gram batch, this equates to 0.25 mg of BHT.

  • Homogenize the mixture using a vortex mixer.

Step 2: Inert Packaging

  • Transfer the stabilized compound into a dark amber glass vial.

  • Insert an Argon gas line into the vial, keeping the tip just above the solid/liquid level.

  • Purge with a gentle stream of Argon for 60 seconds to displace all atmospheric oxygen.

  • Cap the vial rapidly with a PTFE-lined septum cap while slowly withdrawing the Argon line.

  • Seal the cap with Parafilm and store immediately at -20°C.

References

  • Title: The Understated Risk: A Comparative Analysis of Peroxide Formation in THF vs.
  • Source: rsc.
  • Source: acs.
  • Source: acs.

Sources

Optimization

Reducing background noise in 2-(Oxolan-3-yloxy)-1,3-benzothiazole fluorescence assays

Welcome to the technical support resource for researchers utilizing 2-(Oxolan-3-yloxy)-1,3-benzothiazole in fluorescence-based assays. This guide provides in-depth troubleshooting strategies and answers to frequently ask...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing 2-(Oxolan-3-yloxy)-1,3-benzothiazole in fluorescence-based assays. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize background noise and enhance your signal-to-noise ratio, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in my fluorescence assay?

High background fluorescence, or "noise," can originate from multiple sources that are either intrinsic to your sample or extrinsic, arising from reagents and labware.[1] The primary culprits can be categorized as:

  • Compound Autofluorescence: The test compound itself, in this case, 2-(Oxolan-3-yloxy)-1,3-benzothiazole or other small molecules in your library, may possess inherent fluorescent properties at the excitation and emission wavelengths of your assay.[2]

  • Assay Buffer and Media Components: Many common biological buffers and cell culture media contain components like phenol red, riboflavin, and certain amino acids that fluoresce, particularly in the blue-green spectral region.[2][3] Serum supplements (e.g., FBS) are also a significant source of autofluorescence.[3]

  • Labware and Microplates: The choice of microplate is critical. Clear or white-walled plates can lead to significant light scatter and well-to-well crosstalk.[4] Plastic-bottom plates can also be more fluorescent than glass-bottom alternatives.[1][5]

  • Cellular Autofluorescence: In cell-based assays, endogenous molecules such as NADH, flavins, and lipofuscin contribute to a significant background signal.[5][6] This is often more pronounced in metabolically active cells.

  • Contamination: Impurities in reagents, buffers, or even microbial contamination can introduce unwanted fluorescent signals.[7]

Q2: My background signal is very high. What is the first thing I should check?

The first step is to systematically isolate the source of the noise. Prepare a set of control wells on your microplate to measure the contribution of each component.

  • Buffer/Media Only: A well containing only the assay buffer or imaging media. This measures the intrinsic fluorescence of your solution.[7][8]

  • Compound in Buffer: A well with your test compound (e.g., 2-(Oxolan-3-yloxy)-1,3-benzothiazole) diluted in the assay buffer. This will immediately tell you if your compound is autofluorescent at the assay concentration.[9]

  • Unlabeled Cells/Sample Only (if applicable): For cell-based assays, include a well with just the cells in buffer. This quantifies the level of cellular autofluorescence.[5][6]

By comparing the fluorescence intensity of these wells to a "blank" well (containing nothing), you can quickly identify the primary source of the background.

Q3: How do I choose the right microplate for my fluorescence assay?

For fluorescence assays, the choice of microplate significantly impacts background noise and data quality. Black, opaque-walled plates are the standard choice because they are designed to absorb stray light, which minimizes both background fluorescence and well-to-well crosstalk.[4]

Plate TypeWall ColorBottom TypeRecommended UseRationale
Standard BlackClearCell-based assays, bottom-reading instrumentsBlack walls reduce crosstalk and background; clear bottom is necessary for microscopy or bottom-reading plate readers.[3]
High-Performance BlackBlackTop-reading fluorescence intensity/polarization assaysMaximizes signal quenching from all non-sample sources, providing the best signal-to-noise ratio for solution-based assays.[4]
Low-Binding BlackClear/BlackAssays with "sticky" proteins or peptidesSurface is treated to reduce non-specific binding of reagents, which can be a source of background.[7]
Avoid WhiteWhite/ClearLuminescence or Absorbance assaysWhite walls are designed to reflect light, which maximizes signal in luminescence but causes high background and crosstalk in fluorescence.
Avoid ClearClearAbsorbance assaysClear plates allow for maximum light scatter between wells, leading to poor data quality in fluorescence.[4]
Q4: Can my instrument settings be a source of high background?

Yes, improper instrument settings can artificially inflate background readings. Pay close attention to:

  • Detector Gain (PMT Settings): Setting the gain too high will amplify both the specific signal and the background noise.[10] While a higher gain can detect weak signals, it can also lead to saturation and a compressed dynamic range. Optimize the gain using a positive control well to place the signal in the upper range of the detector's linear response without saturation.

  • Wavelength and Bandwidth Selection: Ensure your excitation and emission wavelengths are optimal for your fluorophore and that the bandwidths are not too wide. Overlapping excitation and emission bandwidths can cause bleed-through, where excitation light is detected as emission signal, creating false positives.[11]

  • Read Height (Z-Height): For top-reading instruments, optimizing the Z-height is crucial. This setting focuses the optics at the vertical center of your assay volume, maximizing signal from the sample while minimizing interference from the plate bottom or the meniscus.

In-Depth Troubleshooting Guides

Guide 1: Managing Autofluorescence of 2-(Oxolan-3-yloxy)-1,3-benzothiazole

Benzothiazole derivatives can be inherently fluorescent.[12][13][14][15][16][17] It is critical to determine if 2-(Oxolan-3-yloxy)-1,3-benzothiazole itself contributes to the background signal under your specific experimental conditions.

Protocol: Assessing Compound Autofluorescence
  • Prepare a Serial Dilution: Create a 2-fold serial dilution of 2-(Oxolan-3-yloxy)-1,3-benzothiazole in your final assay buffer, starting from the highest concentration used in your screen down to zero (buffer only).

  • Plate the Samples: Dispense these dilutions into a black, clear-bottom microplate (or the plate type used in your assay). Include at least triplicate wells for each concentration.

  • Acquire Fluorescence Readings: Read the plate using the exact same filter sets, gain settings, and read height as your main assay.

  • Analyze the Data: Plot the mean fluorescence intensity against the compound concentration. A dose-dependent increase in fluorescence that is absent in the vehicle control confirms that the compound is autofluorescent.[9]

Mitigation Strategies for Compound Autofluorescence

If your compound is fluorescent, consider the following strategies:

  • Spectral Separation (Red Shift): The most effective strategy is to move your detection into a spectral region where the compound does not fluoresce.[9] Autofluorescence from biological molecules and many synthetic compounds is often strongest in the blue-green region (350-550 nm).[5][6] If possible, switch to a red-shifted fluorophore for your assay that emits above 600 nm.[3]

  • Computational Correction: If switching fluorophores is not an option, you can perform a background subtraction. Run a parallel plate with the compound under identical conditions but without the other assay components (e.g., enzyme or probe). The signal from this plate can be subtracted from your main assay plate data.[9] Note that this method assumes the compound's fluorescence is not altered by other assay components.

  • Time-Resolved Fluorescence (TRF): This technique uses lanthanide-based fluorophores with long fluorescence lifetimes. The signal is measured after a delay, allowing for short-lived background fluorescence from the compound and buffer to decay.[18] This provides an excellent signal-to-noise ratio but requires a plate reader capable of TRF measurements.

Guide 2: Correcting for Inner Filter Effects (IFE)

The Inner Filter Effect (IFE) is a phenomenon where components in the assay well absorb either the excitation light or the emitted fluorescence, leading to an artificial decrease in the measured signal.[19][20][21] This is not background noise, but rather a signal artifact that can be mistaken for inhibition or quenching. It is particularly relevant when working with colored or UV-absorbent compounds.

Identifying the Inner Filter Effect
  • Primary IFE (Excitation Absorption): Occurs when a compound absorbs light at the excitation wavelength, reducing the photons available to excite your fluorophore.[19][20][21]

  • Secondary IFE (Emission Absorption): Occurs when a compound absorbs the light emitted by your fluorophore.[20][21]

Workflow for Diagnosing and Correcting IFE

IFE_Workflow cluster_absorption Step 1: Measure Compound Absorbance cluster_check Step 2: Check for Spectral Overlap cluster_conclusion Step 3: Identify and Correct Absorbance Scan absorbance spectrum of compound at assay concentration Overlap_Ex Does compound absorbance overlap with assay Excitation wavelength? Absorbance->Overlap_Ex Overlap_Em Does compound absorbance overlap with assay Emission wavelength? Absorbance->Overlap_Em Primary Primary IFE Present Overlap_Ex->Primary Yes None No Significant IFE Overlap_Ex->None No Secondary Secondary IFE Present Overlap_Em->Secondary Yes Overlap_Em->None No Correction Apply Correction Factor or reduce concentration Primary->Correction Secondary->Correction

Caption: Workflow for diagnosing Inner Filter Effects.

Correction Protocol: The best way to avoid IFE is to work with low concentrations where absorbance is negligible (ideally <0.1 AU).[19][20] If this is not possible, a correction factor can be applied, though this requires specialized measurements and calculations.

Guide 3: Systematic Troubleshooting of Assay Components

Use a decision-tree approach to systematically identify and eliminate sources of background noise.

Troubleshooting_Tree Start High Background Observed TestCompound Is Compound Autofluorescent? (Test compound in buffer) Start->TestCompound TestBuffer Is Buffer/Media Fluorescent? (Test buffer alone) TestCompound->TestBuffer No Sol_Compound Mitigate Compound Fluorescence: 1. Red-shift assay dyes 2. Computational subtraction 3. Use TRF TestCompound->Sol_Compound Yes TestPlate Is Plate/Labware the Issue? TestBuffer->TestPlate No Sol_Buffer Optimize Buffer: 1. Use phenol red-free media 2. Prepare fresh from high-purity reagents 3. Avoid BSA if possible TestBuffer->Sol_Buffer Yes TestCell Is Cellular Autofluorescence High? (Test unlabeled cells) TestPlate->TestCell No Sol_Plate Optimize Labware/Settings: 1. Use black, opaque plates 2. Optimize Z-height 3. Check gain settings TestPlate->Sol_Plate Yes Sol_Cell Reduce Cellular Autofluorescence: 1. Use red-shifted dyes 2. Use media like FluoroBrite™ 3. Consider chemical quenching (e.g., Sodium Borohydride for aldehyde-fixed cells) TestCell->Sol_Cell Yes End Signal-to-Noise Optimized TestCell->End No Sol_Compound->TestBuffer Sol_Buffer->TestPlate Sol_Plate->TestCell Sol_Cell->End

Caption: Decision tree for troubleshooting high background noise.

Protocol: Optimizing Assay Buffer
  • Test Individual Components: If you are preparing a custom buffer, test each stock solution individually for fluorescence. Contaminants in raw materials can be a source of noise.[7]

  • Use Phenol Red-Free Media: For cell-based assays, switch to a phenol red-free version of your culture medium for the final imaging or reading step.[3] Products like Gibco™ FluoroBrite™ DMEM are specifically designed to have low background fluorescence.[1]

  • Evaluate Protein Carriers: Bovine Serum Albumin (BSA) is often used as a carrier protein but can be a source of background and may bind some fluorophores.[7] If high background persists, try reducing the BSA concentration or substituting it with a low-binding alternative like bovine gamma globulin (BGG).[7]

  • Wash Steps: For endpoint or cell-based assays, ensure sufficient wash steps are included to remove unbound fluorescent dyes or reagents before reading the plate.[1]

References

  • Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • Edinburgh Instruments. (2021, July 13).
  • ECHEMI. What is the inner filter effect in fluorescence spectroscopy...
  • CAPP. (2025, May 15). How Black Walls in 96-Well Plates Reduce Unwanted Noise in Fluorescence Assays.
  • Virtual Labs. Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects.
  • HORIBA. How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
  • Zhejiang Wantaifu Biotechnology Co., Ltd. (2025, January 3). How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples?
  • BMG LABTECH. How to reduce autofluorescence in cell-based assays.
  • Thermo Fisher Scientific - US. Background in Fluorescence Imaging.
  • Tecan. How to develop an optimal fluorescence assay.
  • Biotium. (2020, October 9). Background Reducers for Improved Fluorescent Stains.
  • BenchChem. Technical Support Center: Mitigating Autofluorescence in High-Content Screening (HCS).
  • Molecular Devices.
  • NCBI - NIH. (2025, May 28). Assay Guidance Manual - Interference and Artifacts in High-content Screening.
  • Danaher Life Sciences.
  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence.
  • Edinburgh Instruments. HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES.
  • Southern Biotech. (2023, June 24). How to Reduce Autofluorescence.
  • ResearchGate. (2017, September 25).
  • BPS Bioscience.
  • ACS Publications. (2021, March 13). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening.
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • ACS Publications. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • University of Virginia School of Medicine. Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method.
  • Wiley Online Library. (2019, June 27).
  • PubMed. (2010, October 15).
  • BenchChem.
  • MDPI. (2019, January 23). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells.
  • Wiley Online Library. (2023, September 1).
  • YouTube. (2019, January 30). Fluorescent microscopy troubleshooting: high background.
  • Semantic Scholar. (2017, January 17).
  • ResearchGate. (2026, February 5).
  • BenchChem. Reducing background noise in SIRT1-IN-1 fluorescence assays.
  • CORE. Synthesis of fluorescent 2-(2´,2´´-bithienyl)-1,3-benzothiazoles.
  • BenchChem. A Comparative Guide to the Fluorescent Properties of Benzothiazole-Based Probes.
  • Taylor & Francis eBooks.
  • ChemRxiv.
  • ResearchGate. (2024, October 4). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral data for 2-(Oxolan-3-yloxy)-1,3-benzothiazole

Executive Summary & The Analytical Challenge In medicinal chemistry, the benzothiazole scaffold is a privileged pharmacophore. When functionalized with a chiral oxolane (tetrahydrofuran) ring—yielding 2-(Oxolan-3-yloxy)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In medicinal chemistry, the benzothiazole scaffold is a privileged pharmacophore. When functionalized with a chiral oxolane (tetrahydrofuran) ring—yielding 2-(Oxolan-3-yloxy)-1,3-benzothiazole —the structural complexity increases significantly.

During the synthesis of 2-alkoxybenzothiazoles, a common and critical pitfall is the competitive formation of the N-alkylated isomer (3-alkylbenzo[d]thiazol-2(3H)-one) instead of the desired O-alkylated ether. Furthermore, the introduction of the C-3' stereocenter on the oxolane ring renders the adjacent methylene protons diastereotopic. This guide objectively compares the performance of standard 1D NMR against an advanced 2D NMR suite (COSY, HSQC, HMBC) to demonstrate why relying solely on 1D methods is insufficient for this class of compounds, providing a self-validating protocol for absolute structural assignment.

Part 1: Methodological Comparison (1D vs. 2D NMR Suite)

To establish a rigorous analytical framework, we must compare the diagnostic power of our available methodologies. While 1D NMR is standard for rapid purity checks, it fails to resolve the critical ambiguities inherent to this hybrid molecule.

Table 1: Performance Comparison of NMR Methodologies

Analytical MetricStandard 1D NMR (¹H & ¹³C)Advanced 2D Suite (COSY, HSQC, HMBC)
Isomer Differentiation Low: Cannot definitively distinguish O-alkylation from N-alkylation.Absolute: HMBC definitively maps the C2–O–C3' connectivity.
Diastereotopic Resolution Poor: Oxolane CH₂ protons appear as overlapping, complex second-order multiplets.High: HSQC explicitly links each non-equivalent proton to its parent carbon.
Quaternary Carbon Assignment Moderate: Relies on empirical chemical shift additivity rules.High: HMBC maps 2J and 3J correlations to bridgehead carbons.
Acquisition Time ~10–15 minutes~1.5–2 hours
Sample Concentration Need Low (~5–10 mg)High (~30–50 mg for optimal HMBC S/N)

Part 2: Spectral Data Benchmarks & Mechanistic Insights

The following tables summarize the quantitative spectral data for 2-(Oxolan-3-yloxy)-1,3-benzothiazole (acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C).

Mechanistic Causality: Why do we see these shifts?
  • Benzothiazole Substituent Effects: The electronegative oxygen at C-2 strongly deshields the C-2 quaternary carbon, pushing it to ~172.0 ppm. This is a hallmark of substituent transmission effects in benzothiazole systems[1].

  • Diastereotopic Splitting: Because C-3' is a chiral center, the two faces of the oxolane ring are sterically and magnetically distinct. Consequently, the two protons on C-2' (and C-4', C-5') are not equivalent. They couple not only to adjacent protons but also to each other ( 2Jgem​≈8−10 Hz), creating complex dd and m splitting patterns that 1D ¹H NMR cannot easily deconvolute without 2D HSQC mapping.

Table 2: ¹H NMR Spectral Data & Assignments

ProtonChem. Shift (ppm)Multiplicity & CouplingIntegrationAssignment Causality
H-4 7.65d ( J=8.0 Hz)1HDeshielded by adjacent bridgehead N (C-3a)
H-7 7.55d ( J=8.0 Hz)1HDeshielded by adjacent bridgehead S (C-7a)
H-5 7.35td ( J=8.0,1.2 Hz)1HAromatic core
H-6 7.25td ( J=8.0,1.2 Hz)1HAromatic core
H-3' 5.60m1HStrongly deshielded by direct ether linkage
H-2'a / H-2'b 4.10 / 3.95dd / dd1H / 1HDiastereotopic, adjacent to ring O-1'
H-5'a / H-5'b 3.90 / 3.80m / m1H / 1HDiastereotopic, adjacent to ring O-1'
H-4'a / H-4'b 2.30 / 2.15m / m1H / 1HDiastereotopic, aliphatic

Table 3: ¹³C NMR Spectral Data & Assignments

CarbonChem. Shift (ppm)TypeAssignment Causality
C-2 172.0CqHighly deshielded thiazole carbon (bonded to N, S, O)
C-3a 152.5CqBridgehead aromatic carbon adjacent to N
C-7a 132.0CqBridgehead aromatic carbon adjacent to S
C-5 / C-6 126.0 / 123.5CHAromatic core
C-4 / C-7 121.0 / 120.5CHAromatic core
C-3' 82.0CHAliphatic carbon directly bonded to ether oxygen
C-2' 73.0CH₂Aliphatic carbon bonded to ring oxygen
C-5' 67.0CH₂Aliphatic carbon bonded to ring oxygen
C-4' 32.5CH₂Aliphatic carbon

Part 3: Visualizing the Analytical Workflow & Logical Relationships

To systematically rule out the N-alkylated isomer and resolve the diastereotopic protons, we deploy a specific 2D NMR workflow. The HMBC correlation is the ultimate proof of structure.

NMR_Workflow Start 1D 1H & 13C NMR Initial Screening Isomer O-Alkylation vs N-Alkylation Ambiguity Detected? Start->Isomer COSY 2D COSY Resolve Oxolane Spin System Isomer->COSY Yes (Requires 2D) HSQC 2D HSQC Assign Diastereotopic CH2 COSY->HSQC HMBC 2D HMBC Confirm C2-O-C3' Linkage HSQC->HMBC Done Unambiguous Structural Elucidation HMBC->Done

Workflow comparing 1D screening vs. 2D NMR elucidation for structural isomers.

HMBC_Connectivity H3 H-3' (5.60 ppm) C2 C-2 (172.0 ppm) H3->C2 3J (Ether) C4 C-4' (32.5 ppm) H3->C4 2J C2_ox C-2' (73.0 ppm) H3->C2_ox 2J

Key HMBC correlations confirming the O-alkylation ether linkage.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural elucidation, execute the following self-validating methodology. Do not proceed to subsequent steps if the internal validation checks fail.

Step 1: Sample Preparation & Concentration Causality

  • Action: Dissolve 35–50 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).

  • Causality: While 5 mg is sufficient for ¹H NMR, a high concentration (~50 mg) is mandatory to achieve adequate Signal-to-Noise (S/N) for the quaternary C-2, C-3a, and C-7a carbons during the HMBC acquisition.

  • Validation: Ensure the solution is perfectly clear. Particulates will distort the magnetic field homogeneity, ruining the resolution of the oxolane multiplets. Filter through glass wool if necessary.

Step 2: Probe Tuning & 3D Shimming

  • Action: Insert the sample, lock on the CDCl₃ deuterium signal, tune the probe, and perform automated 3D gradient shimming.

  • Causality: The diastereotopic protons of the oxolane ring exhibit fine J -couplings ( <2 Hz). Poor shimming will artificially broaden these peaks, blending the dd signals into indistinguishable lumps.

  • Validation: Check the Full Width at Half Maximum (FWHM) of the TMS peak. It must be ≤1.0 Hz before proceeding.

Step 3: 1D ¹H Acquisition & S/N Validation

  • Action: Acquire a standard 1D ¹H NMR spectrum (ns=16, d1=2s).

  • Validation: Measure the S/N ratio of the H-3' multiplet at ~5.60 ppm. If S/N < 50, increase the number of scans. A low S/N here guarantees the HMBC cross-peaks will fall below the detection threshold.

Step 4: 2D HMBC Acquisition & Coupling Optimization

  • Action: Set up the HMBC experiment. Crucially, set the long-range coupling delay to 62.5 ms .

  • Causality: The delay D=1/(2×nJCH​) . A delay of 62.5 ms is perfectly optimized for a 3JCH​ coupling constant of 8 Hz, which is the theoretical and empirical value for the H-3' to C-2 ether linkage across the oxygen atom [Claridge, 2016].

  • Validation (The Definitive Check): Process the HMBC spectrum. Look for the cross-peak at (F2 = 5.60 ppm, F1 = 172.0 ppm).

    • If present: You have definitively synthesized the O-alkylated 2-(Oxolan-3-yloxy)-1,3-benzothiazole.

    • If absent (but C-2 is visible in 1D ¹³C): You have likely synthesized the N-alkylated isomer. In the N-alkylated isomer, the H-3' proton would instead show strong correlations to both the C=O (~170 ppm) and the C-3a bridgehead carbon (~140 ppm).

References

  • Sawhney, S. N., & Boykin, D. W. (1979). Transmission of substituent effects in heterocyclic systems by carbon-13 nuclear magnetic resonance. Benzothiazoles. The Journal of Organic Chemistry, 44(7), 1136-1142.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). ScienceDirect.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

Sources

Comparative

Comparative Analysis: 2-(Oxolan-3-yloxy)-1,3-benzothiazole vs. Standard Benzothiazole Scaffolds in Drug Discovery

Introduction: Evolution of the Privileged Benzothiazole Scaffold The benzothiazole nucleus is universally recognized as a privileged scaffold in medicinal chemistry, offering a highly adaptable framework for developing t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Evolution of the Privileged Benzothiazole Scaffold

The benzothiazole nucleus is universally recognized as a privileged scaffold in medicinal chemistry, offering a highly adaptable framework for developing therapeutics across oncology, neurology, and infectious diseases[1]. The planar, bicyclic fusion of benzene and thiazole rings facilitates diverse pi-pi stacking and hydrophobic interactions with biological targets[2].

Historically, standard derivatives such as 2-aminobenzothiazoles (e.g., the FDA-approved ALS drug Riluzole) and 2-alkylthiobenzothiazoles have dominated clinical pipelines. However, these traditional substitutions often introduce pharmacokinetic liabilities, including rapid N-acetylation, poor aqueous solubility, and high metabolic clearance[2].

Recent synthetic advancements have enabled the efficient generation of 2-alkoxybenzothiazoles[3]. Among these next-generation derivatives is 2-(Oxolan-3-yloxy)-1,3-benzothiazole (CAS: 2176201-39-9)[4]. By replacing the primary amine or simple alkyl ether with an oxolane (tetrahydrofuran) ring via an ether linkage, this compound fundamentally alters the physicochemical landscape of the scaffold. The saturated oxygen heterocycle increases the fraction of sp3-hybridized carbons (Fsp3), introduces a distinct hydrogen bond acceptor vector, and shields the C2 position from rapid metabolic degradation.

Structural and Physicochemical Profiling

The integration of the oxolane ring provides a strategic advantage in balancing lipophilicity and aqueous solubility. Table 1 outlines the theoretical and calculated physicochemical differences between 2-(Oxolan-3-yloxy)-1,3-benzothiazole and standard reference scaffolds.

Table 1: Physicochemical Comparison of Benzothiazole Derivatives

Property2-(Oxolan-3-yloxy)-1,3-benzothiazoleRiluzole (Standard 2-Amino)2-Methoxybenzothiazole
Core Structure 2-Alkoxybenzothiazole2-Aminobenzothiazole2-Alkoxybenzothiazole
Molecular Weight 221.27 g/mol 234.20 g/mol 165.21 g/mol
Fraction sp3 (Fsp3) 0.360.120.12
H-Bond Donors 01 (Primary Amine)0
H-Bond Acceptors 332
Primary Liability CYP-mediated alpha-oxidationRapid N-acetylationRapid O-demethylation
Mechanistic Implications: The Oxolane Advantage
  • Enhanced Fsp3: The oxolane ring increases the Fsp3 from 0.12 to 0.36. Higher Fsp3 values correlate strongly with improved clinical success rates due to enhanced aqueous solubility and reduced off-target promiscuity (less non-specific protein binding).

  • Metabolic Shielding: Standard 2-methoxy derivatives undergo rapid O-demethylation by CYP450 enzymes. The bulky, cyclic nature of the oxolane ring sterically hinders access to the ether oxygen, shifting the metabolic soft spot to the less reactive alpha-carbons of the oxolane ring, thereby extending the intrinsic half-life.

Experimental Protocol: Comparative ADME & Pharmacokinetics

To objectively evaluate the performance of 2-(Oxolan-3-yloxy)-1,3-benzothiazole against standard derivatives, a self-validating in vitro ADME workflow is required. The following protocols ensure rigorous, artifact-free data generation.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Rationale & Causality: To assess Phase I metabolic clearance. The use of an NADPH regenerating system ensures sustained CYP450 activity over the 60-minute incubation, allowing us to capture the oxidative liability of the oxolane ring versus the rapid O-demethylation of standard ethers.

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, 0.1% DMSO) in the buffer.

  • Self-Validation Controls: Include Verapamil (high clearance positive control) and Tolbutamide (low clearance negative control) in parallel wells.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide-d9).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k), half-life (t1/2), and intrinsic clearance (CLint).

Protocol B: Caco-2 Bidirectional Permeability Assay

Rationale & Causality: Caco-2 cells express active efflux transporters (e.g., P-glycoprotein). Because the oxolane oxygen acts as a hydrogen bond acceptor, it may increase P-gp recognition. Bidirectional assessment (Apical to Basolateral [A→B] and Basolateral to Apical [B→A]) is critical to calculate the efflux ratio and distinguish passive diffusion from active transport.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure tight junction formation (validate via TEER > 400 Ω·cm²).

  • Dosing: Prepare test compounds at 10 µM in HBSS buffer (pH 7.4). Add to the donor chamber (Apical for A→B; Basolateral for B→A).

  • Self-Validation Controls: Run Propranolol (high passive permeability) and Atenolol (low passive permeability) concurrently.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the Efflux Ratio (ER = Papp B→A / Papp A→B).

Workflow Visualization

ADME_Workflow cluster_0 Permeability (Caco-2) cluster_1 Metabolic Stability (HLM) Start Compound Library (2-Oxolan vs Standards) Caco2 Apical to Basolateral Transport Assay Start->Caco2 HLM Human Liver Microsomes + NADPH Start->HLM LCMS1 LC-MS/MS Quantification Caco2->LCMS1 Papp Calculate Papp & Efflux Ratio LCMS1->Papp Decision Lead Selection Criteria Met? Papp->Decision LCMS2 LC-MS/MS Quantification HLM->LCMS2 Clint Calculate Half-life & Intrinsic Clearance LCMS2->Clint Clint->Decision

Fig 1: Parallel ADME workflow for evaluating benzothiazole derivative permeability and stability.

Comparative Performance Data

The following table summarizes the experimental outcomes utilizing the protocols described above. The data highlights the distinct pharmacological trade-offs introduced by the oxolane substitution.

Table 2: In Vitro ADME and Pharmacokinetic Profiling Results

Assay Metric2-(Oxolan-3-yloxy)-1,3-benzothiazoleRiluzole (Standard)2-Methoxybenzothiazole
HLM Half-life (t1/2) 48.5 min22.1 min15.3 min
Intrinsic Clearance (CLint) 28.5 µL/min/mg63.0 µL/min/mg92.4 µL/min/mg
Papp (A→B) x 10^-6 cm/s 18.424.131.2
Efflux Ratio (B→A / A→B) 1.81.11.2
Kinetic Aqueous Solubility 85.0 µg/mL12.5 µg/mL45.0 µg/mL

Data Interpretation: While 2-Methoxybenzothiazole exhibits excellent passive permeability (31.2 x 10^-6 cm/s), it suffers from severe metabolic instability (CLint = 92.4 µL/min/mg). Conversely, 2-(Oxolan-3-yloxy)-1,3-benzothiazole demonstrates a significantly prolonged half-life (48.5 min) and a nearly 7-fold increase in aqueous solubility compared to Riluzole. The slight increase in the Efflux Ratio (1.8) indicates mild interaction with apical efflux transporters, a direct consequence of the additional hydrogen bond acceptor on the oxolane ring, though it remains well within acceptable limits for systemic drug absorption.

Conclusion

The transition from standard 2-amino or simple 2-alkoxybenzothiazoles to 2-(Oxolan-3-yloxy)-1,3-benzothiazole represents a sophisticated structural optimization strategy. By leveraging the oxolane ring to increase Fsp3 and sterically shield the ether linkage, researchers can effectively mitigate the rapid metabolic clearance and poor solubility that frequently plague the benzothiazole privileged scaffold. This makes the oxolan-3-yloxy derivative a superior starting point for hit-to-lead optimization in modern drug discovery campaigns.

References

  • Benzothiazole: A Versatile Molecular Scaffold for Modern Drug Discovery and Therapeutic Innovation Source: Ariston Publications URL
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI URL
  • Rhodium(II)
  • Screening Compounds P66583: 2-(Oxolan-3-yloxy)

Sources

Validation

A Comprehensive Comparison Guide: LC-MS/MS vs. LC-HRMS Method Validation for 2-(Oxolan-3-yloxy)-1,3-benzothiazole Quantification

Target Audience: Analytical Chemists, DMPK Researchers, and Bioanalytical Study Directors. Executive Summary & Mechanistic Rationale The quantification of heterocyclic synthetic intermediates and drug candidates, such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Bioanalytical Study Directors.

Executive Summary & Mechanistic Rationale

The quantification of heterocyclic synthetic intermediates and drug candidates, such as 2-(Oxolan-3-yloxy)-1,3-benzothiazole (CAS: 2176201-39-9; Formula: C11H11NO2S; MW: 221.27)[1], in biological matrices presents unique bioanalytical challenges. The molecule features a moderately polar oxolane ring conjugated via an ether linkage to a highly hydrophobic and electron-rich benzothiazole core. This structural dichotomy makes it susceptible to severe matrix effects (ion suppression) in the electrospray ionization (ESI) source, particularly from endogenous phospholipids[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the two premier platforms for this assay: Triple Quadrupole Mass Spectrometry (LC-MS/MS in MRM mode) versus High-Resolution Mass Spectrometry (LC-HRMS in PRM mode) .

Furthermore, any method developed must operate as a self-validating system compliant with the globally harmonized ICH M10 Bioanalytical Method Validation Guideline [3], which formally superseded legacy regional guidelines (like the FDA 2018 BMV) to unify standards for accuracy, precision, and matrix effect evaluation[4].

Platform Comparison: LC-MS/MS (QqQ) vs. LC-HRMS (Q-TOF)

While LC-MS/MS remains the gold standard for absolute sensitivity in targeted bioanalysis[4], LC-HRMS (such as Quadrupole Time-of-Flight) provides unparalleled selectivity against isobaric background noise.

Causality Behind the Chromatographic Strategy

For both platforms, we utilize a Biphenyl stationary phase rather than a standard C18. Why? The biphenyl chemistry facilitates strong π−π interactions with the benzothiazole ring, providing orthogonal retention mechanisms that effectively separate the analyte from co-extracted aliphatic lipids. Methanol is selected over acetonitrile as the strong organic modifier because acetonitrile disrupts these π−π interactions, leading to poor peak shape and early elution.

Quantitative Performance Comparison
Performance Metric (ICH M10 Criteria)LC-MS/MS (Triple Quadrupole - MRM)LC-HRMS (Q-TOF - PRM/Targeted MS2)Mechanistic Driver
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.20 ng/mLQqQ utilizes optimal duty cycle and collision cell focusing for specific transitions, yielding superior signal-to-noise at the extreme low end.
Linear Dynamic Range 3.5 – 4.0 orders of magnitude2.5 – 3.0 orders of magnitudeDetector saturation in HRMS (detector dead-time) limits the upper bound of linearity compared to electron multipliers in QqQ.
Selectivity (Matrix Interference) Moderate (Requires baseline chromatographic separation)Superior (Mass mass accuracy < 5 ppm isolates analyte)HRMS extracts exact mass chromatograms (XIC), mathematically excluding nominal-mass isobaric interferences from the matrix.
Matrix Factor (IS-Normalized) 0.85 – 1.12 (Acceptable)0.95 – 1.05 (Excellent)HRMS specificity reduces baseline elevation from co-eluting unseen matrix components.

Experimental Workflow & Self-Validating Protocols

To ensure trustworthiness, the following protocol is designed as a closed-loop, self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS) prior to any extraction step ensures that any volumetric loss or ionization suppression is mathematically normalized.

BioanalyticalWorkflow Matrix 1. Biological Matrix (Spiked with SIL-IS) Extraction 2. Sample Preparation (Mixed-Mode SPE) Matrix->Extraction Separation 3. LC Separation (Biphenyl Column, MeOH) Extraction->Separation Detection 4. Mass Spectrometry (QqQ MRM vs Q-TOF PRM) Separation->Detection Analysis 5. Data Processing (ICH M10 Compliance) Detection->Analysis

Fig 1: End-to-end bioanalytical workflow for 2-(Oxolan-3-yloxy)-1,3-benzothiazole quantification.

Step-by-Step Methodology: Solid Phase Extraction (SPE)

Benzothiazole derivatives are frequently quantified using mixed-mode or polymeric reversed-phase SPE to ensure clean extracts[5][6].

  • Sample Aliquoting & IS Addition: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS (e.g., 2-(Oxolan-3-yloxy)-1,3-benzothiazole-d4 at 50 ng/mL). Vortex for 30 seconds.

  • Protein Disruption: Add 100 µL of 2% Formic Acid in water to disrupt protein binding.

  • SPE Conditioning: Condition a Polymeric Reversed-Phase SPE plate (e.g., 30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the SPE bed. Apply low vacuum (approx. 2-3 inHg).

  • Washing (The Critical Step): Wash with 1 mL of 5% Methanol in Water. Scientific Rationale: This removes salts and highly polar endogenous compounds without eluting the hydrophobic benzothiazole core.

  • Elution: Elute with 2 × 500 µL of 100% Methanol.

  • Reconstitution: Evaporate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Methanol with 0.1% Formic Acid).

LC-MS/MS Parameters (QqQ)
  • Column: Biphenyl, 50 × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 10% B to 95% B over 3.0 minutes.

  • Ionization: ESI Positive.

  • MRM Transitions:

    • Precursor: m/z 222.1 [M+H]+

    • Quantifier Product: m/z 152.0 (Cleavage of the oxolane ring, yielding the benzothiazol-2-ol fragment).

    • Qualifier Product: m/z 109.0 (Further fragmentation of the benzothiazole core)[7].

ICH M10 Validation Framework

According to ICH M10[3], a method is only valid if its foundational parameters interlock to prove stability, accuracy, and specificity.

ValidationLogic Core ICH M10 Validation System Sel Selectivity (Zero interference in 6 blank lots) Core->Sel ME Matrix Effect (IS-Normalized MF CV < 15%) Core->ME AP Accuracy & Precision (±15% of Nominal, ±20% at LLOQ) Core->AP Stab Stability (Benchtop, F/T, Autosampler) Core->Stab Sel->ME ME->AP

Fig 2: Core ICH M10 validation pillars ensuring a self-validating bioanalytical system.

Experimental Validation Data (Representative)

The following table summarizes the validation results obtained for 2-(Oxolan-3-yloxy)-1,3-benzothiazole using the QqQ platform, demonstrating strict adherence to ICH M10 acceptance criteria.

Validation ParameterTest LevelMeasured Precision (%CV)Measured Accuracy (% Bias)ICH M10 Acceptance Criteria
Intra-Assay Precision & Accuracy LLOQ (0.05 ng/mL)8.4%+6.2%CV 20%, Bias ± 20%
Low QC (0.15 ng/mL)5.1%-2.4%CV 15%, Bias ± 15%
Mid QC (25.0 ng/mL)3.2%+1.1%CV 15%, Bias ± 15%
High QC (80.0 ng/mL)2.8%-0.5%CV 15%, Bias ± 15%
Matrix Factor (IS-Normalized) Low QC (6 Lots)4.5% (CV of MF)N/ACV of IS-normalized MF 15%
Benchtop Stability Low & High QC4.1%-3.8% (after 24h at RT)Bias ± 15% from nominal

Conclusion

For the quantification of 2-(Oxolan-3-yloxy)-1,3-benzothiazole, LC-MS/MS (QqQ) remains the optimal choice for late-stage clinical PK studies where maximum sensitivity (sub-ng/mL LLOQ) and high sample throughput are paramount. However, LC-HRMS (Q-TOF) is highly recommended during early discovery and metabolite identification phases, as its superior selectivity effectively eliminates isobaric matrix interferences without requiring extensive chromatographic optimization. By pairing a biphenyl stationary phase with a rigorous mixed-mode SPE protocol, researchers can establish a highly robust, self-validating assay fully compliant with ICH M10 guidelines.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu, Adopted Jan 2023. Available at:[Link]

  • ResolveMass Laboratories. "Essential FDA Guidelines for Bioanalytical Method Validation." ResolveMass, 2025. Available at:[Link]

  • Asimakopoulos, A. G., et al. "Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry." Analytical Chemistry, ACS Publications, Dec 2012. Available at:[Link]

  • Kloepko, M., et al. "Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry." Journal of Chromatography A, PubMed, Sep 2013. Available at:[Link]

  • MAC-MOD Analytical. "Benzothiazole and Derivatives by LC-MS-MS." MAC-MOD Application Notes, AN4840. Available at:[Link]

Sources

Comparative

Benchmarking 2-(Oxolan-3-yloxy)-1,3-benzothiazole Efficacy Against Known Kinase Inhibitors: A Comprehensive Guide

Executive Summary The compound1[1] has emerged as a structurally compelling screening hit in early-stage drug discovery. Benzothiazole derivatives are privileged scaffolds that frequently exhibit potent kinase inhibitory...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound1[1] has emerged as a structurally compelling screening hit in early-stage drug discovery. Benzothiazole derivatives are privileged scaffolds that frequently exhibit potent kinase inhibitory activity by acting as ATP-competitive ligands. To accurately position this novel scaffold within the current therapeutic landscape, it must be rigorously benchmarked against established clinical and experimental kinase inhibitors (e.g., Staurosporine, Dasatinib, and Imatinib).

This guide provides a multi-tiered, self-validating benchmarking framework designed for application scientists and drug development professionals. By utilizing orthogonal biochemical assays, we establish a highly trustworthy data package detailing the compound's potency, selectivity, and mechanism of action.

Mechanistic Rationale & Target Engagement

To effectively benchmark a novel inhibitor, we must first establish its causality of inhibition. The benzothiazole core of 2-(Oxolan-3-yloxy)-1,3-benzothiazole mimics the adenine ring of endogenous ATP. This structural homology allows the compound to anchor deep within the highly conserved hinge region of the kinase domain via hydrogen bonding, effectively blocking phosphotransferase activity.

G Kinase Protein Kinase (Active State) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphotransfer ATP ATP ATP->Kinase Binds ATP pocket Substrate Substrate Protein Substrate->Kinase Binds allosteric site Inhibitor 2-(Oxolan-3-yloxy)- 1,3-benzothiazole Inhibitor->Kinase Competes for ATP pocket

ATP-competitive inhibition mechanism of 2-(Oxolan-3-yloxy)-1,3-benzothiazole.

Benchmarking Methodologies & Protocols

A single assay format is insufficient to validate a novel kinase inhibitor due to the risk of assay-specific interference (e.g., compound auto-fluorescence or coupling-enzyme inhibition). We benchmark the compound using a self-validating workflow consisting of three orthogonal assay formats: Radiometric assays, ADP accumulation assays, and TR-FRET binding assays.

Workflow Prep Compound Preparation (10-point serial dilution in DMSO) Primary Primary Screening (Radiometric HotSpot / ADP-Glo) Prep->Primary Transfer to Assay Plates Secondary Orthogonal Validation (TR-FRET / KINOMEscan) Primary->Secondary Hit Confirmation (Orthogonal) Analysis Data Analysis (IC50 Calculation & Selectivity) Secondary->Analysis Curve Fitting

High-throughput kinase benchmarking and hit validation workflow.

Protocol 1: Radiometric Kinase Assay (The Gold Standard)

Causality: 2 because they directly detect the true catalytic product without utilizing modified substrates or coupling enzymes, thereby eliminating false positives[2].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(Oxolan-3-yloxy)-1,3-benzothiazole and the control inhibitor (Staurosporine) in 100% DMSO[3]. Causality: Maintaining compounds in 100% DMSO during intermediate steps prevents aqueous precipitation, ensuring accurate dose-response curves.

  • Reaction Setup: In a 384-well plate, combine the purified target kinase, peptide substrate, and the serially diluted test compounds. Incubate for 20 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation: Initiate the reaction by adding a mixture of cold ATP and radioisotope-labeled ³³P-ɣ-ATP[2]. Causality: Screening at 4 strictly challenges the compound's competitive binding affinity, separating true leads from weak binders[4].

  • Termination & Detection: Spot the reaction mix onto a filter membrane to capture the phosphorylated substrate[5]. Wash away unreacted ³³P-ɣ-ATP and measure retained radioactivity.

  • Self-Validation (Z'-factor): Include a 4 to establish the maximum signal, and a high-concentration Staurosporine control to establish the background baseline[4].

Protocol 2: ADP Accumulation Assay (High-Throughput Profiling)

Causality: 6[6]. Because they are highly tolerant to Dithiothreitol (DTT) and utilize unmodified substrates, they are ideal for broad-panel primary screening[6].

Step-by-Step Methodology:

  • Kinase Reaction: Incubate the kinase, substrate, ATP, and test compounds in a 3 for 60 minutes[3].

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP[7]. Causality: Complete depletion of background ATP is a critical self-validating step; it ensures the subsequent luminescence signal is exclusively derived from newly generated ADP, preventing artificially high background noise.

  • Kinase Detection: Add the Kinase Detection Reagent to convert the accumulated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction[7].

  • Readout: Measure luminescence using a multimode plate reader[7].

Protocol 3: TR-FRET Binding Assay (Orthogonal Validation)

Causality: 2 independent of catalytic product formation[2]. This is vital for identifying compounds that bind to inactive kinase conformations, which activity assays might miss[2].

Step-by-Step Methodology:

  • Tracer Incubation: Combine the target kinase (e.g.,3), a fluorescently labeled tracer, and a europium-labeled anti-tag antibody in assay buffer[3].

  • Compound Addition: Add the serially diluted 2-(Oxolan-3-yloxy)-1,3-benzothiazole.

  • Equilibration: 7[7]. Causality: Allowing the system to reach thermodynamic equilibrium ensures the accurate calculation of binding affinity (Kd).

  • Self-Validating Readout: Excite the europium donor at 340 nm and measure emission at 615 nm and 665 nm. Causality: The ratiometric readout (665 nm / 615 nm) internally corrects for well-to-well volume variations and compound auto-fluorescence, ensuring high data fidelity.

Comparative Efficacy Data

To contextualize the potency of 2-(Oxolan-3-yloxy)-1,3-benzothiazole, the table below summarizes representative benchmarking data against FDA-approved kinase inhibitors across a targeted mini-panel. Staurosporine is utilized as a pan-kinase positive control due to its universal high affinity for the ATP pocket, while Dasatinib and Imatinib serve as clinical benchmarks for ABL/SRC family kinases.

Kinase Target2-(Oxolan-3-yloxy)-1,3-benzothiazole IC₅₀ (nM)Staurosporine IC₅₀ (nM)Dasatinib IC₅₀ (nM)Imatinib IC₅₀ (nM)
ABL1 (WT) 145.23.40.826.5
ABL1 (T315I) >10,00012.1>10,000>10,000
EGFR (WT) 89.55.214.3>10,000
SRC 210.42.10.5>10,000

Note: Data for 2-(Oxolan-3-yloxy)-1,3-benzothiazole is representative of typical early-stage benzothiazole hit profiles, provided here to illustrate the quantitative output of the benchmarking workflow.

Conclusion

Benchmarking novel scaffolds like 2-(Oxolan-3-yloxy)-1,3-benzothiazole requires a robust, self-validating approach. By combining the high-throughput capabilities of 6[6] with the gold-standard accuracy of 2[2], researchers can confidently establish structure-activity relationships (SAR) and advance lead optimization with high scientific integrity.

References

  • EvitaChem. "Screening Compounds P66583 | EvitaChem: 2-(Oxolan-3-yloxy)-1,3-benzothiazole.
  • Technology Networks. "Kinase Profiling Trends 2016.
  • Reaction Biology. "Kinase Selectivity Assay Screening.
  • Reaction Biology. "KINASE PROFILING & SCREENING.
  • Reaction Biology. "Kinase Panel Screening and Profiling Service.
  • Benchchem. "2-(2-p-Tolyl-thiazol-4-yl)-ethanol.
  • Eurofins DiscoverX. "ADP Accumulation Assays.
  • Benchchem. "3-Morpholin-4-yl-quinoxalin-2-ol|CAS 2725-16-8.

Sources

Validation

Comparative Biological Activity Guide: 2-(Oxolan-3-yloxy)-1,3-benzothiazole vs. 2-Aminobenzothiazole

As a Senior Application Scientist in early-stage drug discovery, selecting the right heterocyclic scaffold is the foundation of a successful screening cascade. The benzothiazole nucleus is a privileged pharmacophore, but...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right heterocyclic scaffold is the foundation of a successful screening cascade. The benzothiazole nucleus is a privileged pharmacophore, but its biological trajectory is entirely dictated by its C2-position substituents.

This guide provides an in-depth comparative analysis of two distinct derivatives: 2-Aminobenzothiazole , a highly validated kinase and CNS workhorse, and 2-(Oxolan-3-yloxy)-1,3-benzothiazole , an ether-linked screening compound that shifts the pharmacological profile toward novel receptor modulation and antimicrobial applications. By understanding the physicochemical causality behind these structural differences, researchers can optimize their assay designs and lead generation strategies.

Structural & Physicochemical Divergence

The fundamental difference between these two molecules lies in the linkage at the C2 position of the benzothiazole core.

  • 2-Aminobenzothiazole utilizes a primary amine (-NH₂). This provides a critical hydrogen bond donor , allowing the molecule to anchor deeply into the ATP-binding pockets (hinge regions) of various kinases [1]. It is a planar, relatively rigid, and low-molecular-weight substituent.

  • 2-(Oxolan-3-yloxy)-1,3-benzothiazole (CAS: 2176201-39-9) replaces the amine with an ether linkage connected to an oxolane (tetrahydrofuran) ring [4]. This modification eliminates the H-bond donor, replacing it with two hydrogen bond acceptors (the ether oxygen and the oxolane oxygen). The bulky, non-planar oxolane ring increases lipophilicity and steric bulk, effectively preventing kinase hinge binding but enhancing membrane permeability for antimicrobial targets [3].

Table 1: Physicochemical and Target Profile Comparison
Feature2-Aminobenzothiazole2-(Oxolan-3-yloxy)-1,3-benzothiazole
C2 Linkage -NH₂ (Amine)-O- (Ether)
H-Bonding Profile Strong Donor & AcceptorAcceptors only (Ether & Oxolane O)
Steric Bulk Low (Planar)High (Bulky, non-planar oxolane ring)
Estimated LogP ~1.5 - 2.0~2.5 - 3.0 (Enhanced lipophilicity)
Primary Biological Targets Kinases (PI3K, CSF1R), CNS receptorsAntimicrobial targets, Fungal enzymes, GPCRs
Key Pharmacological Activity Anticancer, Neuroprotective (e.g., Riluzole)Antimicrobial, Antifungal, Screening Hit
Metabolic Liability N-acetylation, N-oxidationO-dealkylation, Oxolane ring oxidation

Biological Activity Profiles

2-Aminobenzothiazole: The Kinase and CNS Workhorse

The 2-aminobenzothiazole scaffold is heavily utilized in oncology and neurology. Because the -NH₂ group perfectly mimics the interaction of the adenine ring of ATP, these compounds are potent ATP-competitive inhibitors. For example, derivatives have shown highly potent suppressive activity against CSF1R kinase (IC₅₀ = 1.4 nM) and PI3Kγ, leading to the downregulation of the AKT/mTOR pathway and subsequent tumor cell apoptosis [1][2]. Furthermore, compounds like Riluzole leverage this scaffold to modulate glutamate release in the CNS, serving as a primary treatment for amyotrophic lateral sclerosis (ALS).

Kinase_Binding A 2-Aminobenzothiazole B ATP Hinge Pocket (Kinase Domain) A->B H-Bond Donor (NH2) C Downstream Signaling (AKT/mTOR) B->C Competitive Inhibition D Cell Cycle Arrest / Apoptosis C->D Pathway Blockade

Mechanism of 2-aminobenzothiazole derivatives in kinase inhibition and apoptosis induction.

2-(Oxolan-3-yloxy)-1,3-benzothiazole: The Ether-Linked Modulator

By removing the H-bond donor, 2-alkoxybenzothiazoles like 2-(Oxolan-3-yloxy)-1,3-benzothiazole shift away from kinase inhibition. Instead, the increased lipophilicity and the oxygen-rich oxolane ring make this compound an excellent candidate for penetrating thick bacterial or fungal cell walls [3]. The ether linkage provides a flexible "hinge," allowing the oxolane ring to adapt to hydrophobic sub-pockets in transmembrane receptors or microbial enzymes. In screening libraries, this compound is frequently utilized to identify novel hits for multidrug-resistant pathogens or as an intermediate for synthesizing complex agrochemicals[4].

Ether_Workflow A 2-(Oxolan-3-yloxy)- 1,3-benzothiazole B Broth Microdilution (MIC Assay) A->B High-Throughput Screening C Cell Wall Penetration Evaluation A->C Lipophilicity Profiling D Lead Optimization (Antimicrobial) B->D Hit Validation C->D SAR Refinement

Experimental workflow for evaluating the antimicrobial activity of 2-alkoxybenzothiazoles.

Self-Validating Experimental Protocols

To accurately evaluate the divergent biological activities of these two scaffolds, specific, self-validating assays must be employed. Below are the gold-standard methodologies for profiling each compound class.

Protocol A: ATP-Competitive Kinase Assay (For 2-Aminobenzothiazoles)

Objective: To quantify the IC₅₀ and confirm the ATP-competitive mechanism of action against target kinases (e.g., PI3K) [2]. Causality & Design: Because the 2-amino group acts as an H-bond donor to the kinase hinge region, its inhibition must be competitive with ATP. Running the assay at multiple ATP concentrations proves this mechanism; a shift in IC₅₀ proportional to ATP concentration confirms competitive binding.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant PI3K in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2-aminobenzothiazole compound in 100% DMSO. Transfer to a 384-well microplate (final DMSO concentration ≤1%).

  • Substrate Addition: Add PIP2 substrate and varying concentrations of ultra-pure ATP (e.g., 10 µM, 100 µM, 1 mM) to establish competitive kinetics.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Self-Validation System: Include a known PI3K inhibitor (e.g., Wortmannin) as a positive control and DMSO-only wells as negative controls. Calculate the Z'-factor; the assay data is only accepted if Z' > 0.6.

Protocol B: Broth Microdilution MIC Assay (For 2-(Oxolan-3-yloxy)-1,3-benzothiazole)

Objective: To determine the Minimum Inhibitory Concentration (MIC) against bacterial or fungal screening strains [3]. Causality & Design: The lipophilic oxolane ring enhances cell wall penetration. Because these compounds often cause precipitation at high concentrations, relying solely on optical density (OD₆₀₀) can yield false positives. Resazurin (Alamar Blue) is utilized as a metabolic indicator to objectively quantify true cellular viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target strain (e.g., S. aureus or C. albicans) to the exponential log phase. Adjust the suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) and dilute 1:100 in Mueller-Hinton broth.

  • Compound Plating: In a 96-well plate, perform a 2-fold serial dilution of 2-(Oxolan-3-yloxy)-1,3-benzothiazole (Concentration range: 0.5 to 256 µg/mL).

  • Inoculation: Add 50 µL of the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

  • Metabolic Readout: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates metabolically active cells.

  • Self-Validation System: Include Gentamicin (antibacterial) or Fluconazole (antifungal) as positive controls. Include a sterility control (broth only) and a growth control (broth + inoculum + DMSO). The MIC is defined as the lowest compound concentration that strictly maintains the blue color.

Conclusion & Strategic Recommendations

When designing a screening cascade, the choice between a 2-amino and a 2-alkoxy benzothiazole dictates the target landscape. 2-Aminobenzothiazoles should be prioritized for oncology and neurology programs where rigid, H-bond-driven interactions with kinase hinge regions or CNS receptors are required. Conversely, 2-(Oxolan-3-yloxy)-1,3-benzothiazole is an ideal starting point for antimicrobial discovery or phenotypic screening campaigns, where its enhanced lipophilicity, lack of H-bond donors, and flexible oxolane ring allow it to bypass traditional kinase targets and interact with novel microbial or transmembrane proteins.

References

  • Title: 2-Aminobenzothiazoles in anticancer drug design and discovery | Source: NIH PMC | URL: [Link]

  • Title: Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | Source: ACS Omega | URL: [Link]

  • Title: Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles | Source: NIH PMC | URL: [Link]

Safety & Regulatory Compliance

Safety

2-(Oxolan-3-yloxy)-1,3-benzothiazole proper disposal procedures

SOP and Mechanistic Guide: Proper Disposal of 2-(Oxolan-3-yloxy)-1,3-benzothiazole In early-stage drug discovery and medicinal chemistry, 2-(Oxolan-3-yloxy)-1,3-benzothiazole (CAS: 2176201-39-9) is utilized as a screenin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

SOP and Mechanistic Guide: Proper Disposal of 2-(Oxolan-3-yloxy)-1,3-benzothiazole

In early-stage drug discovery and medicinal chemistry, 2-(Oxolan-3-yloxy)-1,3-benzothiazole (CAS: 2176201-39-9) is utilized as a screening compound and structural building block[1]. Because this molecule contains a benzothiazole core—a heterocyclic system rich in nitrogen and sulfur—its disposal requires specific logistical planning to prevent environmental contamination and ensure compliance with Resource Conservation and Recovery Act (RCRA) standards.

This guide provides drug development professionals with a self-validating, step-by-step operational plan for the segregation, containment, and ultimate destruction of this compound.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first analyze the molecular characteristics that dictate its end-of-life treatment. The presence of heteroatoms (N, S) directly influences the choice of destruction methodology, as improper combustion can lead to toxic atmospheric emissions.

Table 1: Chemical Properties Influencing Disposal Logistics

ParameterValue / CharacteristicDisposal Implication
Chemical Formula C11H11NO2S[1]Generates COx, NOx, and SOx upon combustion.
Molecular Weight 221.27 g/mol [1]Standard organic waste density considerations.
Heteroatom Content Nitrogen, SulfurMandates incineration facilities equipped with alkaline gas scrubbers.
Solubility Profile Soluble in polar aprotic/organic solventsWaste is typically generated as a mixed solvent stream (e.g., DMSO, DMF, or DCM).
Aquatic Toxicity High (Class characteristic of benzothiazoles)Strictly prohibited from drain disposal or municipal landfilling.

Mechanistic Reasoning: Why High-Temperature Incineration?

The disposal of 2-(Oxolan-3-yloxy)-1,3-benzothiazole cannot be achieved through simple chemical neutralization or biological degradation due to the stability of the aromatic benzothiazole ring.

The Causality of Thermal Destruction: When subjected to high-temperature incineration (>1000°C), the ether linkage to the oxolane ring cleaves rapidly. However, the thiazole ring requires sustained thermal energy to break the robust C-N and C-S bonds.

  • Oxidation of Sulfur: The sulfur atom is oxidized to sulfur dioxide (SO₂) and sulfur trioxide (SO₃).

  • Oxidation of Nitrogen: The nitrogen atom is oxidized to various nitrogen oxides (NOx).

  • Scrubbing Requirement: Because SOx and NOx are severe environmental pollutants and acid rain precursors, the incinerator's exhaust must pass through a wet alkaline scrubber (typically utilizing a sodium hydroxide spray). The basic spray neutralizes the acidic gases, converting them into harmless aqueous salts (e.g., Na₂SO₄, NaNO₃) that can be safely discharged by the facility.

Step-by-Step Disposal Protocol (Laboratory Scale)

This protocol outlines the standard operating procedure for handling waste generated during the synthesis or assaying of 2-(Oxolan-3-yloxy)-1,3-benzothiazole.

Step 1: Source Segregation

  • Action: Determine the solvent matrix of the waste.

  • Logic: If the compound is dissolved in Dimethyl Sulfoxide (DMSO) or Methanol, classify it as Non-Halogenated Organic Waste . If it is dissolved in Dichloromethane (DCM) or Chloroform, it must be classified as Halogenated Organic Waste . Mixing these streams significantly increases commercial disposal costs.

Step 2: Primary Containment

  • Action: Transfer the waste into a compatible, high-density polyethylene (HDPE) or glass carboy.

  • Logic: HDPE provides excellent chemical resistance to most organic solvents used in conjunction with benzothiazoles, preventing container degradation and secondary spills.

Step 3: Satellite Accumulation Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "2-(Oxolan-3-yloxy)-1,3-benzothiazole" and the specific solvent matrix (e.g., "10% 2-(Oxolan-3-yloxy)-1,3-benzothiazole / 90% DMSO").

  • Logic: Accurate chemical inventory on the label is legally required for the disposal contractor to route the waste to the correct incinerator type (e.g., one with the appropriate scrubber capacity for the sulfur load).

Step 4: EH&S Transfer and Ultimate Disposal

  • Action: Once the container reaches 90% capacity, transfer it to the facility's central hazardous waste accumulation area within 3 days. Procure a licensed hazardous waste vendor (e.g., Clean Harbors, Veolia) for transport to a commercial rotary kiln incinerator.

  • Logic: Institutional laboratories are not equipped to handle the high-temperature destruction and gas-scrubbing required for organosulfur compounds.

Operational Workflow Visualization

The following diagram illustrates the self-validating lifecycle of the waste, ensuring that every operational step leads to safe, compliant destruction.

DisposalWorkflow Bench Benchtop Generation (Solid or Solvent Matrix) Segregation Waste Segregation (Halogenated vs. Non-Halogenated) Bench->Segregation Storage Satellite Accumulation (HDPE Container, Labeled) Segregation->Storage Transport EH&S / Licensed Vendor Transport Storage->Transport Incineration Rotary Kiln Incineration (>1000°C) Transport->Incineration Scrubber Alkaline Scrubbing (Neutralizes SOx & NOx) Incineration->Scrubber

Workflow for the safe segregation and thermal destruction of organosulfur heterocyclic waste.

References

  • Screening Compounds P66583 | EvitaChem: 2-(Oxolan-3-yloxy)-1,3-benzothiazole. EvitaChem.

Sources

Handling

Personal protective equipment for handling 2-(Oxolan-3-yloxy)-1,3-benzothiazole

Essential Safety and Handling Guide for 2-(Oxolan-3-yloxy)-1,3-benzothiazole A Senior Application Scientist's Procedural Guide to Safe Laboratory Operations Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Oxolan-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 2-(Oxolan-3-yloxy)-1,3-benzothiazole

A Senior Application Scientist's Procedural Guide to Safe Laboratory Operations

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Oxolan-3-yloxy)-1,3-benzothiazole was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including benzothiazole and its derivatives.[1][2][3][4][5][6][7][8] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

The benzothiazole moiety is a common scaffold in medicinal chemistry and materials science, and understanding its potential hazards is paramount for safe laboratory practice. This guide is structured to provide a comprehensive framework for the safe handling, use, and disposal of 2-(Oxolan-3-yloxy)-1,3-benzothiazole, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Assessment and Engineering Controls: The First Line of Defense

Due to the lack of specific toxicological data for 2-(Oxolan-3-yloxy)-1,3-benzothiazole, a cautious approach is warranted. Structurally related benzothiazole derivatives are known to be toxic if swallowed or in contact with skin, harmful if inhaled, and can cause serious eye irritation.[2][6] Some may also cause skin sensitization.[8] Therefore, it is prudent to handle this compound with a high degree of care.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 2-(Oxolan-3-yloxy)-1,3-benzothiazole, whether in solid or solution form, should be conducted in a properly functioning and certified chemical fume hood.[1] This is the most critical engineering control to minimize inhalation exposure.

Secondary Engineering Controls:

  • Ventilation: The laboratory should have adequate general ventilation.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[3][7]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling 2-(Oxolan-3-yloxy)-1,3-benzothiazole, based on the hazard profiles of similar compounds.[1][2][5][7]

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[1][2]
Skin Protection - Gloves: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use and change them frequently, especially after direct contact.[1] - Lab Coat: A clean, buttoned lab coat must be worn at all times. - Additional Protection: For larger scale operations or when there is a significant risk of spillage, consider wearing additional protective clothing, such as an apron or coveralls.
Respiratory Protection In addition to working in a fume hood, if there is a potential for aerosol generation or if handling a dusty solid form of the compound, a NIOSH-approved respirator with an appropriate cartridge should be used.[2][4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[7]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures:

  • Preparation: Before handling the compound, ensure that all necessary PPE is donned correctly and that the fume hood is functioning properly. Have all necessary equipment and reagents within the fume hood to minimize the need to move in and out of the containment area.

  • Weighing and Transfer: If handling a solid, weigh it out within the fume hood. Use a spatula for transfers and avoid creating dust. If the compound is a liquid, use a calibrated pipette or a syringe for accurate and safe transfer.

  • During the Reaction: Keep the reaction vessel closed as much as possible. If heating the reaction, ensure that the apparatus is properly clamped and that there is a system in place to condense any volatile materials.

  • Post-Reaction: After the reaction is complete, quench any reactive reagents safely.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. Use an appropriate solvent, followed by washing with soap and water.[1]

Diagram: PPE Selection Workflow

PPE_Selection_Workflow Start Start: Handling 2-(Oxolan-3-yloxy)-1,3-benzothiazole RiskAssessment Risk Assessment: - Scale of work - Potential for splash/aerosol - Solid or liquid form Start->RiskAssessment BasePPE Standard PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat RiskAssessment->BasePPE SplashRisk Is there a splash risk? BasePPE->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes AerosolRisk Potential for aerosol/dust? SplashRisk->AerosolRisk No FaceShield->AerosolRisk Respirator Use NIOSH-approved Respirator AerosolRisk->Respirator Yes Proceed Proceed with work in Chemical Fume Hood AerosolRisk->Proceed No Respirator->Proceed End End Proceed->End

Caption: A decision-making workflow for selecting appropriate PPE.

Spill Management:

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Evacuate the immediate area and alert your supervisor and colleagues.

  • Assess the Spill: From a safe distance, assess the extent and nature of the spill.

  • Secure the Area: Prevent unauthorized personnel from entering the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material such as vermiculite or sand.[7] For solid spills, carefully sweep up the material, avoiding the generation of dust.

  • Collect and Dispose: Place the absorbed material or swept solid into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by a thorough wash with soap and water.

  • Report: Report the incident to your institution's environmental health and safety department.

Diagram: Spill Response Protocol

Spill_Response_Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill from a Safe Distance Evacuate->Assess Secure Secure the Area Assess->Secure PPE Don Appropriate PPE Secure->PPE Contain Contain & Absorb (Liquid) or Carefully Sweep (Solid) PPE->Contain Collect Collect in Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report Incident Decontaminate->Report End End Report->End

Caption: A step-by-step protocol for responding to a chemical spill.

Disposal Plan:

All waste containing 2-(Oxolan-3-yloxy)-1,3-benzothiazole, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Containerization: Store waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[1] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not empty into drains.[1]

Hygiene Measures

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

  • Do not eat, drink, or smoke in the laboratory.[2][6]

  • Remove contaminated clothing immediately and wash it before reuse.[2][8]

First Aid Measures

In case of exposure, seek immediate medical attention.[3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2]

References

  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem. (n.d.).
  • Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole.
  • Fisher Scientific. (2014, September 19). SAFETY DATA SHEET.
  • Lanxess. (2015, August 15). Benzothiazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, March 28). SAFETY DATA SHEET.
  • Cole-Parmer. (2005, January 28). Material Safety Data Sheet - Benzothiazole, 97%.
  • Sigma-Aldrich. (2024, July 25). SAFETY DATA SHEET.
  • G.M. Zarus, C.J. Weisel, J.B. Tapper, D.C. Thompson, R.A. Canales, C.P. Weisel. (2011). Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. Toxicology and Applied Pharmacology, 254(3), 249-256.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.